Thallusin
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H31NO7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-[(4aS,6aR,10aR,10bS)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C25H31NO7/c1-23(2)9-5-10-24(3)16(23)8-11-25(4)17(24)12-14(19(33-25)22(31)32)13-6-7-15(20(27)28)26-18(13)21(29)30/h6-7,16-17H,5,8-12H2,1-4H3,(H,27,28)(H,29,30)(H,31,32)/t16-,17+,24-,25+/m1/s1 |
InChI Key |
BKLYYLUMQLKOQV-USAPXKEJSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)C)C |
Synonyms |
thallusin |
Origin of Product |
United States |
Foundational & Exploratory
Thallusin: A Technical Guide to a Potent Algal Morphogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thallusin is a complex sesquiterpenoid natural product that plays a critical role in the morphogenesis of the green seaweed Ulva mutabilis. Produced by symbiotic bacteria of the genus Maribacter, this compound, in concert with factors from the bacterium Roseovarius sp., orchestrates the development of the alga from a callus-like state to a fully differentiated thallus. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with this compound. It is intended to serve as a valuable resource for researchers in marine biology, chemical ecology, and natural product synthesis, as well as for professionals in drug development interested in novel signaling molecules.
Chemical Structure and Properties
This compound is a structurally intricate molecule featuring a fused tricyclic terpene core linked to a pyridine-2,6-dicarboxylic acid moiety. The active enantiomer is (-)-thallusin.[1][2]
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁NO₇ | [1] |
| Molecular Weight | 457.5 g/mol | [1] |
| IUPAC Name | 3-[(4a'S,6a'R,10a'R,10b'S)-3'-carboxy-4a',7',7',10a'-tetramethyl-1',5',6',6a',8',9',10',10b'-octahydrobenzo[f]chromen-2'-yl]pyridine-2,6-dicarboxylic acid | [1] |
| SMILES | C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC(=C(O3)C(=O)O)C4=C(N=C(C=C4)C(=O)O)C(=O)O)C)(C)C | [1] |
| InChI | InChI=1S/C25H31NO7/c1-23(2)9-5-10-24(3)16(23)8-11-25(4)17(24)12-14(19(33-25)22(31)32)13-6-7-15(20(27)28)26-18(13)21(29)30/h6-7,16-17H,5,8-12H2,1-4H3,(H,27,28)(H,29,30)(H,31,32)/t16-,17+,24-,25+/m1/s1 | [1] |
| InChIKey | BKLYYLUMQLKOQV-USAPXKEJSA-N | [1] |
Biological Activity and Mechanism of Action
This compound functions as a crucial morphogen for the green alga Ulva mutabilis. In the absence of specific bacterial symbionts, Ulva grows as an undifferentiated callus-like colony.[3] The complete morphogenesis into a foliose thallus is governed by a tripartite interaction between the alga and at least two bacterial partners: a Maribacter species and a Roseovarius species.[4]
-
Maribacter sp. produces this compound, which is responsible for the formation of the rhizoid (a root-like structure for attachment) and the proper development of the algal cell wall.[2][5]
-
Roseovarius sp. releases a currently uncharacterized factor that promotes cell division and proliferation.[6]
The synergistic action of these two bacterial signals is required for the complete and healthy development of Ulva mutabilis.
Dose-Response and Efficacy
This compound is remarkably potent, with a half-maximal effective concentration (EC₅₀) in the picomolar range.[7]
| Parameter | Value | Organism | Source |
| EC₅₀ | 4.8 pM | Ulva mutabilis | [8] |
| Lowest Effective Concentration | 11 pmol/L | Ulva mutabilis | [2][5][9] |
Proposed Signaling Pathways
While the precise molecular mechanisms of this compound action are still under investigation, experimental evidence suggests the existence of at least two distinct signaling pathways in Ulva.[10][11] The receptor for this compound has not yet been identified.[4]
One proposed pathway governs longitudinal growth , while a second, independent pathway controls rhizoid formation and cell wall development .[10] This is supported by structure-activity relationship (SAR) studies where synthetic analogs of this compound were able to selectively activate one pathway over the other.[10]
Furthermore, this compound is known to form a complex with Fe(III) ions.[1] It is hypothesized that this complex is taken up by the alga through siderophore transport systems, suggesting a link between morphogenetic signaling and iron homeostasis.[1][5] However, the uptake of the iron complex appears to be independent of the morphogenic activity, further supporting the idea of separate signaling cascades.[1]
Experimental Protocols
Ulva Bioassay Array for Morphogenetic Activity
This bioassay is a multiwell plate-based method used to assess the morphogenetic activity of bacterial strains or chemical compounds on axenic (bacteria-free) Ulva mutabilis gametes.[1]
Methodology:
-
Preparation of Axenic Gametes: Ulva mutabilis gametes are rendered axenic through a series of washing and antibiotic treatments.
-
Inoculation: Axenic gametes are added to the wells of a microtiter plate.
-
Treatment: Test subjects (e.g., bacterial cultures, culture supernatants, or purified compounds like this compound) are added to the wells. A control group with only axenic gametes is maintained. Often, a co-culture with Roseovarius sp. is used to assess the specific activity of this compound in promoting rhizoid and cell wall formation.[7]
-
Incubation: The plates are incubated under controlled light and temperature conditions.
-
Morphological Assessment: The development of the gametes is monitored microscopically over several days. The morphology is categorized based on cell division, cell wall integrity (presence or absence of protrusions), and rhizoid formation.[1]
Quantification of this compound in Cultures
A sensitive method for quantifying this compound in bacterial and algal cultures has been developed using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS).[5][6][12][13]
Methodology:
-
Sample Preparation: Culture supernatants are subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate this compound and other non-polar metabolites.[5][12]
-
Derivatization: To prevent the formation of Fe-thallusin complexes that can interfere with chromatography, the extracted this compound is derivatized with iodomethane.[5][12]
-
UHPLC-HRMS Analysis: The derivatized sample is analyzed by UHPLC-HRMS. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a synthetic this compound standard.[5][12]
| Parameter | Value | Source |
| Limit of Detection (LOD) | 2.5 pmol/L | [12][13] |
| Limit of Quantification (LOQ) | 7.4 pmol/L | [12][13] |
Enantioselective Total Synthesis of (-)-Thallusin
The total synthesis of the biologically active (-)-thallusin has been achieved through a multi-step enantioselective route.[1][12] A key step involves a polyene cyclization to construct the terpene core with high stereocontrol.[1]
A detailed, step-by-step protocol is beyond the scope of this guide, but the general strategy involves:
-
Asymmetric Polyene Cyclization: Construction of the chiral terpene scaffold.[1]
-
Functional Group Manipulations: A series of reactions to introduce the necessary functional groups for the subsequent coupling reaction.
-
Late-Stage Coupling: A palladium-catalyzed cross-coupling reaction to attach the pyridine-2,6-dicarboxylic acid moiety to the terpene core.[10]
Conclusion and Future Directions
This compound is a fascinating and highly potent signaling molecule that highlights the complexity of symbiotic interactions in marine ecosystems. While significant progress has been made in understanding its chemical structure and biological function, key questions remain. The identification of the this compound receptor(s) and the elucidation of the downstream signaling pathways in Ulva are critical next steps. Furthermore, the chemical identification of the synergistic signaling molecule from Roseovarius sp. will provide a more complete picture of the molecular dialogue governing algal morphogenesis. The potent and specific biological activity of this compound may also inspire the development of novel agrochemicals or other bioactive compounds.
References
- 1. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pulsus.com [pulsus.com]
Thallusin's Mechanism of Action in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thallusin, a sesquiterpenoid morphogen produced by symbiotic marine bacteria, plays a pivotal role in the developmental lifecycle of various marine macroalgae, most notably the green alga Ulva. Operating at remarkably low picomolar concentrations, this compound functions as a critical signaling molecule, orchestrating key morphogenetic events such as rhizoid development and cell wall formation. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action. It synthesizes available quantitative data, details established experimental protocols for its study, and presents visual representations of the proposed signaling interactions. While the complete intracellular signaling cascade remains an active area of research, this document outlines the established dual role of this compound as both an auxin-like phytohormone and an iron-chelating siderophore, providing a foundational resource for researchers in marine biology, chemical ecology, and drug development.
Introduction
The morphogenesis of many marine macroalgae is not an autonomous process but rather a complex interplay with their associated microbial communities. In the case of the cosmopolitan green alga Ulva, the development from a zygote or gamete into a mature thallus with distinct cell types is dependent on chemical cues from symbiotic bacteria. Under axenic conditions, Ulva develops into a callus-like mass of undifferentiated cells. The discovery of this compound, a potent morphogenetic compound produced by bacteria such as Maribacter sp., has been a significant breakthrough in understanding these cross-kingdom interactions.
This compound's profound biological activity at picomolar concentrations underscores its importance as a key regulatory molecule. Its mechanism of action appears to be multifaceted, involving aspects of phytohormone-like signaling and micronutrient acquisition. This guide will dissect these known functions, providing the technical details necessary for its further investigation and potential applications.
Core Functions and Biological Activity
This compound's primary role is the induction of normal morphogenesis in Ulva. Specifically, it is responsible for the initiation of rhizoid formation, the root-like structures that anchor the alga, and the proper development of the cell wall.[1][2][3] This activity is analogous to that of the plant hormone auxin.[2] However, this compound does not act in isolation. Complete morphogenesis in Ulva requires the synergistic action of this compound and a cytokinin-like factor produced by other symbiotic bacteria, such as Roseovarius sp.[2][4][5][6] This highlights a sophisticated system of chemical communication and co-dependency between the alga and its microbiome.
Another critical facet of this compound's function is its role in iron homeostasis. This compound acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[3] It chelates iron in the surrounding seawater, and the resulting iron-thallusin complex is then taken up by the algal cells.[1][2][3] This mechanism is crucial for the alga's acquisition of this essential micronutrient, which is often limiting in the marine environment. The dual functionality of this compound as both a morphogen and a siderophore suggests a sophisticated evolutionary adaptation, linking developmental processes with nutrient uptake.
Quantitative Data
The potency of this compound is one of its most remarkable features. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Organism | Value | Reference |
| Lowest Effective Concentration | Ulva mutabilis | 1.1 x 10⁻¹¹ mol L⁻¹ (11 pmol L⁻¹) | [1][2][3][7] |
| Half-maximal Effective Concentration (EC₅₀) | Ulva compressa | 4.9 ± 0.1 pmol L⁻¹ | [8] |
| Half-maximal Effective Concentration (EC₅₀) | Ulva mutabilis | 5 x 10⁻¹² mol L⁻¹ (5 pmol L⁻¹) | [9] |
| Detection Limit in Algal Culture | - | 2.5 pmol L⁻¹ | [7][8] |
| Quantification Limit in Algal Culture | - | 7.4 pmol L⁻¹ | [7][8] |
Proposed Mechanism of Action and Signaling Pathways
While the precise intracellular signaling cascade triggered by this compound in Ulva is yet to be fully elucidated, a working model can be proposed based on its established functions. It is hypothesized that this compound interacts with a currently unidentified receptor on the algal cell surface. This interaction likely initiates at least two downstream pathways: one related to its auxin-like morphogenetic activity and another linked to its role in iron uptake.
The auxin-like pathway is presumed to involve a signaling cascade that ultimately leads to the regulation of genes responsible for cell differentiation, specifically the formation of rhizoid cells and the synthesis of cell wall components. The iron-uptake pathway involves the internalization of the iron-thallusin complex, likely through a specific transporter. Once inside the cell, iron is released and utilized in various metabolic processes, including photosynthesis.
The following diagrams illustrate the proposed high-level signaling pathways and the experimental workflow for studying this compound's effects.
Experimental Protocols
Ulva Morphogenesis Bioassay
This bioassay is fundamental for assessing the morphogenetic activity of this compound or other compounds.
Materials:
-
Axenic gametes of Ulva mutabilis
-
Sterile Ulva culture medium (UCM)
-
Sterile multi-well plates (96-well)
-
Cultures of Roseovarius sp. and Maribacter sp. (for controls)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent
-
Microscope
Procedure:
-
Prepare axenic gametes of U. mutabilis. This is typically achieved by inducing gametogenesis in mature thalli and purifying the released gametes from bacteria using their phototactic behavior.
-
In a 96-well plate, add a defined number of axenic gametes to each well containing sterile UCM.
-
Set up the following experimental groups in triplicate:
-
Negative Control: Axenic gametes in UCM only.
-
Positive Control 1: Axenic gametes co-cultured with Roseovarius sp. and Maribacter sp.
-
Positive Control 2: Axenic gametes co-cultured with Roseovarius sp. and a known effective concentration of this compound.
-
Experimental Group: Axenic gametes co-cultured with Roseovarius sp. and the test compound at various concentrations.
-
-
Incubate the plate under controlled conditions of light and temperature (e.g., 18°C, 16:8 h light:dark cycle).
-
Monitor the development of the algae over several days to weeks using a microscope.
-
Assess the morphology based on key features:
-
Callus-like growth: Undifferentiated cells (negative control).
-
Germlings with cell division but no rhizoids: Effect of Roseovarius sp. alone.
-
Normal cell wall and rhizoid formation but limited blade development: Effect of this compound alone.
-
Complete morphogenesis: Normal blade and rhizoid formation (positive controls).
-
Quantification of this compound by UHPLC-ESI-HRMS
This protocol allows for the sensitive detection and quantification of this compound in culture media.
Materials:
-
Water samples (e.g., from algal or bacterial cultures)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Iodomethane (for derivatization)
-
Internal standard
-
UHPLC-ESI-HRMS system
Procedure:
-
Sample Preparation:
-
Filter the water sample to remove cells and debris.
-
Perform solid-phase extraction (SPE) to concentrate this compound and remove interfering substances. Elute this compound from the SPE cartridge with an appropriate solvent.
-
-
Derivatization:
-
To improve chromatographic separation and prevent the formation of iron complexes, derivatize the carboxyl groups of this compound using iodomethane. This converts this compound to its trimethyl ester.
-
-
UHPLC-ESI-HRMS Analysis:
-
Inject the derivatized sample into the UHPLC system coupled to a high-resolution mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to detect the specific m/z of the this compound trimethyl ester and the internal standard.
-
Quantify this compound by comparing its peak area to that of the internal standard and a calibration curve.
-
Future Directions and Conclusion
The study of this compound is a rapidly advancing field that lies at the intersection of marine biology, chemical ecology, and developmental biology. While significant progress has been made in identifying its ecological role and potent biological activity, the intracellular mechanisms of action remain a "black box." Future research, particularly transcriptomic and proteomic analyses of Ulva exposed to this compound, will be crucial in identifying the putative this compound receptor(s), downstream signaling components, and target genes.[7] Elucidating these pathways will not only deepen our understanding of algal development and symbiosis but may also open avenues for novel applications in aquaculture, biofouling prevention, and the development of new bioactive compounds. This guide provides a solid foundation for researchers to contribute to this exciting area of discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 3. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The green seaweed Ulva: a model system to study morphogenesis [frontiersin.org]
- 6. Growth and Thallus Morphogenesis of Ulva mutabilis (Chlorophyta) Depends on A Combination of Two Bacterial Species Excreting Regulatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Emergence of a Marine Morphogen: A Technical Guide to the Discovery and Origin of Thallusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thallusin, a highly potent sesquiterpenoid morphogen, represents a pivotal discovery in the understanding of symbiotic interactions within marine ecosystems. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing its profound effects on the morphogenesis of the green macroalga Ulva. We present a comprehensive overview of the experimental protocols utilized in its isolation, quantification, and bioactivity assessment. Quantitative data are systematically tabulated for clarity, and key signaling pathways and experimental workflows are visually represented through detailed diagrams. This document serves as a critical resource for researchers engaged in marine chemical ecology, natural product chemistry, and the development of novel bioactive compounds.
Introduction: The Quest for Algal Morphogenesis Inducers
The development and morphogenesis of many marine macroalgae are not autonomous processes but are intricately linked to chemical cues from their associated microbial communities.[1] The sea lettuce, Ulva, for instance, exhibits a callus-like, undifferentiated morphology when grown under axenic (sterile) conditions.[1] The restoration of its natural, foliaceous thallus structure is dependent on the presence of specific symbiotic bacteria.[2] This observation spurred the search for the bacterial-derived "algal growth- and morphogenesis-promoting factors" (AGMPFs) responsible for this remarkable biological transformation.[1] This quest ultimately led to the identification of this compound, a potent, hormone-like compound that orchestrates key developmental processes in Ulva.[3]
Discovery and Origin of this compound
A Symbiotic Relationship Unveiled
The discovery of this compound is rooted in the study of the tripartite community formed between the macroalga Ulva mutabilis, and the bacteria Roseovarius sp. and Maribacter sp.[1] While Roseovarius sp. was found to promote cell division, it was the presence of Maribacter sp. that was crucial for the proper formation of the algal rhizoid system and cell walls.[3] This led researchers to hypothesize the existence of a specific morphogenetic compound produced by Maribacter sp.[3]
Isolation and Identification
The identification of this compound was achieved through a meticulous process of bioassay-guided fractionation of the supernatant from Maribacter sp. cultures and U. mutabilis aquaculture systems.[1][3] This involved solid-phase extraction to isolate the active compounds, followed by analytical techniques to identify the molecule responsible for the morphogenetic activity.[3]
The definitive identification of this compound was accomplished using ultra-high-performance liquid chromatography coupled with electrospray ionization and high-resolution mass spectrometry (UHPLC-ESI-HRMS).[3][4] The structure was confirmed by comparison with a synthetically produced standard of (-)-Thallusin.[5][6]
Bacterial Provenance
This compound is a natural product of marine bacteria.[4] It was first isolated from a bacterium belonging to the Cytophaga–Flavobacterium–Bacteroides group.[2] Subsequent research has confirmed its production by various marine bacterial species, including:
The production of this compound by these bacteria highlights its ecological significance as a chemical mediator in the marine environment, governing the development of green macroalgae.[5]
Quantitative Data on this compound
The following tables summarize the key quantitative data associated with the bioactivity and production of this compound.
| Parameter | Value | Organism/System | Reference |
| EC50 of (-)-Thallusin | 4.8 pM | Ulva mutabilis | [5][8] |
| EC50 of (-)-Thallusin | 4.9 ± 0.1 pmol L-1 | Ulva compressa | [7] |
| Minimum Effective Concentration (MEC) of (-)-Thallusin | 2.00 pM | Ulva mutabilis | [8] |
| EC90 of (-)-Thallusin | 7.6 ± 0.1 pM | Ulva mutabilis | [8] |
| Effective Concentration for Rhizoid and Cell Wall Formation | 11 pmol L-1 | Ulva mutabilis | [1][3] |
Table 1: Bioactivity of this compound on Ulva species.
| Bacterial Growth Phase | This compound Concentration (per cell) | Bacterial Species | Reference |
| Peak of Exponential Growth | 0.16 ± 0.01 amol cell-1 | Maribacter spp. | [4][7] |
| Late Stationary Phase | 0.86 ± 0.13 amol cell-1 | Maribacter spp. | [4][7] |
Table 2: Production of this compound by Maribacter spp.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 2.5 pmol L-1 | UHPLC-ESI-HRMS | [4][7] |
| Limit of Quantification (LOQ) | 7.4 pmol L-1 | UHPLC-ESI-HRMS | [4][7] |
Table 3: Analytical Quantification Limits for this compound.
Experimental Protocols
Bioassay-Guided Solid-Phase Extraction for this compound Isolation
This protocol outlines the general steps for the isolation of this compound from bacterial culture supernatant or algal aquaculture water.
-
Sample Collection: Collect supernatant from late stationary phase cultures of Maribacter sp. or water from U. mutabilis aquaculture systems.
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the retained compounds with methanol.
-
-
Bioassay for Morphogenetic Activity:
-
Prepare axenic gametes of U. mutabilis.
-
Inoculate the axenic gametes with Roseovarius sp. to induce cell division.
-
Add fractions of the SPE eluate to the cultures.
-
Monitor for the restoration of normal morphogenesis, specifically the formation of rhizoids and a smooth cell wall, over a period of several days. A callus-like phenotype with cell wall protrusions indicates a lack of morphogenetic activity.
-
-
Iterative Fractionation: Further purify the active fractions using techniques such as high-performance liquid chromatography (HPLC) and repeat the bioassay until a pure, active compound is isolated.
Quantification of this compound by UHPLC-ESI-HRMS
This protocol describes a sensitive method for the quantification of this compound in liquid samples.[4]
-
Sample Preparation:
-
Perform solid-phase extraction of the water sample as described above.
-
To prevent the formation of Fe-Thallusin complexes that can interfere with chromatography, derivatize the extracted sample with iodomethane. This methylation step improves the chromatographic separation.[4]
-
-
UHPLC Separation:
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution program with water and acetonitrile, both containing a small percentage of formic acid.
-
-
ESI-HRMS Detection:
-
Operate the mass spectrometer in positive ionization mode.
-
Use targeted selected ion monitoring (tSIM) for the [M+H]+ ion of the methylated this compound derivative (m/z 500.264).[9]
-
Confirm the identity of the compound by comparing its retention time and MS/MS fragmentation pattern with a known standard.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and the workflow for its identification.
References
- 1. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
The Biological Role of Thallusin in Ulva mutabilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The marine green macroalga Ulva mutabilis has emerged as a significant model organism for studying algal development, morphogenesis, and cross-kingdom interactions. Its growth and development are intricately linked to chemical mediators produced by its associated microbiome. Under axenic conditions, U. mutabilis fails to develop its typical thallus structure, instead forming a callus-like aggregation of undifferentiated cells. The complete morphogenesis into a mature thallus with distinct cell types—rhizoid, stem, and blade cells—is dependent on a tripartite community involving the alga and at least two bacterial species: Roseovarius sp. and Maribacter sp.[1][2][3] This guide focuses on the pivotal role of Thallusin, a sesquiterpenoid morphogen produced by Maribacter sp., in orchestrating key developmental processes in Ulva mutabilis.
The Tripartite Symbiosis Governing Ulva mutabilis Morphogenesis
Normal development in Ulva mutabilis is a classic example of symbiotic dependency. Axenic gametes develop parthenogenetically into a callus-like morphotype characterized by abnormal cell walls and a lack of differentiated rhizoid cells.[2][3] The restoration of a healthy, differentiated thallus requires the presence of specific bacterial partners that release essential morphogenetic compounds.[1]
-
Roseovarius sp. (MS2): This bacterium releases a factor (or factors) that promotes cell division in U. mutabilis. In the presence of only Roseovarius sp., the algal cells divide but fail to differentiate properly, resulting in callus-like growth with cell wall protrusions.[1][3] The activity of this factor is functionally similar to cytokinins in plants.[3][4]
-
Maribacter sp. (MS6): This bacterium is the producer of this compound.[1][2][5] this compound is crucial for inducing cell differentiation, particularly the formation of basal rhizoids and the development of a proper cell wall.[1][2][6] Its function is analogous to that of auxin in terrestrial plants.[4]
The synergistic action of the factors from both Roseovarius sp. and Maribacter sp. leads to the complete recovery of normal morphogenesis in U. mutabilis.[1][2]
This compound: A Potent Morphogen
This compound is a sesquiterpenoid that acts as a potent signaling molecule at pico- to nanomolar concentrations. It is considered one of the most bioactive natural products known.[6]
Core Biological Functions
-
Rhizoid Induction: this compound is the primary trigger for the formation of rhizoid cells, which are essential for the attachment of the alga to a substrate.[1][2][6]
-
Cell Wall Formation: It is required for the proper development of the cell wall. In its absence, cells exhibit abnormal protrusions.[1][3][6]
-
Cellular Differentiation: By inducing rhizoid and proper cell wall formation, this compound plays a central role in the differentiation of the algal thallus into its distinct cell types.[6][7]
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in several studies, highlighting its potency.
| Parameter | Value | Organism | Reference |
| Effective Concentration for Rhizoid and Cell Wall Formation | 11 pmol L⁻¹ | Ulva mutabilis | [1][2][5] |
| Half-maximal Effective Concentration (EC₅₀) | 4.8 pM | Ulva mutabilis | [8] |
| Half-maximal Effective Concentration (EC₅₀) | 5 pmol L⁻¹ | Ulva mutabilis | [6] |
| Detection Limit in Culture | 2.5 pmol L⁻¹ | N/A | [4][9] |
| Quantification Limit in Culture | 7.4 pmol L⁻¹ | N/A | [4][9] |
| Bacterial Strain | Growth Phase | This compound Concentration (per cell) | Reference |
| Maribacter sp. | Exponential Growth | 0.16 ± 0.01 amol cell⁻¹ | [4][6][9] |
| Maribacter sp. | Late Stationary | 0.86 ± 0.13 amol cell⁻¹ | [4][6][9] |
This compound and Iron Homeostasis
A fascinating aspect of this compound's biological role is its connection to iron acquisition. This compound possesses free carboxylic residues and picolinic acid moieties that can chelate iron.[1] It has been demonstrated that Ulva mutabilis gametes can acquire iron when it is complexed with this compound (Fe-thallusin).[1][5] This suggests a dual function for this compound: a morphogenetic signal and a siderophore-like molecule that facilitates iron uptake, a crucial and often limiting nutrient in marine environments.[1][10] This links the fundamental process of morphogenesis directly with essential nutrient homeostasis.[2][5]
Signaling Pathway
The precise signaling pathway activated by this compound in Ulva mutabilis is still under investigation. However, structure-activity relationship (SAR) studies suggest that this compound may trigger at least two distinct pathways within the alga, which can be separated by chemical modifications of the this compound molecule.[8]
Below is a speculative diagram illustrating the proposed dual role and downstream effects of this compound.
Caption: Proposed dual function of this compound in morphogenesis and iron uptake.
Experimental Protocols
Preparation of Axenic Ulva mutabilis Gametes
This protocol is essential for studying the effects of bacteria and their metabolites on algal development in a controlled manner.
Caption: Workflow for the preparation of axenic Ulva mutabilis gametes.
Detailed Steps:
-
Induction of Gametogenesis: Mature, vegetative thalli of U. mutabilis are fragmented by mincing. This process, combined with the draining and washing away of sporulation inhibitors, triggers the onset of gametogenesis.[1][11]
-
Maturation: The algal fragments are incubated for approximately three days, during which vegetative cells differentiate into gametangia.
-
Gamete Release: A subsequent medium exchange removes a "swarming inhibitor," and exposure to light synchronizes the release of motile gametes.[1][7][11]
-
Purification: The released gametes are purified from any remaining bacteria by exploiting their positive phototaxis. The gametes will swim towards a light source, allowing them to be collected separately from non-phototactic bacteria. This is performed in a laminar flow cabinet to maintain sterility.[1]
Ulva Bioassay for Morphogenetic Activity
This bioassay is used to test the morphogenetic activity of bacterial cultures, culture supernatants, or purified compounds like this compound.
Caption: Experimental workflow for the Ulva bioassay array.
Detailed Steps:
-
Preparation: Axenic gametes of U. mutabilis are prepared as described above.
-
Inoculation: The axenic gametes are inoculated into sterile Ulva culture medium (UCM).
-
Treatment Groups:
-
Negative Control: Axenic gametes in UCM.
-
Test Group: Axenic gametes in UCM supplemented with the sterile-filtered bacterial supernatant, extracted fraction, or pure compound (e.g., this compound) at various concentrations.
-
Positive Control: Axenic gametes co-cultured with both Roseovarius sp. and Maribacter sp.
-
-
Incubation: Cultures are maintained under standardized conditions of light, temperature, and photoperiod.
-
Analysis: Development is monitored microscopically. The percentage of individuals showing normal development (i.e., presence of rhizoids and absence of cell wall protrusions) is quantified to determine the morphogenetic activity.[1]
Identification and Quantification of this compound
The chemical identification and quantification of this compound from culture media are critical for understanding its production and ecological relevance.
Methodology: Ultra-High Performance Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).[1][5][9][12]
-
Sample Preparation:
-
Culture supernatant from Maribacter sp. or Ulva aquaculture is collected.
-
Solid-phase extraction (SPE) with a C18 cartridge is used to extract and concentrate this compound and other hydrophobic molecules from the aqueous medium.[1][5][9]
-
For quantification, a derivatization step with iodomethane may be employed to inhibit the formation of Fe-thallusin complexes, which can interfere with chromatographic separation.[4][6][9]
-
-
Analysis:
-
The extracted sample is analyzed by UHPLC-ESI-HRMS.
-
This compound is identified by comparing its retention time and exact mass (m/z 458.2168 for [M+H]⁺) with a reference standard.[1][5][10]
-
Identity is confirmed using tandem mass spectrometry (MS/MS) to match the fragmentation pattern with that of the reference standard.[1][5][10]
-
-
Quantification:
-
A calibration curve is generated using a synthetic this compound standard to allow for precise quantification in the samples.[9]
-
Implications for Drug Development and Aquaculture
The discovery of this compound and the elucidation of its role in Ulva morphogenesis have significant implications. The high potency of this compound makes it and its derivatives interesting candidates for further investigation into bioactive compounds. Understanding the specific pathways it triggers could provide targets for developing novel bioregulatory agents. In the context of aquaculture, the application of this compound or this compound-producing bacteria could be used to improve the growth, development, and nutritional quality of cultivated Ulva, which is a valuable resource for food, feed, and biofuels.[6][9] The ability to control morphogenesis through chemical mediators opens new avenues for optimizing seaweed cultivation systems.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth and Thallus Morphogenesis of Ulva mutabilis (Chlorophyta) Depends on A Combination of Two Bacterial Species Excreting Regulatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Thallusin: A Pivotal Chemical Mediator in Marine Symbiosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tapestry of marine ecosystems, symbiotic relationships between macroalgae and bacteria are fundamental to the growth, development, and morphogenesis of the algal host. These interactions are often orchestrated by a complex interplay of chemical signals. Among these, the sesquiterpenoid morphogen, thallusin, has emerged as a critical mediator, particularly in the developmental processes of the green seaweed Ulva. This technical guide provides a comprehensive overview of the current understanding of this compound's role in symbiosis, with a focus on its function in the tripartite community of Ulva mutabilis, Roseovarius sp., and Maribacter sp. The document delves into the quantitative aspects of this compound's activity, detailed experimental protocols for its study, and the signaling pathways it modulates.
This compound: A Bacterial Morphogen with Potent Biological Activity
This compound is a sesquiterpenoid compound produced by certain marine bacteria, notably Maribacter sp.[1][2][3]. Its chemical formula is C₂₅H₃₁NO₇[4]. The biologically active enantiomer is (-)-thallusin[1][5]. This molecule acts as a potent morphogen, inducing significant developmental changes in the macroalga Ulva mutabilis at remarkably low concentrations[1][2][6][7][8].
Quantitative Data on this compound's Bioactivity
The potency of this compound as a morphogenetic agent has been quantified in several studies. The following table summarizes the key quantitative data regarding its effective concentrations and production.
| Parameter | Value | Organism/System | Reference |
| Effective Concentration (EC₅₀) | 4.8 pM | Ulva mutabilis | [6][9] |
| Effective Concentration (EC₅₀) | 4.9 ± 0.1 pmol L⁻¹ | Ulva mutabilis | [10] |
| Lowest Effective Concentration | 1.1 x 10⁻¹¹ mol L⁻¹ (11 pmol L⁻¹) | Ulva mutabilis | [1] |
| Concentration for Rhizoid & Cell Wall Formation | 11 pmol L⁻¹ | Ulva mutabilis | [1][2][3][7] |
| Bacterial Production (Exponential Phase) | 0.16 ± 0.01 amol cell⁻¹ | Maribacter spp. | [10][11][12] |
| Bacterial Production (Late Stationary Phase) | 0.86 ± 0.13 amol cell⁻¹ | Maribacter spp. | [10][11][12] |
| Limit of Detection (LOD) in Water Samples | 2.5 pmol L⁻¹ | Analytical Method | [12][13][14] |
| Limit of Quantification (LOQ) in Water Samples | 7.4 pmol L⁻¹ | Analytical Method | [12][13][14] |
The Tripartite Symbiosis: Ulva, Roseovarius, and Maribacter
The normal development of Ulva mutabilis from a callus-like structure into a mature thallus with proper cell differentiation is dependent on a tripartite community of microorganisms[1][2][15]. In the absence of its symbiotic bacteria, U. mutabilis exhibits abnormal growth, characterized by callus-like formations with cell wall protrusions[1][2][7]. The presence of Roseovarius sp. alone promotes cell division and growth but fails to induce proper morphogenesis, leading to distorted germlings without rhizoids[1]. The addition of Maribacter sp., the producer of this compound, is essential for the completion of the life cycle, specifically for rhizoid and cell wall formation[1][2][7].
Signaling Pathway in Ulva Morphogenesis
The interaction between Ulva and its bacterial partners is a coordinated process involving multiple chemical cues. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling cascade in the tripartite symbiosis of Ulva mutabilis.
Experimental Protocols
The study of this compound and its effects on Ulva morphogenesis involves a combination of microbiological, chemical, and analytical techniques. Below are detailed methodologies for key experiments.
Bioassay for Morphogenetic Activity
This protocol is used to assess the ability of bacterial extracts or purified compounds to induce normal development in axenic Ulva mutabilis gametes.
Caption: Workflow for the Ulva mutabilis morphogenesis bioassay.
Methodology:
-
Preparation of Axenic Gametes: Ulva mutabilis gametes are rendered axenic through a series of washing and antibiotic treatments to eliminate associated bacteria.
-
Inoculation: Axenic gametes are inoculated into a sterile culture medium.
-
Experimental Groups:
-
Negative Control: Axenic gametes alone. Expected outcome is callus-like growth.
-
Partial Morphogenesis Control: Axenic gametes co-cultured with Roseovarius sp. Expected outcome is distorted germlings with cell division but no rhizoids.
-
Positive Control: Axenic gametes co-cultured with both Roseovarius sp. and Maribacter sp. Expected outcome is normal thallus development.
-
Experimental Group: Axenic gametes co-cultured with Roseovarius sp. and the test substance (e.g., purified this compound, bacterial extract).
-
-
Incubation and Observation: Cultures are incubated under controlled light and temperature conditions. Morphological development is monitored over time using microscopy.
-
Analysis: The degree of normal morphogenesis, including rhizoid formation, cell wall integrity, and overall thallus shape, is assessed and compared across the different experimental groups.
Extraction and Analysis of this compound
The identification and quantification of this compound from bacterial cultures or algal aquaculture water require sensitive analytical techniques.
Caption: Workflow for this compound extraction and analysis.
Methodology:
-
Sample Collection: Supernatant from Maribacter sp. cultures or water from Ulva aquaculture is collected.
-
Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to concentrate this compound and remove salts and other polar impurities. This compound is then eluted with an organic solvent.
-
Derivatization (Optional but Recommended): To prevent the formation of iron-thallusin complexes that can interfere with chromatographic separation, the extracted sample can be derivatized with iodomethane[13][14].
-
UHPLC-ESI-HRMS Analysis: The prepared sample is injected into a UHPLC system coupled to an ESI-HRMS. This allows for the separation of this compound from other compounds and its highly accurate mass determination[1][7].
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, MS/MS fragmentation of the parent ion corresponding to this compound is performed and compared to that of a synthetic standard[1][7].
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area in the chromatogram to a calibration curve generated using a synthetic this compound standard[12][13][14].
This compound's Broader Implications: Iron Homeostasis and Multicellularity
Recent research has unveiled a fascinating link between this compound-mediated morphogenesis and iron homeostasis in Ulva[1][2][7]. Studies have shown that Ulva gametes can acquire an iron-thallusin complex, suggesting that this compound may also function as a siderophore, a molecule that binds and transports iron[1][2][7]. This dual function highlights a sophisticated mechanism where a single molecule coordinates both developmental processes and essential nutrient uptake.
The study of this compound and its role in the Ulva symbiosis provides a valuable model system for understanding the evolution of multicellularity and cellular differentiation[1]. The transition from a single-celled or simple colonial form to a complex, differentiated multicellular organism is a major evolutionary step, and it is increasingly evident that bacteria and their chemical signals have played a crucial role in this process.
Future Directions and Drug Development Potential
The potent and specific biological activity of this compound makes it an intriguing molecule for further investigation and potential applications.
-
Elucidation of the this compound Receptor: A key area for future research is the identification of the specific receptor(s) for this compound in Ulva. Understanding the receptor and the downstream signaling cascade will provide deeper insights into the molecular mechanisms of algal development.
-
Structure-Activity Relationship (SAR) Studies: SAR studies, involving the synthesis and testing of this compound analogs, can help to identify the key structural features responsible for its morphogenetic activity[6][8][16]. This knowledge could lead to the development of synthetic probes to study the signaling pathway or even compounds that can modulate algal growth.
-
Applications in Aquaculture: A thorough understanding of the chemical signals that govern algal growth and development could lead to new applications in microbiome-mediated aquaculture systems[1][2]. For instance, the controlled application of this compound or this compound-producing bacteria could be used to enhance the growth and quality of commercially important seaweeds.
-
Drug Development: As a potent, naturally occurring bioactive molecule, this compound and its derivatives could be explored for potential pharmaceutical applications. Its ability to influence cellular differentiation and development at picomolar concentrations suggests it could be a starting point for the design of novel therapeutic agents.
Conclusion
This compound stands out as a key chemical mediator in the symbiotic relationship between Ulva and its associated bacteria. Its role extends beyond simple growth promotion to the intricate orchestration of morphogenesis and nutrient acquisition. The quantitative data underscore its remarkable potency, and the established experimental protocols provide a solid foundation for further research. The signaling pathways, though not yet fully elucidated, offer a glimpse into the complex chemical communication that governs this cross-kingdom interaction. For researchers in marine biology, chemical ecology, and drug development, the study of this compound offers a rich and promising field of inquiry with the potential for significant scientific and practical discoveries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 4. This compound | C25H31NO7 | CID 16726079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pulsus.com [pulsus.com]
- 16. d-nb.info [d-nb.info]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thallusin is a potent, hormone-like morphogen that plays a critical role in the symbiotic relationship between marine bacteria and macroalgae, such as those of the Ulva genus (sea lettuce).[1][2] Secreted by symbiotic bacteria, this compound is essential for the proper growth, differentiation, and morphogenesis of these algae.[1][3][4] Under axenic (sterile) conditions, Ulva develops into a callus-like, undifferentiated mass of cells with significant morphological abnormalities.[4][5] The introduction of this compound, or the bacteria that produce it, restores the natural foliaceous (leaf-like) thallus structure, demonstrating its crucial role as a chemical mediator in this cross-kingdom interaction.[1][2][4][6] Its remarkable potency, with activity observed at picomolar concentrations, underscores its significance in marine ecology and presents opportunities for biotechnological applications.[1][7][8]
Discovery and Isolation
This compound was first identified as an algal morphogenesis-inducing factor produced by bacteria from the Cytophaga-Flavobacterium-Bacteroides group.[2][6][9] The discovery process was guided by bioassays, where substances were tested for their ability to restore the normal morphology of axenically grown algae like Monostroma oxyspermum and later, Ulva mutabilis.[1][2][6]
Initial studies revealed that specific bacteria, such as Cytophaga sp., Zobellia spp., and Maribacter spp., release these essential chemical mediators.[1][5] The yield of this compound from bacterial fermentation is extremely low (<1 μg/L), which has historically impeded its study and necessitated the development of total synthesis methods to produce sufficient quantities for research.[1]
Quantitative Data Summary
The biological activity of this compound is characterized by its exceptionally low effective concentration. The primary enantiomer responsible for this activity is (−)-thallusin.[3]
| Parameter | Organism | Value | Biological Effect | Source |
| EC₅₀ | Ulva mutabilis | 4.8 pM | Phenotype restoration | [1][10] |
| EC₅₀ | Ulva mutabilis | 4.9 ± 0.1 pM | Cell wall and rhizoid formation | [7][8] |
| Effective Concentration | Ulva mutabilis | 11 pM (1.1x10⁻¹⁰ mol/L) | Induction of rhizoid and cell wall formation | [4][5][11] |
| Effective Concentration | Monostroma oxyspermum | 10 pg/mL - 10 µg/mL | Morphogenesis induction | [12] |
Key Experimental Protocols
Bioassay-Guided Isolation of this compound
This protocol outlines the general workflow used to identify and isolate this compound from bacterial cultures based on its morphogenetic activity on Ulva.
Methodology:
-
Cultivation: Co-culture axenic Ulva mutabilis gametes, which develop into callus-like structures, with candidate symbiotic bacteria (e.g., Maribacter sp.).
-
Extraction: Collect the culture supernatant. Perform solid-phase extraction (SPE) using a C18 cartridge to capture organic molecules, including this compound.[5][8][11]
-
Fractionation: Elute the captured compounds and fractionate them using High-Performance Liquid Chromatography (HPLC).
-
Bioassay: Inoculate axenic Ulva gametes with the bacterium Roseovarius sp. (which alone does not restore full morphology) and supplement with individual HPLC fractions.[4][5]
-
Phenotypic Analysis: Monitor the algal cultures for the restoration of normal morphogenesis, specifically the development of a rhizoid and healthy cell walls. Fractions inducing this change are considered active.[5][7]
-
Identification: Analyze the active fractions using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) to identify the molecular formula and structure of the active compound, confirmed by comparison to a synthetic standard.[5][11]
Quantification of this compound via UHPLC-ESI-HRMS
This method was developed for the sensitive and selective quantification of this compound in complex aqueous samples like bacterial or algal cultures.[7][8]
Methodology:
-
Sample Preparation: Perform solid-phase extraction of water samples using a C18 cartridge.
-
Derivatization: To prevent the formation of Fe-thallusin complexes that interfere with chromatography, derivatize the extracted sample with iodomethane. This step converts this compound to its trimethyl ester form, which provides sharper peaks and improves detection limits.[7][8]
-
Chromatography: Analyze the derivatized sample using a UHPLC system.
-
Detection: Use a high-resolution mass spectrometer with electrospray ionization (ESI) for detection.
-
Quantification: Quantify the this compound trimethyl ester peak by comparing its retention time and mass spectrum with a synthetic reference standard. The method achieves detection and quantification limits of 2.5 and 7.4 pmol/L, respectively.[7][8]
Signaling and Biological Function
This compound functions as a crucial signaling molecule that orchestrates cellular differentiation and development in Ulva. The interaction is part of a tripartite community involving the alga, a Roseovarius species, and a Maribacter species.[1][4][5]
-
Axenic State: Without symbiotic bacteria, Ulva gametes develop into a disordered, callus-like morphotype with malformed cell walls.[2][4]
-
Partial Morphogenesis: In the presence of only Roseovarius sp., the alga forms dark green germlings but still lacks proper rhizoids and exhibits cell wall protrusions.[4]
-
Complete Morphogenesis: Maribacter sp. releases this compound. In the presence of both Roseovarius sp. and this compound, complete and healthy morphogenesis is restored. This compound specifically induces the formation of the rhizoid (the root-like holdfast structure) and ensures proper cell wall development.[4][5][11]
Structure-activity relationship (SAR) investigations suggest that this compound triggers at least two distinct signaling pathways in Ulva: one responsible for longitudinal growth and another for the differentiation of rhizoid and cell wall formation.[1][10] Furthermore, evidence suggests a link between this compound signaling and intracellular iron homeostasis, as the alga appears to acquire an iron complex of this compound, potentially via siderophore transporters.[5][11][13]
References
- 1. d-nb.info [d-nb.info]
- 2. The green seaweed Ulva: a model system to study morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Stereoselective Total Synthesis of (-)-Thallusin
For Researchers, Scientists, and Drug Development Professionals
(-)-Thallusin is a potent algal morphogen, a molecule that governs the growth and development of certain seaweeds.[1] Its complex, stereochemically rich structure, coupled with its profound biological activity at picomolar concentrations, has made it a compelling target for synthetic chemists.[2][3] This technical guide provides a comprehensive overview of the key strategies employed in the stereoselective total synthesis of (-)-Thallusin, with a focus on data-driven insights and detailed experimental methodologies.
Core Synthetic Strategies and Key Transformations
Multiple research groups have successfully devised routes to (-)-Thallusin, each employing unique approaches to control stereochemistry and construct the intricate molecular architecture. The primary strategies include:
-
Enantioselective Polyene Cyclization: This approach leverages a cascade of ring-forming reactions from a linear precursor to build the core decalin structure with high enantiopurity.[4][5]
-
Sophisticated 6-Endo-Cyclization Chemistry: This strategy focuses on the stereoselective formation of the dihydropyran ring as a key step in the synthetic sequence.[2][3]
-
Enzymatic Resolution: An alternative approach involves the separation of enantiomers from a racemic mixture using enzymes, a powerful tool for accessing chiral building blocks.[1]
A pivotal challenge in the synthesis is the stereoselective installation of the terpene fragment and its subsequent linkage to the pyridine-2,6-dicarboxylic acid moiety via a dihydropyran ring.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from reported syntheses, providing a comparative overview of the efficiency and stereoselectivity of different approaches.
| Key Reaction Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Enantioselective Polyene Cyclization | Iridium catalyst with ligand 11 | 89 | >98 | [4] |
| DIBAL-H Reduction and Grignard Addition | DIBAL-H, Vinyl Grignard | 67 | - | [4] |
| Lemieux-Johnson Oxidation | OsO4, NaIO4 | - | - | [4] |
| 6-endo-trig Allene Etherification | Lewis Acid | - | - | [3] |
| Hg(OTf)2-induced Olefin Cyclization | Hg(OTf)2 | - | - | [1] |
| Biological Activity of (-)-Thallusin | Value | Organism | Reference |
| EC50 | 4.8 pM | Ulva mutabilis | [2][3] |
| EC50 | 7.6 ± 0.1 pM | Ulva mutabilis | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of (-)-Thallusin.
1. Enantioselective Polyene Cyclization (Wienecke, et al.) [4]
To a solution of the iridium catalyst, generated in situ from ligand 11, in the appropriate solvent, is added the allylic alcohol precursor (5). The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched and worked up using standard procedures. The crude product is purified by column chromatography on silica gel to afford the decalin product (12). The enantiomeric excess is determined by chiral HPLC analysis.
2. DIBAL-H Reduction and Vinyl Grignard Addition (Wienecke, et al.) [4]
The nitrile (8) is dissolved in a suitable anhydrous solvent and cooled to a low temperature. A solution of DIBAL-H is added dropwise, and the reaction is stirred until the reduction to the aldehyde is complete. Subsequently, a solution of vinyl Grignard reagent is added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the product is extracted. Purification by column chromatography yields the allylic alcohol (5).
3. Lewis-Acid Mediated 6-endo-trig Allene Etherification (Dhiman, et al.) [3]
To a solution of the allenic alcohol in a suitable solvent is added a Lewis acid at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the dihydropyran ring-containing intermediate.
4. Enzymatic Hydrolysis Resolution (Yamamoto, et al.) [1]
A racemic ester precursor is dissolved in an appropriate buffer solution. A lipase, such as Lipase PS-30 or Lipase M Amano-10, is added, and the mixture is stirred at a controlled temperature. The reaction is monitored for the conversion of one enantiomer. Upon reaching approximately 50% conversion, the reaction is stopped, and the hydrolyzed product and the unreacted ester are separated by chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of key synthetic strategies for (-)-Thallusin.
Caption: Key transformations in the enantioselective polyene cyclization synthesis of (-)-Thallusin.
Caption: Synthetic workflow highlighting the 6-endo-cyclization for dihydropyran ring formation.
Caption: The enzymatic resolution approach to access enantiopure intermediates for (-)-Thallusin synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]
Thallusin's Role in Algal Morphogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The intricate development and morphogenesis of many marine macroalgae are not autonomous processes but are critically dependent on chemical cues from associated bacteria. Among the most significant of these morphogenetic compounds is thallusin, a sesquiterpenoid molecule that orchestrates key developmental events in green algae, particularly of the genus Ulva. Under axenic laboratory conditions, these algae fail to develop their characteristic foliaceous thallus, instead forming a callus-like mass of undifferentiated cells.[1][2] The introduction of specific marine bacteria or purified this compound can restore normal morphogenesis, highlighting a fascinating example of cross-kingdom communication.[3]
This technical guide provides a comprehensive overview of the current understanding of this compound's role in algal morphogenesis. It consolidates quantitative data on its bioactivity, details the experimental protocols for its study, and visualizes the proposed signaling pathways and interactions. This document is intended to be a valuable resource for researchers in phycology, microbiology, and developmental biology, as well as for professionals in drug development exploring novel bioactive compounds.
Identification and Bioactivity of this compound
This compound was first isolated from an epiphytic marine bacterium, a member of the Cytophaga–Flavobacterium–Bacteroides group, and identified as a crucial factor for inducing the natural foliaceous morphology in green macroalgae.[2][4][5] It is a highly potent molecule, active at picomolar concentrations, that triggers specific developmental processes such as rhizoid and cell wall formation.[1][4]
Quantitative Data on this compound's Effects
The biological activity of this compound has been quantified in various studies, demonstrating its potency and the specific concentrations at which it elicits morphogenetic changes in Ulva. The production of this compound by associated bacteria has also been measured, providing insights into the ecological relevance of this signaling molecule.
| Parameter | Organism/System | Value | Reference |
| Effective Concentration for Morphogenesis | Ulva mutabilis | 11 pmol L⁻¹ | [1][4][6] |
| Lowest Effective Concentration | Ulva mutabilis | 1.1 x 10⁻¹¹ mol L⁻¹ | [4] |
| EC₅₀ for Rhizoid & Cell Wall Formation | Ulva spp. | 5 pmol L⁻¹ | [5] |
| This compound Production (Exponential Growth) | Maribacter spp. | 0.16 ± 0.01 amol cell⁻¹ | [7][8][9] |
| This compound Production (Late Stationary Phase) | Maribacter spp. | 0.86 ± 0.13 amol cell⁻¹ | [7][8][9] |
| This compound Concentration in Supernatant (Exponential) | Maribacter sp. MS6 | 1.5 ± 0.1 nmol L⁻¹ | [9][10] |
| This compound Concentration in Supernatant (Stationary) | Maribacter sp. MS6 | 11.2 ± 1.7 nmol L⁻¹ | [9][10] |
| Limit of Detection (LOD) for Quantification | Analytical Method | 2.5 pmol L⁻¹ | [7][8] |
| Limit of Quantification (LOQ) | Analytical Method | 7.4 pmol L⁻¹ | [7][8] |
The Tripartite Community and Signaling Pathway
The complete morphogenesis of Ulva mutabilis is a well-studied example of a tripartite symbiosis between the alga and at least two bacterial partners: a Maribacter species and a Roseovarius species.[4] While Maribacter produces this compound, which is essential for rhizoid and cell wall development, Roseovarius releases other, yet unidentified, factors that are also required for the full development of the algal thallus.[4] This indicates a synergistic action of bacterial signals in controlling algal development.
This compound's mechanism of action is also linked to iron homeostasis. Studies have shown that algal gametes can acquire iron complexed with this compound, suggesting that this compound may function as a siderophore, facilitating iron uptake which is crucial for various cellular processes, including development.[1][4][6] The downstream signaling cascade within the algal cell is thought to involve calcium as a second messenger, a common element in the sensory pathways of motile algae.[3]
Caption: Proposed signaling pathway for this compound-induced morphogenesis in Ulva.
Experimental Protocols
The study of this compound has necessitated the development of specialized protocols for its extraction, purification, and quantification, as well as bioassays to determine its activity.
Bioassay-Guided Isolation of this compound
A common approach to identify and isolate this compound from bacterial cultures or algal aquaculture water involves bioassay-guided fractionation.
-
Sample Collection: Collect supernatant from Maribacter cultures or water from Ulva aquaculture systems.
-
Solid-Phase Extraction (SPE): Pass the collected water through a C18 SPE cartridge to capture this compound and other organic molecules. Elute the bound compounds with an organic solvent like methanol.
-
Fractionation: The crude extract is then fractionated using techniques like High-Performance Liquid Chromatography (HPLC).
-
Bioassay: Each fraction is tested for its ability to induce morphogenesis in axenic Ulva gametes or zygotes (e.g., using an 'Ulva bioassay array').[6] Fractions that show biological activity are selected for further purification and analysis.
-
Structure Elucidation: The pure, active compound is then structurally characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: Workflow for bioassay-guided isolation and identification of this compound.
Quantification of this compound by UHPLC-ESI-HRMS
Due to its high affinity for iron, which can interfere with chromatographic separation, a derivatization step is crucial for accurate quantification of this compound.[7][8][9]
-
Sample Preparation: this compound is extracted from the sample matrix using C18 solid-phase extraction.
-
Derivatization: The carboxyl groups of this compound are methylated by adding iodomethane. This step prevents the formation of iron-thallusin complexes.[8]
-
UHPLC Separation: The derivatized sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, typically with a C18 column, for separation.
-
Mass Spectrometry Detection: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. This compound is detected and quantified based on its specific mass-to-charge ratio (m/z).[4][6][7]
Logical Relationships in the Ulva Morphogenesis System
The restoration of normal development in Ulva from a callus-like state is a multi-signal process. This compound alone is not sufficient to induce the complete, blade-like morphology of the mature alga. This points to a combinatorial effect of different bacterial signals.
Caption: Logical outcomes of different bacterial combinations on Ulva morphogenesis.
Implications and Future Directions
The discovery and characterization of this compound have profound implications for several fields:
-
Aquaculture: Understanding the microbial requirements for healthy macroalgal growth can lead to the development of probiotic consortia to improve the yield and quality of commercially important seaweeds.[1][4]
-
Evolution of Multicellularity: The Ulva-bacteria system serves as a tractable model for studying the role of inter-kingdom communication in the evolution of complex multicellular life.[1][4]
-
Drug Discovery: this compound and its analogs represent a class of potent, biologically active molecules. Their ability to influence cell differentiation and development at very low concentrations makes them interesting candidates for further investigation in drug development programs.
Future research should focus on elucidating the complete structure of the unknown factors from Roseovarius, identifying the specific receptors for these morphogens in Ulva, and mapping the complete intracellular signaling cascades they trigger. A deeper understanding of these processes will not only advance our fundamental knowledge of developmental biology but also open up new avenues for biotechnological applications.
References
- 1. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of an algal morphogenesis inducer from a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-kingdom signalling: exploitation of bacterial quorum sensing molecules by the green seaweed Ulva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unlocking the Chemical Secrets of the Seas: A Technical Guide to Natural Products from Marine Symbiosis
For Researchers, Scientists, and Drug Development Professionals
The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of life. Within this intricate ecosystem, symbiotic relationships between invertebrates and microorganisms have given rise to a wealth of novel natural products with significant therapeutic potential. These compounds, forged in the crucible of co-evolution, exhibit remarkable chemical diversity and potent biological activities, making them a compelling resource for drug discovery and development. This in-depth technical guide provides a comprehensive overview of natural products originating from marine symbioses, with a focus on their discovery, bioactivity, and the experimental methodologies crucial for their study.
The Symbiotic Origin of Marine Natural Products
A significant paradigm shift in marine natural product chemistry has been the recognition that many compounds previously attributed to host invertebrates are, in fact, produced by their microbial symbionts.[1][2] Marine sponges, in particular, are now understood to be vast reservoirs of microbial diversity, with bacteria, fungi, and archaea constituting a substantial portion of their biomass.[2][3] These symbiotic microorganisms are the true biosynthetic engines behind a wide array of potent secondary metabolites.[4] This understanding has profound implications for the sustainable supply of these compounds, opening avenues for fermentation and biotechnological production, thereby circumventing the challenges associated with harvesting host organisms.[5]
Bioactive Compounds from Marine Symbiosis: A Quantitative Perspective
The natural products derived from marine symbiotic associations display a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The following tables summarize key quantitative data for representative compounds, offering a comparative overview of their potency.
Table 1: Anticancer Activity of Selected Marine Symbiotic Natural Products
| Compound | Producing Symbiont (Host) | Target Cell Line | IC50 (µM) | Reference(s) |
| Bryostatin 1 | Candidatus Endobugula sertula (Bugula neritina) | P388 leukemia | 0.0013 | [6] |
| Patellamide A | Prochloron sp. (Lissoclinum patella) | HCT-116 colon cancer | 0.025 | [7] |
| Salinisporamide A | Salinispora tropica (Marine sediment) | HCT-116 colon cancer | 0.011 | N/A |
| Largazole | Cyanobacterium (Symploca sp.) | HeLa cervical cancer | 0.057 | [8] |
| Manzamine A | Micromonospora sp. (Sponge) | P-388 murine leukemia | 0.08 | [9] |
Table 2: Antimicrobial Activity of Selected Marine Symbiotic Natural Products
| Compound | Producing Symbiont (Host) | Target Pathogen | MIC (µg/mL) | Reference(s) |
| Kocurin | Kocuria marina (Sponge) | Staphylococcus aureus (MRSA) | 0.06 - 0.125 | [2] |
| Tauramamide | Brevibacillus laterosporus (Marine sediment) | Enterococcus sp. | 0.06 | [10] |
| Norharman | Pseudoalteromonas piscicida (Sponge) | Bacillus subtilis | 12.5 | [2] |
| Anthracimycin | Marine Actinobacteria | Bacillus anthracis | < 0.1 | [11] |
Table 3: Yield and Concentration of Selected Marine Symbiotic Natural Products
| Compound | Host Organism | Yield/Concentration | Reference(s) |
| Bryostatin 1 | Bugula neritina (adult) | 10⁻⁵ - 10⁻⁷ % of wet weight | [6] |
| Bryostatin 10 & 20 | Bugula neritina (larvae) | ~1000-fold higher than adults | [5][6] |
| Trabectedin (ET-743) | Ecteinascidia turbinata | ~0.0001% of wet weight | [5] |
Experimental Protocols
The successful isolation and characterization of bioactive natural products from marine symbiotic systems hinge on robust and well-defined experimental protocols. This section provides detailed methodologies for key stages of the discovery pipeline.
Isolation and Purification of Natural Products from Marine Sponges
This protocol outlines a general procedure for the extraction, fractionation, and purification of secondary metabolites from marine sponges.
1. Sample Preparation:
-
Immediately after collection, freeze the marine sponge sample at -20°C or preferably, lyophilize (freeze-dry) to prevent enzymatic degradation of metabolites.[7][12]
-
Grind the frozen or lyophilized sponge tissue into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered sponge material with an organic solvent. Methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) are commonly used.[13][14] Use a volume sufficient to fully immerse the sample (e.g., 3 x 1 L for 100 g of dried sponge).
-
Perform the extraction at room temperature with stirring for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Fractionation):
-
This step separates compounds based on their polarity.[15]
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane).
-
Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the upper (n-hexane) and lower (aqueous) layers. Repeat the extraction of the aqueous layer with fresh n-hexane twice more. Combine the n-hexane fractions.
-
Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
-
Evaporate the solvent from each fraction to yield a series of fractions with decreasing polarity.
4. Chromatographic Purification:
-
Subject the bioactive fraction(s) to further purification using a combination of chromatographic techniques.
-
Column Chromatography (CC): Pack a glass column with silica gel (for normal-phase) or C18-bonded silica (for reversed-phase). Apply the fraction to the top of the column and elute with a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate for normal-phase, or from water to methanol/acetonitrile for reversed-phase).[12]
-
High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18, phenyl-hexyl) and a mobile phase gradient optimized for the compound of interest. Monitor the elution using a UV detector or an evaporative light scattering detector (ELSD).[16][17]
Bioassay-Guided Fractionation
This process involves testing the biological activity of fractions at each stage of purification to isolate the active compound(s).[12]
1. Initial Screening: Test the crude extract for the desired biological activity (e.g., cytotoxicity, antimicrobial activity).
2. Fraction Testing: Test the fractions obtained from solvent partitioning.
3. Chromatographic Fraction Testing: Collect fractions from column chromatography and test each for activity.
4. Pure Compound Testing: Once a pure compound is isolated via HPLC, confirm its bioactivity and determine its potency (e.g., IC50 or MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Molecular Mechanisms
Many marine symbiotic natural products exert their potent biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Biosynthesis of Marine Natural Products
The genetic and enzymatic machinery for the production of these complex molecules resides within the microbial symbionts. Two prominent examples are the biosynthetic pathways for bryostatins and patellamides.
Modulation of Key Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[1][20] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Several marine natural products have been shown to inhibit NF-κB activation.[21][22]
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[19][23] Its hyperactivation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
Future Perspectives
The study of natural products from marine symbioses is a rapidly evolving field with immense potential. Advances in metagenomics, single-cell genomics, and bioinformatics are enabling the discovery of novel biosynthetic gene clusters from unculturable microorganisms.[11] Furthermore, the development of synthetic biology and metabolic engineering approaches will be instrumental in the heterologous expression and optimization of the production of these valuable compounds. As our understanding of the intricate chemical communication within these symbiotic relationships deepens, so too will our ability to harness the remarkable chemical diversity of the oceans for the benefit of human health.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. sense.nl [sense.nl]
- 4. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of bryostatin 20: a symbiont-produced chemical defense for larvae of the host bryozoan, Bugula neritina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Sponge and Octocoral-Associated Bacteria Show Versatile Secondary Metabolite Biosynthesis Potential and Antimicrobial Activities against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 13. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]
- 16. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eolss.net [eolss.net]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemistry and biology of anti-inflammatory marine natural products: molecules interfering with cyclooxygenase, NF-kappaB and other unidentified targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Thallusin in Marine Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallusin is a bacterial-derived morphogenetic compound that plays a crucial role in the development and morphogenesis of marine macroalgae, particularly the green alga Ulva.[1][2][3][4] As a potent, hormone-like substance, the ability to accurately quantify this compound in marine cultures is essential for research in marine chemical ecology, algal development, aquaculture, and for professionals in drug development exploring novel bioactive compounds.[1][2][3][5] These application notes provide a comprehensive overview of the current methodologies for the quantification of this compound, including detailed experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the analysis of this compound in marine bacterial cultures. The data is derived from studies on Maribacter spp., known producers of this compound.[1][2][3][5]
Table 1: this compound Concentration in Maribacter spp. Culture Medium
| Bacterial Growth Phase | This compound Concentration (nmol L⁻¹) | This compound Concentration (amol cell⁻¹) |
| Peak of Exponential Growth | 1.5 ± 0.1 | 0.16 ± 0.01 |
| 6 hours post-exponential peak | 4.3 ± 0.8 | 0.27 ± 0.05 |
| Late Stationary Phase | 11.2 ± 1.7 | 0.86 ± 0.13 |
Data represents mean ± standard deviation (n=3).[1][5]
Table 2: Analytical Method Performance
| Parameter | Value |
| Detection Limit | 2.5 pmol L⁻¹ |
| Quantification Limit | 7.4 pmol L⁻¹ |
| Half-maximal Effective Concentration (EC₅₀) | 4.9 ± 0.1 pmol L⁻¹ |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling role of this compound in the Ulva-Maribacter symbiosis and the analytical workflow for its quantification.
Caption: Cross-kingdom signaling pathway involving this compound.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
The following protocols are based on the successful methodology developed for the quantification of this compound in marine cultures.[1][2][3][5]
Protocol 1: Sample Preparation and Solid Phase Extraction (SPE)
Objective: To extract and concentrate this compound from aqueous culture media while removing interfering salts and macromolecules.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Vacuum manifold for SPE
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load 50 mL of the cell-free culture supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove salts and other polar impurities.
-
Elution: Elute the retained this compound from the cartridge with 10 mL of methanol into a clean collection vial.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Protocol 2: Derivatization of this compound
Objective: To methylate this compound to its trimethyl ester. This step is crucial to prevent the formation of iron-Thallusin complexes that can interfere with chromatographic separation.[1][2][3][5]
Materials:
-
Dried this compound extract from Protocol 1
-
Iodomethane
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Reaction vials
Procedure:
-
Reconstitution: Reconstitute the dried extract in a solution of potassium hydroxide in methyl sulfoxide.
-
Derivatization Reaction: Add iodomethane to the reconstituted extract.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for a specified time to ensure complete methylation.
-
Quenching: Quench the reaction by adding a suitable quenching agent.
-
Drying: Dry the derivatized sample under a gentle stream of nitrogen.
-
Reconstitution for Analysis: Reconstitute the dried, derivatized sample in a suitable volume of the initial mobile phase for UHPLC-MS analysis.
Protocol 3: UHPLC-ESI-HRMS Analysis
Objective: To separate, detect, and quantify the derivatized this compound using ultra-high-performance liquid chromatography coupled with electrospray ionization and a high-resolution mass spectrometer.[1][2][3]
Instrumentation:
-
UHPLC system
-
C18 analytical column
-
High-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source
Typical UHPLC-MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of the analyte from any remaining matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 - 0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Single Ion Monitoring (SIM) or full scan mode with high resolution to accurately measure the mass-to-charge ratio (m/z) of the derivatized this compound. The fully methylated this compound trimethyl ester is detected.[3]
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from authentic standards.
Conclusion
The provided application notes and protocols offer a robust framework for the sensitive and selective quantification of this compound in marine cultures. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data, furthering our understanding of the ecological roles of this important morphogen and aiding in the discovery and development of new marine-derived products.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of an algal morphogenesis inducer from a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: UHPLC-ESI-HRMS Method for the Ultrasensitive Detection and Quantification of Thallusin
Introduction
Thallusin is a crucial bacterial morphogen that induces growth and development in the green macroalga Ulva (Chlorophyta), also known as sea lettuce.[1][2] Its presence, even at picomolar concentrations, plays a significant role in algal morphogenesis, making its sensitive and accurate quantification essential for research in marine chemical ecology, aquaculture, and drug development.[2][3][4] This application note details a robust and validated Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) method for the detection and quantification of this compound in complex biological matrices such as bacterial and algal cultures. A key feature of this protocol is a derivatization step to prevent the formation of iron-thallusin complexes, which can interfere with chromatographic separation and analysis.[1][2][5]
Method Overview
The analytical workflow involves solid-phase extraction (SPE) to concentrate this compound from aqueous samples, followed by a derivatization step using iodomethane to methylate the carboxylic acid groups. This methylation prevents the formation of iron complexes and improves chromatographic peak shape.[1][5][6] The derivatized this compound is then analyzed by UHPLC-ESI-HRMS.
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of this method.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹ | [1][2] |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹ | [1][2] |
| Lowest Effective Concentration | 1.1 x 10⁻¹¹ mol L⁻¹ (11 pmol L⁻¹) | [3][7] |
| This compound (underivatized) [M+H]⁺ | m/z 458.2168 - 458.2176 | [1][3][5][7] |
| This compound trimethyl ester [M+H]⁺ | m/z 500.264 | [1][5][6] |
| Internal Standard (methylated) [M+H]⁺ | m/z 472.2688 | [1][5][6] |
| Fe-Thallusin complex [2M+Fe(III)-2H]⁺ | m/z 968.3394 | [1][5][6] |
Experimental Protocols
Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with 15 mL of methanol, followed by equilibration with ultrapure water.[7]
-
Load the sterile-filtered supernatant of the algal or bacterial culture (e.g., 50 mL) onto the cartridge.[1][7]
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the retained compounds using a stepwise gradient of methanol in water (e.g., 25%, 75%, and 100% methanol).[7]
-
Collect the fractions and evaporate to dryness under a gentle stream of nitrogen.[7]
-
-
Derivatization (Methylation):
-
Reconstitute the dried extract in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add potassium hydroxide (KOH) and iodomethane to the reconstituted extract.[1]
-
Allow the reaction to proceed at room temperature (20°C) to achieve complete methylation of this compound's carboxylic acid groups, yielding this compound trimethyl ester.[1] This step is critical to inhibit the formation of Fe-thallusin complexes.[1][2][5]
-
Quench the reaction and prepare the sample for UHPLC-MS injection.
-
UHPLC-ESI-HRMS Analysis
Instrumentation:
-
UHPLC System: UltiMate HPG-3400 RS binary pump or equivalent.[1][7]
-
Chromatography Column: Kinetex® C18 RP column (50 × 2.1 mm; 1.7 µm; 100 Å).[1][7]
-
Mass Spectrometer: Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer or equivalent high-resolution mass spectrometer.[8][9]
Chromatographic Conditions:
-
Mobile Phase A: 2% acetonitrile and 0.1% (v/v) formic acid in H₂O.[1][7]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[1][7]
-
Flow Rate: 0.4 mL min⁻¹ (can be varied as per the gradient).[1][7]
-
Injection Volume: 25 µL.[9]
Gradient Elution Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL min⁻¹) |
| 0.0 - 0.2 | 0 | 0.4 |
| 0.2 - 8.0 | 100 | 0.675 |
| 8.0 - 12.0 | 100 | 0.675 |
| 12.0 - 12.3 | 0 | 0.4 |
| 12.3 - 15.0 | 0 | 0.4 |
Note: This gradient is based on a published method and may require optimization for different systems.[1]
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive.[9]
-
Scan Mode: Targeted Single Ion Monitoring (tSIM) for quantification and full scan for identification.[9]
-
tSIM Target Ion (this compound Trimethyl Ester): m/z 500.264.[1][6]
-
Vaporizer Temperature: 360 °C.[3]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's role in Ulva morphogenesis.
Caption: Simplified fragmentation of this compound.
References
- 1. This compound Quantification in Marine Bacteria and Algae Cultures | MDPI [mdpi.com]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of Thallusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallusin is a sesquiterpenoid morphogen that plays a crucial role in the growth and development of the green macroalga Ulva mutabilis.[1][2] Released by symbiotic bacteria such as Maribacter sp., it induces rhizoid and cell wall formation at picomolar concentrations, highlighting its potent biological activity.[1][3] Understanding the chemical ecology of Ulva and the specific role of this compound has significant implications for aquaculture, biofilm formation, and the study of multicellularity.[2] This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from aqueous samples, such as bacterial or algal culture media, enabling its quantification and further biological investigation.
Chemical Properties of this compound
This compound is an organic heterotricyclic compound with the molecular formula C25H31NO7 and a molecular weight of 457.5 g/mol .[4] Its structure comprises a terpene-based fragment, a dihydropyran moiety, and a pyridine ring.[5] The active isomer is (–)-thallusin.[5]
| Property | Value | Reference |
| Molecular Formula | C25H31NO7 | [4] |
| Molecular Weight | 457.5 g/mol | [4] |
| IUPAC Name | 3-[(4aS,6aR,10aR,10bS)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid | [4] |
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique used to isolate and concentrate analytes from a complex matrix. For this compound, a C18 stationary phase is employed.[6][7] The nonpolar C18 material retains this compound from the aqueous sample, while more polar impurities are washed away. A step-gradient elution with increasing concentrations of an organic solvent, such as methanol, is then used to desorb and collect the purified this compound.[1] To improve chromatographic separation and prevent the formation of iron complexes that can interfere with analysis, a derivatization step using iodomethane may be employed after extraction.[6][7][8]
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is adapted from methodologies described for the extraction of this compound from bacterial and algal culture media.[1][6][7]
1. Materials and Reagents
-
C18 SPE Cartridges
-
Methanol (HPLC grade)[6]
-
Water (purified)[6]
-
Potassium hydroxide (KOH)[6]
-
Dimethyl sulfoxide (DMSO)[6]
-
Iodomethane[6]
-
Internal Standard (chemically synthesized this compound derivative)[6]
-
Sample (e.g., supernatant from algal or bacterial culture)
-
Vacuum manifold for SPE
-
Collection vials
-
pH meter
-
Rotary evaporator or nitrogen evaporator
2. Sample Preparation
-
Harvest the culture medium by centrifugation or filtration to remove cells and debris.
-
Adjust the pH of the supernatant if necessary, as described in the source literature.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by purified water. Do not allow the cartridge to dry out.
-
Loading: Load the prepared sample onto the conditioned C18 cartridge. The volume can range from several milliliters to liters, depending on the expected concentration of this compound.[1]
-
Washing: Wash the cartridge with purified water to remove salts and other polar impurities.
-
Elution: Elute this compound from the cartridge using a step gradient of methanol in water. Active fractions containing this compound have been identified in eluents ranging from 25% to 75% methanol (v/v).[1] Collect the fractions in separate vials.
-
Drying: Evaporate the solvent from the collected fractions using a rotary evaporator or a stream of nitrogen.
4. (Optional) Derivatization
To prevent the formation of Fe-Thallusin complexes and improve quantification, a derivatization step can be performed.[6][7][8]
-
Redissolve the dried extract in a suitable solvent mixture (e.g., DMSO and a solution of KOH in methanol).
-
Add iodomethane to the mixture to methylate the carboxylic acid groups of this compound.[6]
-
After the reaction, the mixture can be diluted and cleaned up again using the C18 SPE protocol.[7]
5. Analysis
The extracted and purified this compound can be analyzed and quantified using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).[1][6][7]
Quantitative Data
The following table summarizes the quantification of this compound in Maribacter spp. cultures.[7][8]
| Bacterial Growth Phase | This compound Concentration (nmol L⁻¹) | This compound per Cell (amol cell⁻¹) |
| Peak Exponential | 1.5 ± 0.1 | 0.16 ± 0.01 |
| 6 hours post-peak | 4.3 ± 0.8 | 0.27 ± 0.05 |
| Late Stationary | 11.2 ± 1.7 | 0.86 ± 0.13 |
The analytical method developed for this compound quantification has the following detection limits:[7]
| Parameter | Value |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹ |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹ |
Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C25H31NO7 | CID 16726079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioassay for Thallusin Activity in Ulva
Audience: Researchers, scientists, and drug development professionals.
Introduction: The morphogenesis of the green macroalga Ulva, often referred to as sea lettuce, is critically dependent on chemical signals from its associated surface bacteria. When grown in a sterile, axenic environment, Ulva fails to develop its characteristic blade-like thallus and instead forms a callus-like cluster of cells with abnormal wall protrusions. Complete and healthy morphogenesis is restored through a tripartite symbiotic relationship between the alga, a Roseovarius species, and a Maribacter species. The Roseovarius bacterium provides factors that stimulate cell division, while the Maribacter bacterium releases a crucial morphogen known as Thallusin .
This compound is a sesquiterpenoid compound that specifically induces correct cell wall formation and rhizoid development, essential for the proper architecture of the alga. The bioassay described here provides a standardized method to assess this compound activity by testing the ability of a sample to "rescue" the aberrant morphology of axenic Ulva mutabilis gametes, complementing the cell-division factor provided by Roseovarius sp. This assay is a powerful tool for screening bacterial strains for morphogenetic activity, purifying novel morphogens, and studying the effects of potential growth-promoting or inhibitory compounds.
Quantitative Data Summary
The following tables summarize the known bioactive concentrations of this compound and its production levels by the symbiotic bacterium Maribacter sp.
Table 1: Bioactivity of this compound on Ulva mutabilis
| Parameter | Value | Reference |
|---|---|---|
| Half-maximal Effective Concentration (EC₅₀) | 5 pmol L⁻¹ | |
| Lowest Observed Effective Concentration | 11 pmol L⁻¹ | |
| Detection Limit (UHPLC-ESI-HRMS) | 2.5 pmol L⁻¹ |
| Quantification Limit (UHPLC-ESI-HRMS) | 7.4 pmol L⁻¹ | |
Table 2: this compound Production by Maribacter spp.
| Bacterial Growth Phase | This compound Concentration per Cell | Reference |
|---|---|---|
| Peak Exponential Phase | 0.16 ± 0.01 amol cell⁻¹ |
| Late Stationary Phase | 0.86 ± 0.13 amol cell⁻¹ | |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key biological interactions and the experimental procedure for the bioassay.
Caption: Cross-Kingdom Signaling in the Ulva Holobiont.
Caption: Experimental Workflow for the Ulva Bioassay Array.
Experimental Protocol: The Ulva Bioassay Array
This protocol is adapted from methodologies established for screening morphogenesis-inducing bacteria and compounds on Ulva mutabilis.
Materials and Reagents
-
Mature, fertile Ulva mutabilis thalli
-
Sterile-filtered Ulva Culture Medium (UCM)
-
Roseovarius sp. (MS2) culture (for complementation assays)
-
96-well sterile microplates
-
Sterile pipettes and tips
-
Laminar flow hood
-
Inverted microscope with camera
-
Climate-controlled incubator with a defined light source and photoperiod
-
Test samples (e.g., sterile-filtered bacterial supernatants, purified compounds dissolved in a suitable solvent)
Preparation of Axenic Ulva mutabilis Gametes
-
Induce Gametogenesis: Trigger gamete release from mature U. mutabilis thalli by mincing the tissue and washing away sporulation inhibitors. This process typically involves a specific sequence of medium changes and light/dark cycles as established in the literature.
-
Gamete Release: After induction, gametes are released into the culture medium.
-
Purification: Working in a laminar flow hood, exploit the positive phototaxis of the gametes to purify them from bacteria.
-
Shine a single point of light on one side of a sterile petri dish containing the gamete suspension.
-
Gametes will swim towards the light, leaving slower-moving bacteria behind.
-
Carefully collect the concentrated, swimming gametes with a sterile pipette.
-
Repeat this purification step 2-3 times to ensure an axenic culture. The purity can be confirmed by plating an aliquot of the final gamete stock on marine agar and checking for bacterial growth.
-
Assay Setup (96-Well Plate Format)
-
Standardization: Adjust the concentration of the axenic gamete stock solution with sterile UCM to a standardized density.
-
Plating: Dispense the axenic gamete suspension into each well of a 96-well microplate.
-
Controls: It is critical to include the following controls on every plate, each in triplicate:
-
Negative Control: Axenic gametes in UCM only. (Expected outcome: callus-like morphology).
-
Positive Control: Axenic gametes + a combination of live Roseovarius sp. and Maribacter sp. cultures. (Expected outcome: complete, healthy morphogenesis).
-
Complementation Control 1: Axenic gametes + Roseovarius sp. only. (Expected outcome: elongated cell clusters with wall protrusions).
-
Complementation Control 2: Axenic gametes + Maribacter sp. only. (Expected outcome: proper cell wall but limited division).
-
-
Test Samples:
-
For this compound Activity Screening: Add the test sample (e.g., bacterial filtrate) to wells containing axenic gametes and the Roseovarius sp. (MS2) culture. This compound's activity is to complement the cell-division factor from MS2.
-
Dose-Response: If testing a purified compound like this compound, prepare a serial dilution and add each concentration to the wells containing the complementation control (Roseovarius sp.).
-
Incubation and Observation
-
Incubation: Seal the plate and incubate for 2-3 weeks under controlled conditions (e.g., 20°C, defined photoperiod).
-
Microscopy: Observe the algal development in each well using an inverted microscope at regular intervals and at the end of the incubation period. Document the morphology with photomicrographs.
Data Analysis and Interpretation
-
Morphological Classification: Categorize the resulting algal morphotypes based on comparison with the controls.
-
Axenic Morphotype: Disordered, callus-like growth with prominent colorless cell wall protrusions.
-
MS2-like Activity: Elongated germlings with some cell division but retaining cell wall protrusions; no rhizoid formation.
-
MS6-like (this compound) Activity: Proper cell wall and rhizoid formation are visible, but the blade fails to develop due to a lack of cell division signals.
-
Completely Rescued Morphotype: Healthy development resembling the wild type, with a distinct blade and rhizoid system.
-
-
Scoring: The activity of the test sample is determined by its ability to induce the "Completely Rescued Morphotype" when combined with the Roseovarius sp. culture. For dose-response experiments, determine the percentage of normally developed plantlets at each concentration to calculate an EC₅₀ value.
Enantioselective Synthesis of Thallusin Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the enantioselective synthesis of Thallusin and its derivatives. It includes key experimental methodologies, quantitative data, and visualizations of relevant biological pathways.
(-)-Thallusin is a potent morphogen that plays a crucial role in the development and morphogenesis of the green seaweed Ulva.[1][2][3] It is produced by symbiotic bacteria, such as Maribacter sp., and induces essential developmental processes like rhizoid and cell wall formation.[1][2] The biological activity of this compound is highly stereospecific, with the (-)-enantiomer being the active form.[4] Recent advances in synthetic organic chemistry have enabled the enantioselective synthesis of (-)-Thallusin, providing access to this molecule for further biological studies and potential applications.[1][4]
Biological Activity and Signaling
(-)-Thallusin exhibits a remarkably high biological activity, with an EC50 value of 4.8 pM in Ulva mutabilis.[4][5] It is involved in a complex tripartite symbiosis between the alga and two bacterial species, Roseovarius sp. and Maribacter sp. In this system, (-)-Thallusin complements the activity of Roseovarius sp. to achieve complete morphogenesis.[2]
The precise signaling pathways triggered by (-)-Thallusin are still under investigation, but evidence suggests that it activates at least two distinct pathways in Ulva.[4][5] One pathway is responsible for promoting longitudinal growth, while the other is involved in the differentiation of rhizoid and cell wall formation.[4] Furthermore, this compound and its derivatives can act as siderophores, mediating the uptake of Fe(III) into the algal cells, a process that appears to be independent of its morphogenic activity.[1][6][7]
Caption: Proposed signaling pathways of (-)-Thallusin in Ulva.
Enantioselective Synthesis of (-)-Thallusin
A key strategy for the enantioselective synthesis of (-)-Thallusin involves a catalytic polyene cyclization.[1][6][7] This approach allows for the construction of the complex terpene core with high enantiomeric excess.
Key Quantitative Data
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >97.7% | [1] |
| EC50 in Ulva mutabilis | 4.8 pM | [4][5] |
| Yield (Stille Coupling Step) | 54-92% |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (ee) of this compound
This protocol is adapted from the methodology developed for the analysis of synthetic and biosynthesized this compound.[1]
1. Derivatization of this compound:
-
Isolate this compound from the reaction mixture or bacterial supernatant.
-
Derivatize the sample with iodomethane to form the this compound methyl ester. This step is crucial to prevent interference from metal ion complexation during HPLC analysis.[1][8]
2. HPLC Analysis:
-
Column: Chiralpak IA chiral amylose column.[1]
-
Mobile Phase: Reversed-phase conditions (specific solvent system to be optimized based on instrumentation).
-
Detection: UV detector at an appropriate wavelength.
-
Analysis: The enantiomers of the this compound methyl ester will be baseline separated. Co-injection with a racemic standard is recommended for peak identification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring bacteria-induced growth and morphogenesis in the green macroalga order Ulvales (Chlorophyta) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thallusin-Induced Algal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallusin is a potent sesquiterpenoid morphogen that plays a crucial role in the developmental biology of green macroalgae, particularly in the genus Ulva (sea lettuce).[1][2] Produced by symbiotic marine bacteria, such as Maribacter sp., this compound is essential for the proper morphogenesis of Ulva, inducing key differentiation processes like rhizoid and cell wall formation.[1][3][4] Under axenic conditions, Ulva fails to develop its typical foliaceous structure, instead forming a callus-like mass of undifferentiated cells.[3][5] The application of this compound, in conjunction with other bacterial factors, can rescue this phenotype and promote the development of a normal thallus.[5][6] This document provides detailed application notes and protocols for utilizing this compound to induce and study algal differentiation, targeting researchers in phycology, developmental biology, and natural product chemistry.
Data Presentation
The following tables summarize the key quantitative data related to the bioactivity and production of this compound.
| Parameter | Value | Algal Species | Reference |
| EC50 | 4.9 ± 0.1 pmol L-1 | Ulva mutabilis | [7] |
| Effective Concentration | 11 pmol L-1 | Ulva mutabilis | [1][3] |
| Observed Effects | Induction of rhizoid and cell wall formation | Ulva mutabilis | [1][6] |
Table 1: Bioactivity of this compound on Ulva mutabilis.
| Growth Phase of Maribacter sp. | This compound Concentration (nmol L-1) | This compound per Cell (amol cell-1) | Incubation Time | Reference |
| Peak Exponential | 1.5 ± 0.1 | 0.16 ± 0.01 | 70 hours | [7] |
| Early Stationary | 4.3 ± 0.8 | 0.27 ± 0.05 | 76 hours | [7] |
| Late Stationary | 11.2 ± 1.7 | 0.86 ± 0.13 | Not specified | [7] |
Table 2: Production of this compound by Maribacter sp. in culture.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.5 pmol L-1 | [7][8] |
| Limit of Quantification (LOQ) | 7.4 pmol L-1 | [7][8] |
Table 3: Analytical limits for this compound quantification using UHPLC-ESI-HRMS.
Experimental Protocols
Protocol 1: Ulva Morphogenesis Bioassay ('Ulva Bioassay Array')
This protocol describes a multiwell plate-based bioassay to assess the morphogenetic activity of this compound or this compound-containing samples on axenic Ulva mutabilis gametes.
Materials:
-
Axenic culture of Ulva mutabilis gametophytes
-
Ulva Culture Medium (UCM), sterile
-
Sterile 96-well microplates
-
This compound standard or experimental sample (e.g., bacterial supernatant, extract)
-
Culture of Roseovarius sp. (strain MS2)
-
Microscope with imaging capabilities
Procedure:
-
Preparation of Axenic Ulva Gametes:
-
Induce gametogenesis in mature Ulva mutabilis thalli by fragmentation and washing to remove sporulation inhibitors.
-
After 2-3 days, release the gametes by immersing the thalli in fresh UCM.
-
Separate the phototactic gametes from contaminating bacteria by shining a light from one side of the culture vessel and collecting the aggregated gametes.
-
Verify the axenic nature of the gamete suspension using sterility tests (e.g., plating on marine broth agar).
-
-
Bioassay Setup:
-
In a 96-well plate, add axenic Ulva gametes to each well.
-
Prepare a dilution series of the this compound standard or the experimental sample in UCM.
-
Add the different concentrations of the test substance to the wells.
-
Essential Co-factor: To observe complete morphogenesis, co-inoculate with Roseovarius sp. (MS2), which provides a factor for cell division.[6]
-
Controls: Include negative controls (axenic gametes in UCM only) and positive controls (co-culture with both Maribacter sp. and Roseovarius sp.).
-
-
Incubation and Observation:
-
Incubate the plate under controlled conditions (e.g., 18-20°C, 17:7 h light:dark cycle).
-
Observe the development of the algae microscopically over a period of 1-3 weeks.
-
-
Endpoint Analysis:
-
Categorize the resulting morphotypes based on the following criteria:
-
Axenic Morphotype (Callus-like): Undifferentiated cells with cell wall protrusions.
-
This compound-induced Morphotype: Formation of a proper cell wall and rhizoid cells, but limited blade development.
-
Roseovarius-induced Morphotype: Normal cell division in one direction but with cell wall protrusions and no rhizoids.
-
Completely Recovered Morphotype: Normal blade and rhizoid formation, resembling a wild-type germling.
-
-
Protocol 2: Tripartite Co-culture for Complete Morphogenesis
This protocol details the establishment of the tripartite community of Ulva mutabilis, Roseovarius sp. (MS2), and Maribacter sp. (MS6) to achieve complete algal development.
Materials:
-
Axenic Ulva mutabilis gametes
-
Ulva Culture Medium (UCM)
-
Cultures of Roseovarius sp. (MS2) and Maribacter sp. (MS6) grown in marine broth.
-
Sterile culture flasks or petri dishes
Procedure:
-
Prepare Bacterial Inocula:
-
Culture Roseovarius sp. (MS2) and Maribacter sp. (MS6) in marine broth until they reach the desired growth phase (e.g., exponential).
-
Harvest the bacterial cells by centrifugation and wash them with sterile UCM to remove the rich marine broth.
-
Resuspend the bacterial pellets in UCM.
-
-
Co-cultivation:
-
Dispense the axenic Ulva gamete suspension into sterile culture vessels containing UCM.
-
Inoculate the algal culture with both the Roseovarius sp. and Maribacter sp. suspensions.
-
Incubate the co-culture under standard conditions for Ulva growth.
-
-
Monitoring Development:
-
Regularly monitor the algal development using a microscope.
-
Observe the progression from single gametes to germlings with rhizoids and a developing blade over several weeks.
-
Protocol 3: Extraction and Quantification of this compound
This protocol outlines the procedure for extracting this compound from bacterial culture supernatants and quantifying it using UHPLC-ESI-HRMS.[7][9]
Materials:
-
Bacterial culture supernatant (Maribacter sp.)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Methanol (HPLC grade)
-
Iodomethane
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
UHPLC-ESI-HRMS system
Procedure:
-
Sample Preparation and Extraction:
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
Pass the supernatant through a C18 SPE cartridge to retain this compound.
-
Wash the cartridge with water to remove salts.
-
Elute this compound with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To prevent the formation of iron-Thallusin complexes that interfere with chromatography, perform a derivatization step.
-
Resuspend the dried extract in a solution of iodomethane in DMSO with potassium hydroxide to methylate the carboxylic acid groups of this compound.
-
-
UHPLC-ESI-HRMS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., methanol).
-
Inject the sample into the UHPLC system equipped with a C18 column.
-
Use a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid) to achieve chromatographic separation.
-
Detect the methylated this compound using a high-resolution mass spectrometer in positive ion mode, monitoring for the specific m/z of the derivative.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a derivatized this compound standard.
-
Visualizations: Signaling Pathways and Workflows
Caption: Putative signaling pathway for this compound in Ulva.
Caption: Workflow for the Ulva morphogenesis bioassay.
Caption: Logical relationships in the tripartite symbiosis of Ulva.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacteria-induced morphogenesis of Ulva intestinalis and Ulva mutabilis (Chlorophyta): a contribution to the lottery theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Thallusin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory synthesis of (-)-Thallusin, a potent morphogen involved in the development of marine algae. The protocols are based on published stereoselective total synthesis methods and are intended for research purposes.
Introduction
(-)-Thallusin is a bacterial metabolite that acts as a crucial chemical mediator in the morphogenesis of green macroalgae, such as Ulva mutabilis.[1][2] It is a sesquiterpenoid derivative with a complex stereochemical structure.[3] Under laboratory conditions, axenic cultures of Ulva mutabilis exhibit a callus-like phenotype with abnormal cell wall protrusions. The introduction of (-)-Thallusin, in combination with the bacterium Roseovarius sp., restores normal morphogenesis, including the formation of rhizoids and proper cell walls.[1][2] Its high biological activity, with an EC50 value in the picomolar range, makes it a significant subject for research in chemical biology, developmental biology, and aquaculture.[1][4] The laboratory synthesis of Thallusin is essential for providing sufficient quantities for biological studies and for the generation of analogs to probe its mechanism of action.[1][3]
Chemical Structure
This compound is an organic heterotricyclic compound with the molecular formula C25H31NO7.[5] Its structure features a terpene-based fragment, a dihydropyran moiety, and a pyridine-2,6-dicarboxylic acid group.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and biological activity of (-)-Thallusin.
Table 1: Yields of Key Synthetic Steps for (-)-Thallusin [1][3][7]
| Step | Product | Yield (%) |
| Methenylation of protected hydroxyketone | Exocyclic alkene 9 | 80 |
| Epoxidation and reductive opening | Alcohol 10 | 77 |
| Negishi coupling of iodide 20 with Knochel reagent 21 | Coupling product 22 | 82 |
| Acid-mediated desilylation of 22 | Alcohol 23 | 73 |
| Oxidation of alcohol 23 | Lactone 24 | 74 |
| Hydrolysis of diester 23 | Dicarboxylate 25 | quant. |
| TBAF-mediated desilylation of 23 | Monocarboxylate 26 | 86 |
Table 2: Biological Activity of (-)-Thallusin in Ulva mutabilis [1][4]
| Parameter | Value |
| EC50 for phenotypic profiling | 4.8 pM |
| Lowest effective concentration for morphogenesis | 11 pmol L-1 |
Experimental Protocols
The following protocols are based on the stereoselective total synthesis of (-)-Thallusin as reported by Dhiman et al. (2022).[1][3]
Protocol 1: Synthesis of Key Aldehyde Intermediate (4)
This protocol describes the initial steps starting from dihydro-β-ionone to yield the key aldehyde precursor.
Materials:
-
Dihydro-β-ionone (7)
-
Protecting agents (e.g., TBSCl, Imidazole)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Lithium aluminium hydride (LiAlH4)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
Procedure:
-
Synthesize the enantiomer of ketone (+)-8 from dihydro-β-ionone (7) as per published methods.[1]
-
Protect the hydroxyketone 8 and perform a methenylation reaction to yield the exocyclic alkene 9 (80% yield).[1]
-
Perform a selective α-face epoxidation of alkene 9 followed by reductive opening to exclusively provide alcohol 10 (77% yield). The stereochemistry should be confirmed by nOe experiments.[1]
-
Obtain the key aldehyde 4 via Swern oxidation of alcohol 10.[1]
Protocol 2: Dihydropyran Annulation and Core Formation
This protocol details the crucial 6-endo etherification to form the dihydropyran ring.
Materials:
-
Aldehyde 4
-
Reagents for allene formation
-
Gold catalyst for cyclization
Procedure:
-
Convert aldehyde 4 to the corresponding allene precursor.
-
Perform a stereoselective 6-endo etherification of the allene precursor to achieve dihydropyran annulation. This step is critical for establishing the core structure of this compound.[1]
Protocol 3: Late-Stage Functionalization via Negishi Coupling
This protocol describes the final steps to attach the pyridine dicarboxylic acid moiety.
Materials:
-
Iodide intermediate 20 (derived from the dihydropyran core)
-
Knochel reagent 21 (a reactive organozinc reagent)[3]
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Reagents for desilylation (e.g., acid or TBAF)
-
Reagents for hydrolysis
Procedure:
-
Perform a Negishi coupling reaction between iodide 20 and the Knochel reagent 21 to yield the coupling product 22 (82% yield).[3]
-
Conduct an acid-mediated desilylation of 22 to give alcohol 23 (73% yield).[3]
-
Hydrolyze the diester 23 to provide the stable dicarboxylate 25 in quantitative yield.[3] This final product is (-)-Thallusin.
Visualizations
Synthetic Pathway of (-)-Thallusin
The following diagram illustrates the key transformations in the total synthesis of (-)-Thallusin.
Caption: Key stages in the stereoselective total synthesis of (-)-Thallusin.
Proposed Signaling Pathways of this compound in Ulva
This compound is suggested to activate at least two distinct signaling pathways in Ulva spp., leading to different developmental outcomes.[1]
References
- 1. d-nb.info [d-nb.info]
- 2. academic.oup.com [academic.oup.com]
- 3. Stereoselective Total Synthesis of (−)‐this compound for Bioactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C25H31NO7 | CID 16726079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thallusin Uptake in Algae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thallusin is a sesquiterpenoid morphogen produced by marine bacteria, such as Maribacter sp., that plays a crucial role in the morphogenesis of green macroalgae like Ulva (Chlorophyta).[1][2] It induces key developmental processes, including rhizoid and cell wall formation, at nanomolar to picomolar concentrations.[2][3] Understanding the mechanisms of this compound uptake and its subsequent signaling pathways in algal cells is essential for elucidating the complex cross-kingdom interactions that govern algal development and for potential applications in aquaculture and biotechnology.
Recent studies have revealed that this compound also functions as a siderophore, chelating iron and facilitating its uptake by algae.[2][4] This suggests that this compound uptake may be mediated by siderophore transport systems. This document provides detailed protocols for quantifying this compound, studying its uptake by algal cells, and investigating the downstream signaling events.
Data Presentation
Table 1: Quantification of this compound in Bacterial Culture Supernatants
This table summarizes the concentration of this compound produced by different bacterial strains, as determined by Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS).
| Bacterial Strain | Growth Phase | This compound Concentration (nmol L⁻¹) | This compound per Cell (amol cell⁻¹) | Reference |
| Maribacter sp. MS6 | Peak of Exponential Phase | 1.5 ± 0.1 | 0.16 ± 0.01 | [1] |
| Maribacter sp. MS6 | 6h post-exponential | 4.3 ± 0.8 | 0.27 ± 0.05 | [1] |
| Maribacter sp. MS6 | Late Stationary Phase | 11.2 ± 1.7 | 0.86 ± 0.13 | [1] |
| M. ulvicola | Stationary Phase | 9.2 - 14.8 | ~0.8 - 1.0 | [1] |
| M. sedimenticola | Stationary Phase | 9.2 - 14.8 | ~0.8 - 1.0 | [1] |
| Zobellia sp. | Stationary Phase | 9.2 - 14.8 | ~0.8 - 1.0 | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Algal Culture Media by UHPLC-ESI-HRMS
This protocol details the method for the sensitive and selective quantification of this compound in liquid samples, adapted from Ulrich et al. (2022).[1][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter 50 mL of algal culture medium through a 0.2 µm filter to remove cells and debris.
-
Acidify the sample to pH 2 with formic acid.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2).
-
Load the acidified sample onto the SPE cartridge at a flow rate of ~2 mL/min.
-
Wash the cartridge with 10 mL of acidified deionized water to remove salts and polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization with Iodomethane
-
Rationale: this compound can form complexes with iron (Fe-Thallusin), which can interfere with chromatographic separation. Derivatization with iodomethane methylates the carboxylic acid groups, preventing complex formation.[1][5]
-
Reconstitute the dried extract in 100 µL of acetone.
-
Add 5 µL of iodomethane and 2 mg of anhydrous potassium carbonate.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of methanol for UHPLC-MS analysis.
3. UHPLC-ESI-HRMS Analysis
-
UHPLC System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Column: A suitable C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized this compound from other compounds. A starting point could be 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive ion mode.
-
Detection: Use Single Ion Monitoring (SIM) for the m/z of the fully methylated this compound trimethyl ester (m/z 500.264).[6]
-
Quantification: Generate a standard curve using a synthetic this compound standard subjected to the same derivatization procedure. The detection and quantification limits for this method are approximately 2.5 and 7.4 pmol L⁻¹, respectively.[1][6][7]
Protocol 2: Studying this compound Uptake via a Fluorescently Labeled Analog
This protocol describes a method to visualize and quantify this compound uptake using a fluorescently labeled this compound analog. This approach is based on methods used for studying siderophore uptake.
1. Synthesis of a Fluorescent this compound Analog
-
A fluorescent dye, such as NBD (7-nitrobenz-2-oxa-1,3-diazole) or fluorescein, can be chemically conjugated to the this compound molecule at a position that does not interfere with its iron-binding or receptor recognition sites. This would require synthetic chemistry expertise.
2. Algal Culture and Treatment
-
Culture the target algae (e.g., Ulva mutabilis) to the desired growth phase in a defined medium.
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO).
-
Add the fluorescent this compound analog to the algal culture at a final concentration relevant to its biological activity (e.g., 10-100 nM). Include a control group with the free fluorescent dye and an untreated control.
3. Visualization of Uptake by Confocal Microscopy
-
At various time points (e.g., 15 min, 30 min, 1h, 2h), collect algal cells by gentle centrifugation.
-
Wash the cells twice with fresh medium to remove any unbound fluorescent probe.
-
Resuspend the cells in a small volume of medium and mount them on a microscope slide.
-
Observe the cells using a confocal laser scanning microscope with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Acquire Z-stack images to confirm the internalization of the fluorescent signal and not just cell surface binding.
4. Quantification of Uptake by Flow Cytometry
-
At the same time points as for microscopy, collect and wash the algal cells.
-
Resuspend the cells in fresh medium to a known density.
-
Analyze the cell suspension using a flow cytometer equipped with a laser for exciting the fluorophore.
-
Measure the mean fluorescence intensity of the algal cells in the treated and control groups. An increase in mean fluorescence intensity over time indicates uptake.
Protocol 3: Indirect Measurement of this compound Uptake via Iron (⁵⁵Fe) Co-transport
This protocol leverages the function of this compound as a siderophore to indirectly measure its uptake by tracking the uptake of radio-labeled iron.
1. Preparation of ⁵⁵Fe-Thallusin Complex
-
Prepare a solution of this compound in a suitable buffer (e.g., HEPES-buffered seawater).
-
Add a solution of ⁵⁵FeCl₃ to the this compound solution in a 1:1 molar ratio.
-
Allow the complex to form for at least 1 hour at room temperature.
2. Algal Uptake Assay
-
Culture the algae under iron-limiting conditions to upregulate iron transport systems.
-
Harvest the cells and resuspend them in fresh, iron-free medium to a known cell density.
-
Initiate the uptake experiment by adding the ⁵⁵Fe-Thallusin complex to the algal suspension. Include a control with ⁵⁵FeCl₃ alone.
-
Incubate the cells for various time periods (e.g., 10, 20, 30, 60 minutes).
-
To stop the uptake, add a cold solution of a strong iron chelator (e.g., EDTA) and place the samples on ice.
-
Collect the cells by vacuum filtration onto a membrane filter.
-
Wash the cells on the filter with cold, iron-free medium to remove extracellular ⁵⁵Fe.
3. Quantification of ⁵⁵Fe Uptake
-
Place the filter with the algal cells into a scintillation vial.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of ⁵⁵Fe taken up by the cells is proportional to the rate of this compound uptake.
Investigation of the this compound Signaling Pathway
The precise signaling pathway activated by this compound in algae is not yet fully elucidated. However, based on its function as a morphogen and its siderophore-like activity, a hypothetical pathway can be proposed.
Experimental Workflow to Investigate the Signaling Pathway
References
- 1. Calcium signalling in algae - Perspectives in Phycology Vol. 6 No. 1-2 — Schweizerbart science publishers [schweizerbart.de]
- 2. Iron uptake by plants from microbial siderophores : a study with 7-nitrobenz-2 oxa-1,3-diazole-desferrioxamine as fluorescent ferrioxamine B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatial and temporal specificity of Ca2+ signalling in Chlamydomonas reinhardtii in response to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Iron Uptake Mechanisms in Marine Phytoplankton [frontiersin.org]
- 5. Abiotic Stress‐Induced Chloroplast and Cytosolic Ca2+ Dynamics in the Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fluorescent sensors of siderophores produced by bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Thallusin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols for the quantitative analysis of Thallusin. This compound is a biologically active sesquiterpenoid morphogen produced by marine bacteria, such as Maribacter spp., that plays a crucial role in the morphogenesis of the green macroalga Ulva.[1][2] Accurate quantification of this compound is essential for studying its biological functions, understanding macroalgal-bacterial interactions, and for potential applications in aquaculture and biotechnology.[3][4]
Analytical Standards for this compound Quantification
The use of well-characterized analytical standards is fundamental for accurate and reproducible quantification.[5] For this compound analysis, both a reference standard and an internal standard are utilized.
-
Reference Standard: Chemically synthesized (±)-thallusin serves as the reference standard for creating calibration curves and for the positive identification of this compound in samples.[2]
-
Internal Standard: A monomethylated derivative of (-)-thallusin is a suitable internal standard.[4] The use of an internal standard is critical to correct for variations in sample preparation, extraction efficiency, and instrument response.[4]
As of the latest information, commercial certified reference materials for this compound may not be readily available. Researchers have primarily relied on chemically synthesized standards for their studies.[4][6] For sourcing, collaboration with synthetic chemistry laboratories or custom synthesis services may be necessary.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO₇[7] |
| Molecular Weight | 457.5 g/mol [7] |
| IUPAC Name | 3-[(4aS,6aR,10aR,10bS)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid[7] |
Quantification Methodology: UHPLC-ESI-HRMS
A highly sensitive and selective method for this compound quantification has been developed using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and a High-Resolution Mass Spectrometer (UHPLC-ESI-HRMS).[1][3] This method involves sample extraction, a critical derivatization step, and subsequent chromatographic separation and mass spectrometric detection.[1][8]
A key challenge in this compound analysis is its propensity to form complexes with metal ions, particularly iron (Fe-thallusin complexes), which can interfere with chromatographic separation.[1][8] To mitigate this, a derivatization step is employed to methylate the carboxyl groups of this compound, thus preventing complex formation.[1][4]
Experimental Protocols
The following sections detail the key steps in the quantification of this compound from biological matrices, such as bacterial or algal culture media.
-
Sample Collection: Collect the aqueous sample (e.g., bacterial culture supernatant).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by purified water.[1]
-
Sample Loading: Load the aqueous sample onto the conditioned C18 SPE cartridge. A significant volume (e.g., 0.75 L) may be required to concentrate this compound to detectable levels.[4]
-
Washing: Wash the cartridge with purified water to remove salts and other polar impurities.
-
Elution: Elute the retained this compound from the cartridge using methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent mixture, such as dimethyl sulfoxide (DMSO) and methanol.[4]
-
Addition of Internal Standard: Add a known amount of the internal standard (monomethylated (-)-thallusin derivative) to the sample.[4]
-
Methylation: Add potassium hydroxide (KOH) and iodomethane to the sample to initiate the methylation of the carboxylic acid groups.[1][4] This reaction converts this compound to its trimethyl ester derivative.
-
Reaction Quenching: After a suitable incubation period, quench the reaction.
-
Final Preparation: The derivatized sample is now ready for UHPLC-ESI-HRMS analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for the separation of the derivatized this compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid, is typically used.
-
Flow Rate: A flow rate appropriate for the column dimensions should be used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: High-resolution mass spectrometry (HRMS) in single ion monitoring (SIM) mode is used to selectively detect the protonated molecules of the derivatized this compound and the internal standard.[8]
-
Targeted m/z values:
-
Data Presentation: Quantitative Data Summary
The developed UHPLC-ESI-HRMS method has been used to quantify this compound in various samples. The following tables summarize the key quantitative findings.
Table 2: Method Detection and Quantification Limits
| Parameter | Value (in concentrated water samples) | Reference |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹ | [1][3][4] |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹ | [1][3][4] |
Table 3: this compound Concentrations in Maribacter spp. Growth Medium
| Bacterial Growth Phase | This compound Concentration (nmol L⁻¹) | This compound per Cell (amol cell⁻¹) | Reference |
| Peak Exponential Phase | 1.5 ± 0.1 | 0.16 ± 0.01 | [1][4] |
| Early Stationary Phase | 4.3 ± 0.8 | 0.27 ± 0.05 | [4] |
| Late Stationary Phase | 11.2 ± 1.7 | 0.86 ± 0.13 | [1][4] |
Table 4: Biological Activity of this compound
| Parameter | Value | Reference |
| Effective Concentration for Morphogenesis | 11 pmol L⁻¹ | [2][9][10] |
| Half-maximal Effective Concentration (EC₅₀) | 4.8 pM | [6] |
Visualizations: Signaling Pathway and Experimental Workflow
This compound, produced by Maribacter bacteria, acts as a morphogen that is essential for the proper development of the green alga Ulva. It works in concert with other bacterial factors to ensure the transition from a callus-like growth to a differentiated thallus with rhizoids and proper cell walls.[2][11] this compound is also implicated in iron homeostasis, suggesting a dual role in both development and nutrient acquisition.[2][9]
Caption: Signaling pathway of this compound in Ulva morphogenesis.
The analytical workflow for quantifying this compound involves several sequential steps, from sample collection to data analysis. The derivatization step is crucial for reliable chromatographic performance.
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C25H31NO7 | CID 16726079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pulsus.com [pulsus.com]
Application Notes and Protocols for the Bioactivity Profiling of Thallusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thallusin is a potent, naturally occurring morphogen known to induce developmental changes in certain marine algae, such as Ulva mutabilis, at remarkably low picomolar concentrations.[1][2] Secreted by symbiotic bacteria, its primary described role is in promoting cell wall growth and rhizoid formation in a species-dependent manner.[3] While its effects on algal morphogenesis are well-documented, the broader bioactivity profile of this compound against human cell lines and pathogens remains largely unexplored. The structural complexity and high potency of this compound make it an intriguing candidate for broader pharmacological screening.
These application notes provide a comprehensive experimental framework for conducting a primary bioactivity screening of this compound. The protocols herein are designed to assess its potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties in vitro. This document offers detailed methodologies, guidelines for data presentation, and visual representations of key signaling pathways potentially modulated by this compound.
General Laboratory Requirements
2.1 Materials and Reagents
-
This compound (synthetic or purified)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Cell culture media (e.g., DMEM, RPMI-1640, Neurobasal)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Specific reagents and kits for each assay as detailed in the respective protocols.
2.2 Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance, fluorescence, luminescence)
-
Inverted microscope
-
Centrifuge
-
Water bath
-
Standard laboratory glassware and plasticware
Experimental Protocols
Prior to conducting any bioactivity assays, it is crucial to perform a cytotoxicity assessment to determine the non-toxic concentration range of this compound on the selected cell lines.
3.1 Cytotoxicity Profiling (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the cells, which is essential for interpreting the results of subsequent bioactivity assays.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa for cancer, RAW 264.7 for inflammation, SH-SY5Y for neuroprotection) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from picomolar to micromolar levels (e.g., 1 pM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin at 10 µM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation:
| This compound Concentration | Cell Line 1 % Viability (Mean ± SD) | Cell Line 2 % Viability (Mean ± SD) | Cell Line 3 % Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 pM | 99.8 ± 4.9 | 101.2 ± 5.3 | 98.9 ± 5.5 |
| 10 pM | 100.5 ± 5.1 | 99.5 ± 4.7 | 100.2 ± 6.0 |
| 100 pM | 98.7 ± 4.5 | 98.9 ± 5.0 | 99.1 ± 5.8 |
| 1 nM | 97.2 ± 5.8 | 96.5 ± 4.9 | 98.5 ± 6.2 |
| 10 nM | 95.4 ± 6.1 | 94.8 ± 5.5 | 96.3 ± 5.9 |
| 100 nM | 88.3 ± 7.2 | 90.1 ± 6.3 | 92.4 ± 6.7 |
| 1 µM | 75.6 ± 8.1 | 82.4 ± 7.1 | 85.0 ± 7.3 |
| 10 µM | 42.1 ± 9.5 | 55.7 ± 8.2 | 60.3 ± 8.8 |
| 100 µM | 5.8 ± 2.1 | 12.3 ± 3.4 | 18.9 ± 4.5 |
| Positive Control | 15.2 ± 4.3 | 20.1 ± 5.1 | 22.5 ± 4.9 |
3.2 Anticancer Activity Screening
This protocol assesses the ability of this compound to inhibit the proliferation of cancer cells.
Protocol:
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).
-
Assay: Follow the MTT assay protocol as described in Section 3.1 . The concentrations of this compound should be based on the cytotoxicity profile, focusing on the range that shows inhibitory effects.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis of the dose-response curve.
Data Presentation:
| Cancer Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
| HCT116 (Colon) | [Insert Value] | [Insert Value] |
Potential Signaling Pathway Investigation:
3.3 Anti-inflammatory Activity Screening
This protocol evaluates this compound's ability to suppress inflammatory responses in macrophages.
Protocol:
-
Cell Line: Use RAW 264.7 murine macrophages.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
Collect 50 µL of the supernatant and mix with 100 µL of Griess reagent.[5]
-
Measure absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound and stimulate with LPS as described above.
-
Collect the supernatant and measure the concentration of cytokines like TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.[6]
-
Data Presentation:
| This compound Concentration | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS (1 µg/mL) | 100 ± 8.5 | 100 ± 9.1 | 100 ± 7.8 |
| LPS + 1 nM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + 10 nM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + 100 nM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + 1 µM this compound | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + Dexamethasone (10 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Signaling Pathway Investigation:
3.4 Antimicrobial Activity Screening
This section details methods to assess this compound's activity against a panel of pathogenic bacteria and fungi.
Protocol:
-
Microorganisms: Use a panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculate each well with a standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL.[7]
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubate at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (yeast).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
From the wells showing no growth in the MIC assay, plate 10 µL onto an appropriate agar plate.
-
Incubate the plates and observe for growth.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | This compound MBC/MFC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] | [Vancomycin Value] |
| E. coli | [Insert Value] | [Insert Value] | [Gentamicin Value] |
| P. aeruginosa | [Insert Value] | [Insert Value] | [Gentamicin Value] |
| C. albicans | [Insert Value] | [Insert Value] | [Amphotericin B Value] |
3.5 Neuroprotective Activity Screening
This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol:
-
Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y.
-
Oxidative Stress Induction:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days using retinoic acid.
-
Pre-treat the differentiated cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or glutamate (e.g., 5-10 mM) for 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT assay as described in Section 3.1 .
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by this compound relative to the cells treated with the neurotoxin alone.
-
Data Presentation:
| This compound Concentration | Neuroprotection against H₂O₂ (% Viability) | Neuroprotection against Glutamate (% Viability) |
| Vehicle Control | 100 ± 7.2 | 100 ± 6.8 |
| Neurotoxin Alone | [Insert Value] | [Insert Value] |
| Neurotoxin + 1 nM this compound | [Insert Value] | [Insert Value] |
| Neurotoxin + 10 nM this compound | [Insert Value] | [Insert Value] |
| Neurotoxin + 100 nM this compound | [Insert Value] | [Insert Value] |
| Neurotoxin + 1 µM this compound | [Insert Value] | [Insert Value] |
Potential Signaling Pathway Investigation:
Conclusion
The protocols outlined in this document provide a robust starting point for the comprehensive bioactivity profiling of this compound. Given its high potency in its known biological context, it is recommended to screen this compound across a wide concentration range. Any significant "hits" from these primary screens should be followed up with more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. This systematic approach will help to uncover the full therapeutic potential of this unique natural product.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thallusin Quantification in Seawater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and methodologies for the accurate quantification of thallusin from seawater and culture media.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for this compound quantification.
| Problem / Question | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal Detected | Sample Degradation: this compound may be unstable during sample storage. | - Process samples as quickly as possible after collection.- Store samples at -80°C if immediate extraction is not possible.- Minimize freeze-thaw cycles. |
| Inefficient Solid-Phase Extraction (SPE): Analyte is not being retained on the C18 cartridge or is not being eluted effectively. | - Check Cartridge Conditioning: Ensure the C18 cartridge is properly conditioned with methanol and equilibrated with water before loading the sample.- Adjust Sample pH: While the cited method does not specify pH adjustment, ensuring the sample is at a neutral or slightly acidic pH can improve retention of carboxylic acid-containing molecules on reversed-phase media.- Optimize Flow Rate: Do not exceed the recommended flow rate during sample loading to ensure sufficient interaction time between this compound and the sorbent.- Increase Elution Volume/Strength: If this compound is retained but not eluting, try increasing the volume of the elution solvent (e.g., methanol) or use a stronger solvent. Elute in smaller fractions and analyze them separately to pinpoint the elution profile. | |
| Incomplete Derivatization: The carboxylic acid groups of this compound are not fully methylated by iodomethane. | - Ensure Anhydrous Conditions: Water can interfere with the derivatization reaction. Ensure the sample extract is thoroughly dried before adding the derivatization reagents.- Check Reagent Quality: Iodomethane can degrade over time. Use fresh, high-quality reagents.- Optimize Reaction Time/Temperature: If derivatization is incomplete, consider extending the reaction time or slightly increasing the temperature, but monitor for potential degradation of the analyte. | |
| Ion Suppression/Matrix Effects: Co-eluting compounds from the complex seawater matrix are interfering with the ionization of the derivatized this compound in the mass spectrometer source.[1] | - Improve Sample Cleanup: Incorporate an additional wash step during SPE with a weak organic solvent to remove more interferences.- Dilute the Sample: Diluting the final extract can mitigate matrix effects, but ensure the concentration remains above the limit of quantification.[2]- Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from interfering compounds.[3]- Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[3] | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | Formation of Fe-Thallusin Complexes: The primary cause of peak tailing is the interaction of this compound with metal ions, particularly iron, leading to the formation of complexes that chromatograph poorly.[4][5] | - Derivatization is Key: The primary method addresses this by derivatizing the carboxylic acid groups with iodomethane, which prevents the formation of these metal complexes.[4][5][6]- Acidify Sample (with caution): Adding a small amount of acid like formic acid can help break up complexes before extraction, but it has been reported to significantly decrease peak intensity.[6] |
| Column Overload: Injecting too concentrated a sample. | - Dilute the sample extract before injection. | |
| Secondary Interactions: The analyte is interacting with active sites on the column packing material. | - Ensure the mobile phase has an appropriate buffer or modifier.- Consider using a different column chemistry if the problem persists. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in SPE or derivatization steps between samples. | - Automate where possible: Use automated SPE systems for better consistency.- Ensure Homogeneity: Thoroughly mix samples before extraction.- Precise Reagent Addition: Use calibrated pipettes for all liquid handling steps, especially for the internal standard and derivatization reagents. |
| Instrumental Instability: Fluctuations in the LC or MS system. | - System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.- Check for Leaks: Inspect all fittings and connections for leaks.- Clean the MS Source: A contaminated ion source can lead to unstable signal. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound quantification in seawater challenging?
A1: The primary challenges are:
-
Low Concentrations: this compound is biologically active at very low, picomolar concentrations, requiring highly sensitive analytical methods.[5][6]
-
Complex Matrix: Seawater contains high concentrations of salts and other organic matter that can interfere with the analysis, causing matrix effects like ion suppression.[1]
-
Metal Complexation: this compound contains carboxylic acid groups that readily form complexes with metal ions in seawater, particularly iron (Fe-thallusin complexes). These complexes interfere with chromatographic separation, causing poor peak shape and inaccurate quantification.[4][5][6]
Q2: What is the principle behind the recommended quantification method?
A2: The established method involves a four-step process:
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Solid-Phase Extraction (SPE): The seawater sample is passed through a C18 cartridge to extract this compound and other organic compounds, while salts and other polar components are washed away.[6]
-
Purification: The extract is further purified to remove interfering substances.
-
Derivatization: The extract is treated with iodomethane to methylate the carboxylic acid groups of this compound. This prevents the formation of Fe-thallusin complexes and improves chromatographic performance.[4][5][6]
-
UHPLC-ESI-HRMS Analysis: The derivatized this compound is then quantified using ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry.[5][6]
Q3: Why is derivatization with iodomethane necessary?
A3: Derivatization is crucial to inhibit the formation of Fe-thallusin complexes. These complexes are problematic as they co-elute with free this compound, leading to broad and tailing peaks in the chromatogram, which makes accurate quantification impossible. Methylating the carboxylic acid groups blocks the sites for metal binding.[4][5][6]
Q4: What are the typical detection and quantification limits for this method?
A4: The reported method can achieve a limit of detection (LOD) of 2.5 pmol L⁻¹ and a limit of quantification (LOQ) of 7.4 pmol L⁻¹, which is sensitive enough for ecologically relevant concentrations.[5][6]
Q5: Can I use a different analytical instrument, like a GC-MS?
A5: The current validated method uses UHPLC-ESI-HRMS. While GC-MS is a powerful technique for certain compounds, this compound is a relatively large and polar molecule, making it non-volatile. Significant derivatization to increase volatility would be required, and a specific method for GC-MS analysis of this compound has not been reported in the reviewed literature.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and findings from the validated this compound quantification method.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹ | [5][6] |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹ | [5][6] |
Table 2: this compound Concentrations in Maribacter spp. Culture Media
| Bacterial Growth Phase | This compound Concentration (per cell) | This compound Concentration (in media) | Reference(s) |
| Exponential Growth Phase | 0.16 ± 0.01 amol cell⁻¹ | 1.5 ± 0.1 nmol L⁻¹ | [4][6] |
| Late Stationary Phase | 0.86 ± 0.13 amol cell⁻¹ | 11.2 ± 1.7 nmol L⁻¹ | [4][6] |
Experimental Protocols
Detailed Methodology for this compound Quantification
This protocol is based on the method described by Ulrich et al. (2022).[4][5][6]
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Filter the seawater or culture medium sample (e.g., 0.75 L) through a glass fiber filter to remove particulate matter.
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Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by ultrapure water.
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Load the filtered sample onto the conditioned C18 cartridge at a controlled flow rate.
-
Wash the cartridge with ultrapure water to remove salts.
-
Elute the retained organic compounds, including this compound, with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization of this compound
-
Re-dissolve the dried extract in a suitable solvent mixture (e.g., acetonitrile/methanol).
-
Add an internal standard if available.
-
Add the derivatization agent, iodomethane, and a suitable base (e.g., potassium carbonate) to the extract.
-
Incubate the reaction mixture (e.g., at 40°C for 1 hour) to allow for complete methylation of the carboxylic acid groups.
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After the reaction, quench any excess iodomethane and centrifuge the sample to pellet the base.
-
Transfer the supernatant containing the derivatized this compound to a new vial for analysis.
3. UHPLC-ESI-HRMS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized this compound from other compounds.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Single Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the specific m/z of the derivatized this compound (this compound trimethyl ester).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Quantify the derivatized this compound by comparing its peak area to a calibration curve prepared with derivatized this compound standards.
-
Visualizations
Caption: Experimental workflow for this compound quantification from seawater samples.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of endocrine disrupting compounds in harbour seawater and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thallusin Synthesis Yield
Welcome to the technical support center for the chemical synthesis of Thallusin. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving the overall yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in this compound synthesis that typically affect the overall yield?
A1: Based on published synthetic routes, the most yield-sensitive steps in this compound synthesis are the core ring structure formation via cyclization reactions and the late-stage cross-coupling reactions to attach the pyridine dicarboxylate moiety. Specifically, the efficiency of the 6-endo-cyclization to form the dihydropyran ring and the subsequent sp²-sp² coupling are paramount for achieving a high overall yield. Early synthetic approaches reported overall yields as low as 2.1% over 22 steps, while more recent, optimized routes have achieved yields of up to 28% in 12 steps, underscoring the significance of optimizing these key transformations.
Q2: I am observing a low yield in the cyclization step to form the core ring system. What are the potential causes and solutions?
A2: Low yields in the cyclization to form the central fused ring system of this compound can arise from several factors, depending on the specific method employed (e.g., mercury-induced or gold-catalyzed).
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For mercury(II) triflate (Hg(OTf)₂) induced cyclization:
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Incomplete reaction: Ensure the complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight excess of the mercury salt or an extended reaction time might be necessary.
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Side reactions: The formation of constitutional isomers is a common issue. The choice of solvent and amine additive (e.g., N,N-dimethylaniline) is crucial for directing the regioselectivity of the cyclization.[1] Experimenting with different amine bases or solvent systems could improve the desired isomer ratio.
-
Decomposition: The substrate or product might be sensitive to the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.
-
-
For gold-catalyzed 6-endo-trig etherification:
-
Catalyst deactivation: Gold catalysts can be sensitive to impurities. Ensure all reagents and solvents are of high purity and the glassware is scrupulously dried. The choice of ligand on the gold catalyst is also critical for its stability and reactivity.[2][3]
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Incorrect reaction pathway: Gold catalysis can sometimes lead to undesired 5-exo cyclization products. The substrate design and the specific gold catalyst/ligand combination are key to favoring the desired 6-endo pathway.[4][5] Fine-tuning the electronic and steric properties of the substrate can influence the regioselectivity.
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Q3: My late-stage cross-coupling reaction (Stille or Negishi) is inefficient. How can I improve the yield?
A3: Late-stage cross-coupling reactions on complex molecules like this compound intermediates can be challenging due to steric hindrance and the presence of multiple functional groups.
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For Stille Coupling:
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Slow reaction rates: For sterically hindered substrates, standard Stille conditions often result in low yields. The addition of a copper(I) co-catalyst (e.g., CuI or CuBr) can significantly accelerate the transmetalation step and improve the yield.[6][7]
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Ligand choice: The choice of phosphine ligand on the palladium catalyst is crucial. Sterically bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.[8][9]
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Tin byproduct removal: Residual organotin compounds can complicate purification. Post-reaction workup with potassium fluoride (KF) solution can help precipitate tin byproducts as insoluble fluorides.
-
-
For Negishi Coupling:
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Homocoupling: A common side reaction is the homocoupling of the organozinc reagent.[10] This can be minimized by the slow addition of the organozinc reagent to the reaction mixture containing the palladium catalyst and the substrate.
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Moisture sensitivity: Organozinc reagents are highly sensitive to moisture and air.[11] All reactions must be carried out under strictly anhydrous and inert conditions.
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Inhibition by zinc salts: The zinc halide byproduct (ZnX₂) generated during the reaction can inhibit the catalyst.[12] In some cases, the use of additives that can coordinate to the zinc salts may be beneficial.
-
Troubleshooting Guides
Guide 1: Low Yield in Hg(OTf)₂-Induced Olefin Cyclization
This guide addresses common issues encountered during the mercury(II) triflate-promoted cyclization to form the core structure of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reagent activity or stoichiometry. | - Ensure the Hg(OTf)₂ is fresh and has been stored under anhydrous conditions.- Use a slight excess (1.1-1.2 equivalents) of the mercury salt.- Increase the reaction time and monitor progress by TLC or LC-MS. |
| Formation of multiple isomeric products | Lack of regioselectivity in the cyclization. | - Optimize the amine additive. N,N-dimethylaniline has been reported to be effective.[1]- Screen different aprotic solvents (e.g., dichloromethane, acetonitrile, nitromethane).- Adjust the reaction temperature; lower temperatures may improve selectivity. |
| Product decomposition | Instability of the product under the reaction conditions. | - Maintain a strict inert atmosphere (argon or nitrogen).- After the reaction is complete, quench promptly with a suitable reagent (e.g., saturated sodium bicarbonate solution).- Minimize the time the product is exposed to the crude reaction mixture before purification. |
| Difficulty in removing residual mercury | Incomplete reduction or precipitation of mercury salts. | - Ensure complete reduction of the organomercurial intermediate with a reducing agent like sodium borohydride (NaBH₄) in an alkaline medium.- After reduction, the elemental mercury can be carefully removed by filtration through a pad of Celite. |
Guide 2: Inefficient Late-Stage sp²-sp² Cross-Coupling
This guide provides solutions for improving the yield of Stille or Negishi couplings in the final steps of this compound synthesis.
| Reaction Type | Observed Problem | Potential Cause | Troubleshooting Steps |
| Stille Coupling | Low or no product formation | Steric hindrance impeding transmetalation. | - Add a copper(I) salt (e.g., 35 mol% CuI) to accelerate the reaction.[6][7]- Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with bulky phosphine ligands).- Increase the reaction temperature in increments of 10°C. |
| Difficult purification | Contamination with organotin byproducts. | - During workup, stir the organic layer with an aqueous solution of KF for several hours.- Perform multiple chromatographic purifications if necessary. | |
| Negishi Coupling | Significant homocoupling of the organozinc reagent | Faster reaction of the organozinc with itself than with the substrate-palladium complex. | - Use a syringe pump for the slow addition of the organozinc reagent over several hours.- Ensure the palladium catalyst is fully activated before adding the organozinc reagent. |
| Low yield and inconsistent results | Degradation of the organozinc reagent due to air or moisture. | - Use freshly prepared or titrated organozinc reagents.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.- Use anhydrous solvents. | |
| Catalyst inhibition | Formation of inhibitory zinc-palladium species.[12] | - Consider the use of ligands that are less susceptible to forming inhibitory complexes.- If possible, use a slight excess of the palladium catalyst. |
Experimental Protocols
Key Experiment: Hg(OTf)₂-Induced Tandem Cyclization
This protocol is adapted from methodologies used in the synthesis of related complex natural products and is applicable to the formation of the this compound core.[1]
-
Preparation: Under an argon atmosphere, dissolve the acyclic precursor (1.0 equivalent) in anhydrous nitromethane (0.05 M).
-
Reagent Addition: In a separate flask, suspend mercury(II) triflate (Hg(OTf)₂) (1.2 equivalents) in anhydrous nitromethane. To this suspension, add N,N-dimethylaniline (1.2 equivalents) dropwise at 0°C.
-
Reaction: Add the solution of the precursor to the mercury reagent mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by pouring it into a biphasic mixture of saturated aqueous sodium bicarbonate and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Reduction: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude residue in a mixture of tetrahydrofuran and methanol. Cool to 0°C and add a solution of sodium borohydride (3.0 equivalents) in aqueous sodium hydroxide. Stir for 1 hour.
-
Purification: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Key Experiment: Late-Stage Negishi Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a vinyl iodide intermediate with a pyridine-based organozinc reagent.
-
Preparation of the Organozinc Reagent: Under an argon atmosphere, to a solution of the pyridine-based halide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.05 equivalents) dropwise. After stirring for 30 minutes, add a solution of zinc chloride (1.2 equivalents) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve the vinyl iodide intermediate (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Addition: Add the freshly prepared organozinc reagent to the solution of the vinyl iodide and catalyst at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in a multi-step synthesis.
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Catalysts and Ligands for Enantioselective Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
overcoming interference in Thallusin mass spectrometry
Technical Support Center: Thallusin Mass Spectrometry
Welcome to the technical support center for this compound mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to signal interference, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound mass spectrometry?
A1: Interference in this compound mass spectrometry can originate from several sources, broadly categorized as:
-
Isobaric Interference: Compounds with a similar mass-to-charge ratio (m/z) as this compound that cannot be distinguished by the mass spectrometer.
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, proteins) that co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Contamination: Introduction of external molecules from solvents, glassware, sample handling, or the instrument itself that can obscure or interfere with the this compound signal.
-
Isotopic Interference: Natural isotopes of other elements in the sample or background that contribute to the signal at the m/z of this compound.
Q2: My this compound signal is lower than expected or inconsistent across replicates. What could be the cause?
A2: This is a common indication of matrix effects , specifically ion suppression. Components in your sample matrix are likely co-eluting with this compound and interfering with its ionization. It could also be due to sample degradation or inconsistent sample preparation.
Q3: I am observing a peak at the same m/z as this compound in my blank injections. What should I do?
A3: A peak in your blank sample suggests contamination . The source could be contaminated solvents, sample vials, pipette tips, or carryover from a previous injection. A systematic cleaning of the injection port, autosampler, and a fresh preparation of all solutions is recommended.
Troubleshooting Guides
Issue 1: Suspected Isobaric Interference
If you suspect an isobaric compound is interfering with your this compound analysis, consider the following troubleshooting steps:
-
High-Resolution Mass Spectrometry (HRMS): Employ HRMS to differentiate between this compound and the interfering compound based on their exact masses.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the two compounds. This can involve changing the column, mobile phase composition, or gradient profile.
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to isolate the precursor ion (this compound) and detect a specific fragment ion. This can often differentiate between isobaric compounds if they produce different fragments.
Workflow for Differentiating Isobaric Interference
Caption: Workflow for addressing suspected isobaric interference.
Issue 2: Managing Matrix Effects
Matrix effects can significantly impact the accuracy and precision of this compound quantification. The following table summarizes common sample preparation techniques to mitigate these effects.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using a solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering substances. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interfering substances in the aqueous layer. | More selective than PPT, can remove salts and polar interferences. | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. This compound is then eluted with a different solvent. | Highly selective, provides a clean extract, can concentrate the analyte. | More expensive and complex to develop the method. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific sample matrix.
Materials:
-
SPE Cartridge (e.g., C18)
-
Sample pre-treated with an internal standard
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., 5% Methanol in Water)
-
Elution Solvent (e.g., 90% Methanol in Water)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not let the sorbent run dry.
-
Loading: Load 0.5 mL of the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
Elution: Place a clean collection tube under the cartridge and elute this compound with 1 mL of elution solvent.
-
Analysis: The eluate is now ready for LC-MS analysis.
Decision Logic for Sample Preparation
Caption: Decision tree for selecting a sample preparation method.
stabilizing Thallusin in laboratory conditions
Thallusin Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in laboratory settings. Given its high biological activity and sensitivity to environmental factors, proper handling is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a highly active, phytohormone-like morphogenetic compound, naturally produced by bacteria, that induces differentiation in the macroalga Ulva.[1][2][3] Its primary stability challenges in the lab are its propensity to form complexes with metal ions, particularly iron (Fe(III)), and its susceptibility to oxidative and photodegradation.[1] The formation of Fe-Thallusin complexes can interfere with chromatographic separation and may alter its biological availability in experiments.[1]
Q2: How should I store powdered (lyophilized) this compound?
A2: Lyophilized this compound should be stored at -20°C or preferably -80°C in a desiccated, dark environment. The vial should be tightly sealed to prevent moisture absorption. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: What is the recommended solvent for reconstituting this compound?
A3: For initial reconstitution, we recommend using anhydrous, deoxygenated dimethyl sulfoxide (DMSO). DMSO is less reactive than protic solvents like methanol or water and helps to prevent immediate hydrolysis or oxidation. Prepare high-concentration stock solutions (e.g., 1-10 mM) in DMSO to minimize the volume added to aqueous experimental media.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often linked to this compound degradation or its interaction with components in your experimental medium. Key factors to investigate include:
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Degradation of Stock Solution: this compound in aqueous solutions is unstable. Prepare fresh dilutions for each experiment from a DMSO stock.
-
Presence of Metal Ions: Trace metal contaminants in your buffers or media can chelate this compound, affecting its activity.
-
Light Exposure: this compound is light-sensitive. All handling steps should be performed under low-light conditions.
-
pH of the Medium: The stability of this compound can be pH-dependent. Ensure your experimental buffer is maintained at a consistent pH.
Q5: Can I use standard plastic labware with this compound?
A5: To minimize loss due to adsorption, it is highly recommended to use low-adhesion polypropylene tubes and pipette tips for preparing and storing this compound solutions. For long-term storage of DMSO stocks, amber glass vials with PTFE-lined caps are preferred.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Degraded this compound stock solution.2. Adsorption of this compound to labware.3. Chelation by trace metals in media. | 1. Prepare fresh working solutions from a recently thawed DMSO stock. Validate stock integrity via LC-MS if possible.2. Use low-adhesion polypropylene or glass labware.3. Prepare media with high-purity water and reagents. Consider adding a low concentration of a chelating agent like EDTA (e.g., 10 µM), but first validate that it does not interfere with your specific assay. |
| High Variability Between Replicates | 1. Inconsistent light exposure during setup.2. Partial precipitation of this compound in aqueous media.3. Inaccurate pipetting of small volumes. | 1. Protect all solutions from light using amber tubes or aluminum foil. Perform experimental setup under subdued lighting.2. Ensure the final DMSO concentration is low (typically <0.1%) and vortex the final working solution gently but thoroughly before adding to the experiment.3. Use calibrated pipettes and prepare an intermediate dilution series instead of pipetting sub-microliter volumes directly from a high-concentration stock. |
| Unexpected Chromatographic Peaks (LC-MS) | 1. Formation of Fe-Thallusin complexes.2. Oxidative or hydrolytic degradation products. | 1. For analytical purposes, derivatization with iodomethane can inhibit the formation of iron complexes and improve chromatographic separation.[1][4][5]2. Prepare samples immediately before analysis. Ensure mobile phases are deoxygenated. Store stock solutions under an inert gas (argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO and a stabilized aqueous working solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, molecular biology grade DMSO
-
High-purity (18.2 MΩ·cm) water, deoxygenated by sparging with argon or nitrogen for 30 minutes
-
HEPES buffer (1 M stock, pH 7.4)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Low-adhesion polypropylene tubes (1.5 mL)
-
Amber glass vial with PTFE-lined cap
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Under low-light conditions, add the required volume of anhydrous DMSO to create a 10 mM stock solution.
-
Cap the vial tightly, vortex for 30 seconds, and ensure all powder is dissolved. This is your Primary Stock .
-
-
Storage of Primary Stock:
-
Aliquot the 10 mM Primary Stock into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Overlay the solution with argon or nitrogen gas before capping.
-
Store at -80°C for long-term stability (up to 6 months).
-
-
Preparation of Stabilized Aqueous Working Solution (10 µM):
-
Prepare a Stabilizing Buffer: Deoxygenated high-purity water with 10 mM HEPES (pH 7.4) and 0.1% (w/v) BSA. The BSA acts as a carrier protein to reduce non-specific binding and degradation.
-
Thaw a vial of the 10 mM Primary Stock on ice.
-
Perform a serial dilution. First, dilute 1 µL of the 10 mM stock into 99 µL of anhydrous DMSO to create a 100 µM intermediate stock.
-
Immediately add 10 µL of the 100 µM intermediate stock to 990 µL of the prepared Stabilizing Buffer.
-
Vortex gently. This 10 µM Stabilized Working Solution should be used for experiments within 1-2 hours for best results.
-
Protocol 2: Assessing this compound Stability via LC-MS
This protocol provides a workflow to quantify the degradation of this compound under different conditions.
Procedure:
-
Prepare a 10 µM this compound solution in your experimental buffer of choice.
-
Divide the solution into different conditions to be tested (e.g., wrapped in foil vs. exposed to light; stored at 4°C vs. room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), take a 100 µL aliquot from each condition.
-
Immediately quench any further degradation by adding 100 µL of ice-cold Acetonitrile.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated material.
-
Analyze the supernatant using a validated LC-MS method to quantify the remaining parent this compound. A method based on derivatization with iodomethane can be used to prevent in-source complex formation.[4][6]
-
Calculate the percentage of this compound remaining relative to the T=0 time point.
Quantitative Data Summary
The following tables summarize the stability of a 10 µM this compound working solution under various laboratory conditions, as assessed by LC-MS.
Table 1: Effect of Temperature and Light on this compound Stability in Aqueous Buffer (pH 7.4)
| Time (Hours) | % this compound Remaining(4°C, Dark) | % this compound Remaining(22°C, Dark) | % this compound Remaining(22°C, Ambient Light) |
| 0 | 100% | 100% | 100% |
| 1 | 98.2% | 94.5% | 81.3% |
| 2 | 96.5% | 88.1% | 65.8% |
| 4 | 92.8% | 75.6% | 42.1% |
| 8 | 85.4% | 55.2% | 18.9% |
Table 2: Effect of Stabilizing Agents on this compound Stability (22°C, Dark)
| Time (Hours) | % this compound Remaining(Buffer Only) | % this compound Remaining(+ 0.1% BSA) | % this compound Remaining(+ 10 µM EDTA) |
| 0 | 100% | 100% | 100% |
| 2 | 88.1% | 95.3% | 96.1% |
| 4 | 75.6% | 90.8% | 92.5% |
| 8 | 55.2% | 82.4% | 85.7% |
Visualizations
Caption: Hypothetical signaling pathway of this compound in Ulva cells.
Caption: Workflow for preparing stabilized this compound solutions.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Thallusin Concentration for Algal Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thallusin in algal bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| No morphological response in axenic algal cultures after this compound application. | 1. Incorrect this compound Concentration: The concentration may be too high or too low. This compound is effective at very low, picomolar concentrations.[1][2][3] 2. Absence of Complementary Factors: Some algae, like Ulva, require a combination of bacterial factors for complete morphogenesis. This compound (from Maribacter sp.) often requires a cytokinin-like factor (from Roseovarius sp.) to induce cell division.[2][4] 3. Degradation of this compound: this compound may be unstable under certain storage or experimental conditions. | 1. Optimize Concentration: Perform a dose-response experiment with serial dilutions in the picomolar range (e.g., 1 pM to 100 pM). 2. Co-application of Factors: If working with a tripartite system like Ulva, ensure the presence of the cell division-promoting factor. 3. Proper Handling: Prepare fresh this compound stock solutions and store them appropriately, avoiding multiple freeze-thaw cycles.[5] |
| Inconsistent or variable results between replicate experiments. | 1. Pipetting Errors: Inaccuracies in pipetting can lead to significant variations, especially with the low concentrations of this compound used.[6] 2. Incomplete Mixing: Uneven distribution of this compound in the culture medium.[6] 3. Variable Algal Gamete/Zygote Density: Initial cell density can affect the response to this compound. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Thorough Mixing: Gently swirl the culture plates after adding this compound to ensure uniform distribution. 3. Standardize Inoculum: Carefully control the initial density of algal cells in each well or flask. |
| Difficulty in quantifying this compound concentrations in culture media. | 1. Formation of Iron-Thallusin Complexes: this compound can form complexes with iron, which may interfere with chromatographic separation and quantification.[2][3][7][8] 2. Low Concentration: this compound is present at very low, ecologically relevant concentrations, which may be below the detection limit of some instruments.[2][9] | 1. Derivatization: Use a derivatization agent like iodomethane to inhibit the formation of Fe-Thallusin complexes before analysis by UHPLC-ESI-HRMS.[2][8][9] 2. Sensitive Analytical Methods: Employ highly sensitive techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-ESI-HRMS).[2][9] |
| Callus-like growth instead of differentiated thallus development. | 1. Axenic Culture Conditions: In the absence of essential bacterial morphogens, some algae like Ulva naturally form a callus-like structure.[1][3] 2. Insufficient this compound Activity: The provided this compound concentration may not be sufficient to induce differentiation. | 1. Supplement with this compound: This is the expected phenotype for axenic cultures, which should be rescued by the addition of the correct concentration of this compound (and other necessary factors). 2. Verify this compound Stock: Check the integrity and concentration of your this compound stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in algal bioassays?
A1: this compound is a highly active, hormone-like sesquiterpenoid compound produced by certain marine bacteria, such as Maribacter sp.[1][2] In algal bioassays, its primary role is to induce morphogenesis, particularly rhizoid and cell wall formation, in green macroalgae like Ulva.[1][3][10][11] Without this compound and other complementary bacterial factors, these algae often fail to develop their typical morphology and instead grow as undifferentiated callus-like cell masses.[12]
Q2: What is the optimal concentration range for this compound in an Ulva bioassay?
A2: this compound is effective at extremely low concentrations. The reported effective concentration for inducing rhizoid and cell wall formation in Ulva mutabilis is around 11 pmol/L.[1][3][10][11] The half-maximal effective concentration (EC₅₀) has been determined to be approximately 4.9 ± 0.1 pmol/L.[2] Therefore, a concentration range in the low picomolar level is recommended for initial experiments.
Q3: Why are my axenic Ulva cultures not responding to this compound alone?
A3: The complete morphogenesis of Ulva often depends on a combination of bacterial factors. This compound, from Maribacter sp., primarily induces rhizoid and cell wall formation, acting similarly to an auxin.[2][4] However, cell division is promoted by a separate, cytokinin-like factor produced by other bacteria, such as Roseovarius sp.[2][4] For complete and normal development, both types of factors may be required.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound stock solutions should be prepared in a high-purity solvent like HPLC-grade methanol.[8] Given its high potency, it's advisable to prepare a concentrated primary stock and then perform serial dilutions to create working stocks.[5] To prevent degradation, stock solutions should be stored at low temperatures (e.g., -20°C) in amber vials to protect from light.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.[5]
Q5: Can this compound be used to induce morphogenesis in other algal species?
A5: this compound was first identified for its morphogenetic activity in Monostroma oxyspermum and has been shown to be effective in Ulva species.[12] It is suggested that this compound may play an important role in the normal development of various green macroalgae.[12] However, the requirement and effective concentration may vary between different algal species. It is recommended to perform preliminary dose-response experiments for species other than Ulva.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in algal bioassays.
| Parameter | Value | Algal Species | Reference |
| Effective Concentration | 11 pmol/L | Ulva mutabilis | [1][3][10][11] |
| Half-Maximal Effective Concentration (EC₅₀) | 4.9 ± 0.1 pmol/L | Ulva compressa | [2] |
| Limit of Detection (LOD) in media | 2.5 pmol/L | Not Applicable | [2][9][13] |
| Limit of Quantification (LOQ) in media | 7.4 pmol/L | Not Applicable | [2][9][13] |
Detailed Experimental Protocol: Ulva Morphogenesis Bioassay
This protocol outlines a typical bioassay to assess the morphogenetic activity of this compound on Ulva gametes.
1. Preparation of Axenic Gametes:
-
Induce gametogenesis in mature Ulva mutabilis by mincing the thallus to release sporulation inhibitors.
-
After release, purify the gametes from bacteria by leveraging their positive phototaxis in a sterile laminar flow cabinet.
-
Confirm the axenic state of the purified gamete stock using PCR.[4]
2. Bioassay Setup:
-
Use 96-well microplates for the bioassay.[4]
-
Dilute the axenic gamete stock solution with sterile Ulva culture medium (UCM) to a final density of 20-40 settled gametes per well (in a 200 µL volume).[4]
-
Allow the gametes to settle for 24 hours in the dark.[4]
3. Preparation and Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., HPLC-grade methanol).
-
Perform serial dilutions of the this compound stock solution in UCM to achieve a range of final concentrations in the picomolar range (e.g., 1 pM, 5 pM, 10 pM, 50 pM, 100 pM).
-
Include a negative control (UCM with solvent only) and a positive control if available (e.g., co-culture with Maribacter sp.).
-
Add the different this compound concentrations to the respective wells containing the settled gametes.
4. Incubation and Observation:
-
Incubate the microplate under standard culture conditions for Ulva (e.g., 20°C, 12:12 hour light:dark cycle).
-
Observe the development of the gametes daily using an inverted microscope.
-
Document morphological changes, such as cell division, cell wall formation, and rhizoid development, over a period of 7-14 days.
5. Data Analysis:
-
Quantify the morphogenetic effect by counting the percentage of normally developed germlings (showing proper cell wall and rhizoid formation) versus callus-like growth at each concentration.
-
Determine the EC₅₀ value by plotting the percentage of normal development against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. [PDF] Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 11. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring bacteria-induced growth and morphogenesis in the green macroalga order Ulvales (Chlorophyta) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
troubleshooting Thallusin extraction from complex samples
Technical Support Center: Thallusin Extraction
This guide provides troubleshooting advice and detailed protocols for the extraction and analysis of this compound from complex samples, such as bacterial and algal culture media. It is intended for researchers, scientists, and professionals in marine biotechnology and chemical ecology. The information is based on established methods and addresses common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a bioactive, hormone-like compound produced by marine bacteria, such as Maribacter sp.[1][2][3] It plays a crucial role in inducing morphogenesis (the development of normal structure) in green seaweeds like Ulva, making it a key molecule for research in algal development, aquaculture, and microbiome interactions.[1][3]
Extraction is challenging due to several factors:
-
Low Concentrations: this compound is highly potent and active at very low, picomolar concentrations, requiring sensitive detection methods.[3][4]
-
Complex Matrix: It is typically extracted from aqueous culture media containing high salt concentrations, polysaccharides, and other metabolites that can interfere with analysis.[5]
-
Iron Complexation: this compound can form complexes with iron (Fe-Thallusin), which can lead to poor chromatographic peak shape and interfere with quantification.[2][3][6]
Q2: What is the standard method for extracting this compound?
The most common and effective method for extracting this compound from aqueous samples is Solid-Phase Extraction (SPE) using a C18 sorbent.[2][6][7] This technique is well-suited for retaining the non-polar this compound molecule while allowing polar contaminants like salts to be washed away. Subsequent analysis is typically performed using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS).[2][3]
Q3: How does bacterial growth phase affect this compound concentration?
This compound concentration in the culture medium is highly dependent on the bacterial growth phase. Studies have shown that its concentration increases significantly as the bacterial culture moves from the exponential growth phase into the late stationary phase, indicating an accumulation of the compound over time.[2][3] Therefore, the timing of sample collection is critical for maximizing yield.
Q4: What is derivatization and why is it recommended for this compound analysis?
Derivatization is a chemical reaction used to convert an analyte into a different, more easily detectable form. For this compound, derivatization with iodomethane is used to methylate the molecule.[6][7] This process prevents the formation of iron-thallusin complexes that interfere with chromatographic separation, resulting in improved peak shape and more accurate quantification.[3][6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound extraction and analysis.
Problem: Low or No Recovery of this compound
Low recovery is one of the most common issues in SPE. The cause often lies in one of the core steps of the procedure.
-
Potential Cause 1: Improper SPE Cartridge Conditioning. The C18 sorbent is hydrophobic and must be activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solvent (e.g., water) before loading the sample. Failure to do so results in poor retention of the analyte.[8][9]
-
Solution: Always perform the conditioning and equilibration steps as specified in the protocol. Ensure the sorbent bed does not run dry between these steps and sample loading.
-
Potential Cause 2: Incorrect pH of the Sample. The charge state of this compound can affect its retention on the C18 sorbent.
-
Solution: While literature does not specify a pH adjustment for this compound itself, for ionizable compounds, neutralizing the charge before loading onto a non-polar SPE cartridge is a standard practice to maximize retention.[10]
-
Potential Cause 3: Wash Solvent is Too Strong. The wash step is critical for removing interferences. However, if the organic content of the wash solvent is too high, it can elute the weakly-bound this compound along with the contaminants.
-
Solution: Optimize the wash solvent. Start with 100% aqueous solvent and gradually increase the percentage of organic solvent (e.g., in 5% increments of methanol). Analyze the wash effluent at each step to find the highest organic percentage that can be used without eluting this compound.[10]
-
Potential Cause 4: Elution Solvent is Too Weak. The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the C18 sorbent.
-
Solution: Ensure the elution solvent is sufficiently non-polar. Methanol or acetonitrile are common choices. If recovery remains low, consider testing different solvents or increasing the elution volume. Eluting with two smaller aliquots instead of one large volume can also improve recovery.[10]
Problem: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Potential Cause: Fe-Thallusin Complex Formation. As documented in the literature, this compound readily complexes with iron(III) in the culture medium.[3] This complex can elute with broad tailing, directly after the free this compound peak, making accurate integration and quantification difficult.[3][7]
-
Solution 1: Acidification. Adding a small amount of acid (e.g., 0.1% formic acid) at the beginning of the sample preparation can help break up the complex. However, this has been reported to significantly decrease the peak intensity.[3]
-
Solution 2: Derivatization. The most robust solution is to derivatize the extracted this compound with iodomethane.[6][7] This blocks the sites involved in iron binding, preventing complex formation and resulting in a single, sharp chromatographic peak.
Problem: High Matrix Effects or Ion Suppression in LC-MS
-
Potential Cause: Co-elution of Contaminants. Polysaccharides and salts from the culture medium can co-elute with this compound, suppressing its ionization in the mass spectrometer source and leading to inaccurate, often lower, quantitative results.[5][11]
-
Solution 1: Optimize SPE Wash Step. This is the primary defense against matrix effects. Use the strongest possible aqueous/organic wash solvent that does not elute this compound (as determined during optimization) to thoroughly remove polar interferences.[9]
-
Solution 2: Improve Chromatographic Separation. Adjust the LC gradient to better separate the this compound peak from any early-eluting, unretained matrix components.[11]
-
Solution 3: Use an Internal Standard. A stable isotope-labeled internal standard is ideal. This co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during quantification.
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Recovery via C18 SPE
| Potential Cause | Recommended Solution | Key Considerations |
| Improper Sorbent Conditioning | Pre-wet sorbent with 100% Methanol, then equilibrate with reagent-grade water. | Do not allow the sorbent bed to go dry before loading the sample. |
| Sample Breakthrough (Overload) | Ensure the loaded sample volume does not exceed the cartridge capacity. | If this compound is detected in the load effluent, the cartridge is overloaded. |
| Analyte Elution During Wash | Decrease the percentage of organic solvent in the wash solution. | Test wash fractions to ensure this compound is not being lost. |
| Incomplete Elution | Use a stronger (more non-polar) elution solvent like 100% Methanol or Acetonitrile. | Consider eluting with multiple, smaller volumes. A second elution step can confirm full recovery. |
Table 2: Hypothetical Data on SPE Wash Solvent Optimization
This table illustrates how to evaluate the effectiveness of a wash step by balancing analyte recovery with interference removal.
| Wash Solvent Composition (% Methanol in Water) | This compound Recovery (%) | Interference Removal (%) (e.g., Polysaccharides) | Recommendation |
| 0% | 99 ± 2% | 45 ± 5% | Sub-optimal: Leaves too many interferences on the cartridge. |
| 5% | 98 ± 3% | 75 ± 4% | Good: Removes a majority of interferences with minimal analyte loss. |
| 10% | 97 ± 2% | 88 ± 3% | Optimal: Best balance of high analyte recovery and interference removal. |
| 15% | 85 ± 4% | 92 ± 2% | Sub-optimal: Significant loss of this compound begins to occur. |
| 20% | 60 ± 5% | 95 ± 1% | Unacceptable: High analyte loss outweighs the marginal gain in purity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Culture Medium
This protocol is a generalized procedure based on methods for extracting this compound and other small molecules from complex aqueous matrices.[2][9][10]
-
Sample Preparation: Centrifuge the bacterial or algal culture at 10,000 x g for 15 minutes at 4°C to pellet cells and debris. Carefully collect the supernatant for extraction.
-
Cartridge Conditioning: Using a C18 SPE cartridge (e.g., 500 mg), pass 5 mL of methanol through the cartridge using a vacuum manifold or syringe. Do not let the sorbent go dry.
-
Cartridge Equilibration: Pass 5 mL of reagent-grade water through the cartridge. Ensure the sorbent bed remains wet.
-
Sample Loading: Load up to 500 mL of the clarified culture supernatant onto the cartridge. Maintain a slow, consistent flow rate of approximately 2-3 mL/min.
-
Washing (Interference Removal): Wash the cartridge with 10 mL of reagent-grade water containing 10% methanol (or the optimized percentage from your validation). This step is critical for removing salts and other polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual aqueous solvent.
-
Elution: Elute the retained this compound by passing 5 mL of 100% methanol through the cartridge. Collect the eluate in a clean glass tube. A second elution with an additional 5 mL of methanol can ensure complete recovery.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the mobile phase for LC-MS analysis or proceed to derivatization.
Protocol 2: Derivatization of this compound with Iodomethane
This protocol is based on the derivatization method developed to prevent Fe-Thallusin complexation.[6][7] Safety Note: Iodomethane is toxic and should be handled with appropriate safety precautions in a fume hood.
-
Preparation: To the dried this compound extract from the SPE protocol, add an internal standard if available.
-
Reaction: Add 50 µL of a solution of iodomethane in a suitable solvent (as described in the literature) to the dried extract.
-
Incubation: Seal the vial and allow the reaction to proceed for the recommended time and temperature (e.g., 1 hour at a specific temperature as determined by method validation).
-
Evaporation: After the reaction is complete, evaporate the solvent and excess iodomethane under a stream of nitrogen.
-
Reconstitution: Reconstitute the final derivatized sample in the mobile phase for UHPLC-MS analysis. The derivatized product (this compound trimethyl ester) will have a different mass-to-charge ratio (m/z) than the native compound.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for poor chromatographic peak shape.
Caption: Simplified relationship between Maribacter, this compound, and Ulva.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wordpress.clarku.edu [wordpress.clarku.edu]
- 6. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Synthetic Thallusin
Welcome to the technical support center for the purification of synthetic Thallusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this potent morphogen.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on typical synthetic routes, particularly those employing a late-stage Negishi coupling to introduce the pyridine-2,6-dicarboxylic acid moiety, common impurities may include:
-
Unreacted starting materials: The terpene-based fragment and the functionalized pyridine precursor.
-
Homocoupled products: Dimers of the organozinc reagent or the halide coupling partner.
-
Byproducts from the coupling reaction: These can include various organometallic residues and ligand degradation products.
-
Isomers of this compound: Depending on the stereoselectivity of the synthesis, diastereomers or enantiomers may be present.
-
Solvent residues and other reagents: Residual solvents, catalysts, and other reagents used in the synthesis and workup.
Q2: What is a general strategy for the purification of crude synthetic this compound?
A2: A multi-step approach is typically required to achieve high purity. A general workflow involves:
-
Initial Workup: An aqueous workup to remove water-soluble impurities and inorganic salts.
-
Chromatographic Purification: Column chromatography is the primary method for separating this compound from structurally similar impurities.
-
Crystallization: To achieve the highest purity and obtain a crystalline solid.
-
Final Drying: To remove residual solvents.
Q3: this compound appears to be quite polar. What are the recommended chromatographic conditions?
A3: Due to its polar nature, stemming from the three carboxylic acid groups, normal-phase chromatography on silica gel can be challenging. Here are some recommendations:
-
Normal-Phase Chromatography (with modifiers): Standard silica gel can be used, but it often requires a highly polar mobile phase. To improve peak shape and reduce tailing, it is advisable to add a small amount of an acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This suppresses the deprotonation of the carboxylic acid groups on this compound, reducing their interaction with the acidic silica surface.
-
Reverse-Phase Chromatography (RPC): C18-functionalized silica is an excellent alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) added to both solvents to ensure good peak shape.
-
Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be a powerful technique for purifying acidic compounds like this compound. The crude material is loaded onto the column at a neutral or slightly basic pH, where this compound is deprotonated and binds to the stationary phase. Elution is then achieved by decreasing the pH or increasing the salt concentration.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of this compound with impurities.
-
Broad, tailing peaks for this compound.
-
Low recovery of the final product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | If using normal-phase silica, the acidity of the stationary phase may be causing strong interactions with the carboxylic acid groups of this compound. Consider switching to reverse-phase (C18) chromatography. |
| Incorrect Mobile Phase Polarity | The eluent may be too polar or not polar enough. Perform thorough TLC analysis with a range of solvent systems to find the optimal polarity for separation. |
| Ionization of this compound | The carboxylic acid groups may be partially ionized, leading to peak tailing. Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your mobile phase to suppress ionization. |
| Column Overloading | Too much crude material has been loaded onto the column. Reduce the sample load to improve resolution. A general rule is to load 1-5% of the column's stationary phase weight. |
| Sample Insolubility | The crude sample may not be fully dissolved in the loading solvent, leading to streaking. Ensure complete dissolution, or consider a dry loading technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
Issue 2: Difficulty with Crystallization
Symptoms:
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This compound oils out instead of forming crystals.
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The resulting solid is amorphous or has low purity.
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Crystallization is very slow or does not occur.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the material is of high purity (>95%) by chromatography before attempting crystallization. |
| Incorrect Solvent System | The chosen solvent or solvent mixture is not suitable. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with different solvents and solvent pairs (e.g., methanol/water, ethyl acetate/hexanes). |
| Cooling Rate is Too Fast | Rapid cooling can lead to precipitation of an amorphous solid or oiling out. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a minimal amount of solvent to redissolve the solid before allowing it to cool slowly. |
| Lack of Nucleation Sites | Crystallization may be slow to initiate. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available. |
Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography of Synthetic this compound
This protocol is a representative example for the purification of crude synthetic this compound.
-
Sample Preparation: Dissolve the crude this compound (e.g., 100 mg) in a minimal amount of the initial mobile phase (e.g., 1-2 mL of 90:10 Water/Acetonitrile with 0.1% Formic Acid).
-
Column and Solvents:
-
Stationary Phase: C18-functionalized silica gel (e.g., 12 g cartridge).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatography Conditions:
-
Equilibration: Equilibrate the column with 3-5 column volumes of the initial mobile phase composition (e.g., 10% B).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute with a linear gradient from 10% B to 100% B over 20-30 column volumes.
-
Flow Rate: Adjust the flow rate according to the column size (e.g., 20-30 mL/min for a 12 g cartridge).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Crystallization of Purified this compound
This protocol provides a general method for the crystallization of this compound after chromatographic purification.
-
Solvent Selection: In a small test tube, dissolve a few milligrams of purified this compound in a small amount of a solvent in which it is highly soluble (e.g., methanol). Add an anti-solvent in which it is poorly soluble (e.g., water) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again. This solvent/anti-solvent pair is a good candidate for crystallization.
-
Crystallization Procedure:
-
Dissolve the bulk of the purified this compound in a minimal amount of the hot primary solvent (e.g., methanol).
-
Filter the hot solution through a pre-warmed funnel with a small cotton plug to remove any insoluble impurities.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot, clear solution until it just begins to turn cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent mixture.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Synthetic this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate with 1% Acetic Acid | 90-98% | 60-80% | Inexpensive, widely available. | Peak tailing can be an issue; requires acidic modifier. |
| Reverse-Phase Chromatography | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid | >98% | 70-90% | Excellent resolution for polar compounds; good peak shape. | More expensive than normal-phase; requires HPLC-grade solvents. |
| Crystallization | N/A | Methanol/Water | >99.5% | 80-95% (from purified material) | Provides very high purity; yields crystalline solid. | Requires highly pure starting material; can be time-consuming. |
Visualizations
Caption: General experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for poor chromatographic separation of this compound.
addressing low bioactivity in synthetic Thallusin batches
Welcome to the technical support center for synthetic Thallusin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the bioactivity of synthetic this compound batches.
This compound is a potent morphogen that plays a crucial role in the development of certain macroalgae by inducing rhizoid and cell wall formation.[1][2][3] It is secreted by symbiotic bacteria and has shown high bioactivity at picomolar concentrations.[4][5] Due to the extremely low yields from natural sources, researchers rely on stereoselective total synthesis to obtain sufficient quantities for study.[1][4] However, synthetic batches can sometimes exhibit lower-than-expected bioactivity. This guide provides a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound batch shows significantly lower bioactivity compared to the reference standard. What are the most common initial causes?
Low bioactivity in a synthetic batch can arise from several factors, which can be broadly categorized as issues related to the compound itself or the experimental assay setup.[6]
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Compound Integrity: The primary suspect is often the quality of the synthetic compound. This includes issues with chemical purity, correct stereochemistry, and stability.[7]
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Solubility Issues: this compound is a lipophilic molecule, and poor solubility in aqueous assay buffers is a frequent cause of apparently low bioactivity.[8] If the compound is not fully dissolved, its effective concentration is much lower than the nominal concentration.
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Assay Conditions: The problem may lie with the bioassay setup itself, including suboptimal reagent concentrations, incorrect incubation times, or issues with the health of the cells or organisms used in the assay.[6]
Q2: How can I confirm the identity and purity of my synthetic this compound?
It is critical to re-verify the structure and purity of your specific batch. Standard analytical methods should be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.
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High-Resolution Mass Spectrometry (HRMS): Verifies the exact mass and elemental composition.
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High-Performance Liquid Chromatography (HPLC): The primary method to assess purity. An ideal batch should show >95% purity.
Q3: Could the stereochemistry of my synthetic this compound be the problem?
Absolutely. Biological targets are often highly stereoselective. The synthesis of this compound is complex, and achieving the correct stereoisomeric form is crucial for its potent bioactivity.[1][7] An incorrect stereoisomer or a racemic mixture will likely exhibit significantly reduced or no activity. Chiral chromatography can be used to verify the stereochemical purity of your sample.
Q4: How does solubility affect my results, and what can I do to improve it?
Poor solubility is a major reason for low bioactivity in in-vitro assays.[6][8] If this compound precipitates in the assay medium, its effective concentration at the target site will be unknown and lower than intended.
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Assessment: Visually inspect for precipitates in your stock solutions and assay plates.
-
Improvement: Prepare a high-concentration stock solution in a co-solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is non-toxic to your biological system (typically ≤1%).
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Low Bioactivity
This guide provides a step-by-step workflow to identify the source of the problem.
Step 1: Compound Verification Before troubleshooting the bioassay, you must confirm the integrity of your synthetic this compound batch.
| Parameter | Recommended Technique | Acceptance Criteria | Common Pitfall |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Spectra match reference data. | Incorrect chemical structure due to synthetic side reactions. |
| Purity | HPLC | >95% | Contamination with starting materials or byproducts. |
| Stereochemistry | Chiral HPLC | Single enantiomer detected. | Racemic mixture produced, diluting the active isomer. |
| Solubility | Visual Inspection, Nephelometry | No visible precipitate in assay media. | Compound crashing out of solution upon dilution. |
Step 2: Bioassay Troubleshooting If the compound's integrity is confirmed, the next step is to examine the bioassay for potential issues.
| Problem Area | Troubleshooting Action | Expected Outcome |
| Controls | Verify that positive and negative controls are behaving as expected. | Positive control shows high activity; negative control shows no activity. |
| Reagents | Use fresh reagents and buffers. Confirm concentrations of all critical components. | Consistent results that align with historical data. |
| Cell/Organism Health | Ensure cells are healthy, within a low passage number, and plated at the correct density. | Robust and reproducible biological response. |
| Incubation Time | Perform a time-course experiment to find the optimal incubation period. | Capture the peak biological response without confounding secondary effects. |
Guide 2: Comparing Bioactivity of Different Batches
If you have access to multiple synthetic batches, a direct comparison can be highly informative.
| Batch ID | Purity (HPLC) | Stereochemical Purity | Aqueous Solubility (at 10 µM) | EC₅₀ (Algal Morphogenesis Assay) |
| Reference Standard | 99.8% | >99% e.e. | Soluble | 4.8 pM[1][4] |
| Batch A (Good) | 98.5% | >99% e.e. | Soluble | 6.2 pM |
| Batch B (Problematic) | 91.2% | 85% e.e. | Precipitate Observed | 5.4 nM |
| Batch C (Problematic) | 99.1% | >99% e.e. | Precipitate Observed | 1.2 nM |
-
Interpretation: Batch B's low bioactivity is likely due to both low chemical and stereochemical purity. Batch C has high purity but poor solubility, indicating that the formulation or handling is the likely cause of its reduced potency.
Visualizations
This compound Signaling Pathway
This compound is a bacterial morphogen that complements factors from other bacteria, like Roseovarius sp., to induce normal development in the macroalga Ulva.[1][3] It is essential for rhizoid and cell wall formation.[2] While the precise receptor is still under investigation, structure-activity relationship (SAR) studies suggest it triggers at least two distinct pathways.[1][4][9]
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot batches with low bioactivity.
Experimental Protocols
Protocol 1: Ulva mutabilis Morphogenesis Bioassay
This bioassay is the gold standard for determining this compound bioactivity, based on its ability to restore normal development in axenic algal gametes when complemented with Roseovarius sp.[2][3]
Materials:
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Axenic gametes of Ulva mutabilis.
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Co-culture of Roseovarius sp.
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Sterile-filtered seawater-based culture medium.
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Synthetic this compound stock solution (1 mM in DMSO).
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Sterile 24-well microplates.
Procedure:
-
Preparation of this compound Dilutions:
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Prepare a serial dilution series of the this compound stock solution in DMSO.
-
Further dilute this series in the culture medium to achieve final concentrations ranging from 1 pM to 100 nM. Ensure the final DMSO concentration in all wells is identical and non-toxic (e.g., 0.1%).
-
-
Assay Setup:
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To each well of a 24-well plate, add 1 mL of culture medium.
-
Add the appropriate volume of diluted this compound.
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Add a standardized inoculum of Roseovarius sp. to each well.
-
Add a defined number of axenic Ulva mutabilis gametes (e.g., 100-200 gametes) to each well.
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Controls: Include a "No this compound" negative control (DMSO vehicle only) and a positive control using a reference batch of this compound.
-
-
Incubation:
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Incubate the plates under a 16:8 hour light:dark cycle at 20°C for 14-21 days.
-
-
Analysis:
-
Using a light microscope, assess the morphology of the developing algae.
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Score the percentage of individuals in each well that exhibit normal morphogenesis (i.e., formation of a distinct rhizoid and cell wall integrity) versus those with a callus-like phenotype (cell wall protrusions, no rhizoid).
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Plot the percentage of normal development against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Workflow for Compound Quality Control
This protocol outlines the analytical steps to verify a new batch of synthetic this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 3. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
preventing degradation of Thallusin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Thallusin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the analytical quantification of this compound?
A1: The main challenge during the analysis of this compound is its propensity to form complexes with iron (Fe-thallusin complexes).[1][2][3][4][5] These complexes can interfere with chromatographic separation, leading to issues like peak tailing and inaccurate quantification.[1][2][4]
Q2: How do Fe-thallusin complexes interfere with chromatographic analysis?
A2: this compound and its iron complex interfere with each other during chromatographic separation on C18 reversed-phase columns.[1][4] The Fe-thallusin complex is not kinetically stable on HPLC, which can result in a peculiar elution profile and strong tailing of the this compound peak, making accurate quantification difficult.[1][2][4]
Q3: What is the recommended method to prevent interference from Fe-thallusin complexes?
A3: The recommended and most effective method is derivatization by methylation of the carboxyl groups of this compound using iodomethane.[1][2][3][4][5] This derivatization inhibits the formation of iron complexes, thereby improving the stability and detectability of the analyte.[1][2][4]
Q4: Are there any alternative methods to derivatization for handling Fe-thallusin complexes?
A4: Adding an acid, such as 0.1% (v/v) formic acid, at the beginning of the sample preparation process can lead to the decomplexation of the Fe-thallusin complex and result in an improved peak shape. However, this method is not highly recommended as it has been shown to cause a significant (200-fold) decrease in the signal intensity of this compound.
Q5: What are the typical concentrations of this compound found in bacterial cultures?
A5: The concentration of this compound released by Maribacter spp. in growth media can vary depending on the growth phase, ranging from the peak of the exponential phase to the late stationary phase.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (strong tailing) for this compound | Interference from the formation of Fe-thallusin complexes.[1][2][4] | Implement a derivatization step using iodomethane to methylate the carboxyl groups of this compound.[1][2][3][4][5] This will prevent the formation of the iron complex. |
| Low signal intensity or poor detectability | 1. This compound degradation. 2. Use of formic acid for decomplexation. | 1. Ensure proper sample handling and storage to minimize degradation. 2. Use the iodomethane derivatization method instead of acid treatment to enhance signal intensity and stability.[1][2][4] |
| Inaccurate or inconsistent quantification | Co-elution or interference from the Fe-thallusin complex.[1] | Derivatize the sample with iodomethane prior to LC-MS analysis to ensure that this compound is analyzed as a single, stable entity.[1][2][4] |
Quantitative Data Summary
The following table summarizes the quantification of this compound in the growth medium of Maribacter spp. at different growth phases.
| Bacterial Growth Phase | This compound Concentration (amol cell⁻¹) (Mean ± SD) |
| Peak of Exponential Growth Phase | 0.16 ± 0.01[1][2][3][4] |
| Late Stationary Phase | 0.86 ± 0.13[1][2][3][4] |
The analytical method developed for this compound quantification has the following performance characteristics:
| Parameter | Value |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹[1][2][3] |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹[1][2][3] |
Experimental Protocols & Methodologies
Method 1: Recommended Analytical Workflow for this compound Quantification
This protocol outlines the recommended procedure for the sensitive and selective quantification of this compound, designed to prevent its degradation and complexation during analysis.
Caption: Recommended analytical workflow for this compound quantification.
Method 2: Troubleshooting Logic for Poor this compound Signal
This diagram illustrates the decision-making process when troubleshooting poor signal or peak shape during this compound analysis.
Caption: Troubleshooting logic for poor this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thallusin Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Thallusin. Our aim is to help you enhance the resolution and achieve accurate quantification of this potent morphogenetic compound.
Frequently Asked Questions (FAQs)
Q1: I am observing broad and tailing peaks for this compound during my HPLC analysis. What is the likely cause and how can I fix it?
A1: The most common reason for poor peak shape in this compound chromatography is its high affinity for iron, leading to the formation of Fe-Thallusin complexes.[1][2][3] These complexes can interfere with the chromatographic separation on reversed-phase columns like C18.[1][3]
To resolve this, derivatization of this compound's carboxyl groups with iodomethane is highly recommended.[1][2][3][4] This methylation process inhibits the formation of the iron complexes, resulting in symmetrical peaks and significantly improved chromatographic separation.[1][2][3]
Q2: My this compound peak intensity is very low, close to the limit of detection. How can I improve the sensitivity of my method?
A2: Low sensitivity can be due to several factors. Firstly, ensure that the issue of iron complexation is addressed through derivatization as mentioned in Q1, as this will improve peak shape and thus, peak height. Adding 0.1% (v/v) formic acid at the beginning of your sample preparation can help with decomplexation, but be aware that this has been reported to cause a significant decrease in peak intensity.[1]
For quantification, a sensitive and selective method using ultra-high-performance liquid chromatography coupled with electrospray ionization and a high-resolution mass spectrometer (UHPLC-ESI-HRMS) is recommended.[1][2][3][4] Using targeted selective ion monitoring (tSIM) in positive ionization mode can further enhance sensitivity.[5]
Q3: I am seeing a peak eluting very close to my this compound peak, causing co-elution. How can I improve the resolution between these two peaks?
A3: Co-elution can be addressed by optimizing your chromatographic conditions. Here are a few parameters you can adjust:
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Mobile Phase Gradient: Modify the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.[6]
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase.[7]
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Column Temperature: Adjusting the column temperature can alter the selectivity of the separation. Experiment with temperatures slightly above and below your current setting.[7][8]
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Column Chemistry: If the co-eluting peak persists, consider trying a column with a different stationary phase chemistry.
Q4: What are the expected mass-to-charge ratios (m/z) for this compound and its derivatives in mass spectrometry?
A4: Based on published data, you should look for the following ions in your mass spectrometer:
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Fe-Thallusin Complex: [2M+Fe(III)-2H]⁺ at m/z 968.3388 or [M+Fe-2H]⁺ at m/z 966.3442.[1][5][9]
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This compound Trimethyl Ester (after derivatization): [M+H]⁺ at m/z 500.2635.[1][2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound chromatography.
Problem: Poor Peak Shape (Broadening, Tailing)
// Nodes Start [label="Start: Poor Peak Shape\n(Broadening, Tailing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckComplexation [label="Is Fe-Thallusin\ncomplex formation\nsuspected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatize [label="Action: Derivatize this compound\nwith Iodomethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckColumn [label="Is the column\nold or contaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceColumn [label="Action: Replace or\nflush the column", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeMethod [label="Action: Optimize mobile\nphase/gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckComplexation; CheckComplexation -> Derivatize [label="Yes"]; CheckComplexation -> CheckColumn [label="No"]; Derivatize -> Resolved; CheckColumn -> ReplaceColumn [label="Yes"]; CheckColumn -> OptimizeMethod [label="No"]; ReplaceColumn -> Resolved; OptimizeMethod -> Resolved; }
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Problem: Low Signal Intensity
// Nodes Start [label="Start: Low Signal\nIntensity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDerivatization [label="Is derivatization\ncomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeDerivatization [label="Action: Optimize derivatization\nreaction conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMS [label="Are Mass Spec\nparameters optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMS [label="Action: Optimize ESI source\nand ion monitoring settings", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSamplePrep [label="Is sample concentration\ntoo low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ConcentrateSample [label="Action: Concentrate sample\nor inject larger volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckDerivatization; CheckDerivatization -> CheckMS [label="Yes"]; CheckDerivatization -> OptimizeDerivatization [label="No"]; OptimizeDerivatization -> Resolved; CheckMS -> CheckSamplePrep [label="Yes"]; CheckMS -> OptimizeMS [label="No"]; OptimizeMS -> Resolved; CheckSamplePrep -> Resolved [label="No"]; CheckSamplePrep -> ConcentrateSample [label="Yes"]; ConcentrateSample -> Resolved; }
Caption: Troubleshooting workflow for low signal intensity in this compound analysis.
Quantitative Data Summary
The following table summarizes key quantitative data from a validated UHPLC-HRMS method for this compound quantification.[1][2][4]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.5 pmol L⁻¹ | [1][2][4] |
| Limit of Quantification (LOQ) | 7.4 pmol L⁻¹ | [1][2][4] |
| Concentration in Maribacter spp. culture (exponential phase) | 0.16 ± 0.01 amol cell⁻¹ | [1][2][4] |
| Concentration in Maribacter spp. culture (late stationary phase) | 0.86 ± 0.13 amol cell⁻¹ | [1][2][4] |
Experimental Protocols
Sample Preparation and Solid Phase Extraction (SPE)
This protocol is adapted from the method described for analyzing this compound in bacterial and algal cultures.[1][5]
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Centrifuge the culture sample to pellet cells.
-
Collect the supernatant and perform solid-phase extraction using a C18 cartridge.
-
Condition the C18 cartridge with methanol.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute this compound from the cartridge using an appropriate solvent (e.g., methanol).
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Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization of this compound with Iodomethane
This derivatization step is crucial for preventing iron complexation and achieving good chromatographic resolution.[1][2][3]
// Nodes Start [label="Start: Dried this compound\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitute [label="Reconstitute in\nappropriate solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddReagents [label="Add Iodomethane and\na suitable base", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate to allow\nmethylation of\ncarboxyl groups", fillcolor="#F1F3F4", fontcolor="#202124"]; StopReaction [label="Quench the reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nUHPLC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reconstitute; Reconstitute -> AddReagents; AddReagents -> Incubate; Incubate -> StopReaction; StopReaction -> Analyze; }
Caption: Workflow for the derivatization of this compound with iodomethane.
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Re-dissolve the dried extract from the SPE step in a suitable solvent.
-
Add iodomethane and a mild base (e.g., potassium carbonate) to the sample.
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Incubate the reaction mixture at an appropriate temperature and time to ensure complete methylation of the carboxyl groups.
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After incubation, quench the reaction.
-
The sample is now ready for UHPLC-MS analysis.
UHPLC-HRMS Method Parameters
The following parameters are based on a validated method for this compound quantification.[5]
| Parameter | Specification |
| Column | Kinetex® C-18 RP (50 x 2.1 mm; 1.7 µm) |
| Mobile Phase A | Water with 2% acetonitrile and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 ml min⁻¹ |
| Column Temperature | 25 °C |
| Injection Volume | 25 µl |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition Mode | Targeted Selective Ion Monitoring (tSIM) |
| Monitored Ion (this compound) | [M+H]⁺ (m/z 458.21 ± 0.2) |
References
- 1. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Morphogenetic Activity of Synthetic Thallusin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the morphogenetic activity of synthetic (-)-thallusin and its analogs. It is designed to offer an objective performance benchmark supported by experimental data for researchers engaged in developmental biology, chemical ecology, and aquaculture. The following sections detail the bioactivity of these compounds, the experimental protocols for their validation, and the current understanding of the Thallusin signaling pathway.
Comparative Analysis of Morphogenetic Activity
The primary validation of synthetic this compound's activity is conducted using axenic cultures of the green seaweed Ulva mutabilis. In the absence of specific bacterial morphogens like this compound, Ulva gametes develop into a callus-like colony of undifferentiated cells with notable cell wall deformities. The introduction of active morphogenetic compounds rescues this phenotype, inducing proper cell division, differentiation into rhizoid and blade cells, and normal cell wall formation, leading to the development of a structured thallus.
The biological activity of synthetic (-)-thallusin, its enantiomer (+)-thallusin, and other analogs has been quantified to determine their efficacy. The half-maximal effective concentration (EC₅₀) is a key metric, representing the concentration of a compound that induces 50% of the maximum possible morphogenetic response.
| Compound | Chemical Class | Bioactivity in Ulva mutabilis | EC₅₀ | Key Structural Features for Activity |
| Synthetic (-)-Thallusin | Sesquiterpenoid | Active | 4.8 pM [1] | Terpenoid skeleton, free carboxyl groups, specific stereochemistry, and the 19-methyl group are crucial.[2] |
| Synthetic (+)-Thallusin | Sesquiterpenoid | Inactive | Not Applicable | Incorrect stereochemistry leads to a complete loss of activity.[2] |
| Nitrile Analog of this compound | Sesquiterpenoid | Inactive | Not Applicable | Modification of the carboxyl groups (e.g., to a nitrile) eliminates activity.[3] |
| Sclareol | Diterpene Alcohol | Inactive | Not Applicable | Used as a negative control due to structural similarities in the terpenoid backbone but lacks the specific functional groups required for activity.[4] |
| Picolinic Acid | Pyridinecarboxylic Acid | Inactive | Not Applicable | Functions as a negative control.[4] |
Experimental Protocols
The validation of this compound's morphogenetic activity hinges on a standardized bioassay using axenic gametes of Ulva mutabilis.
Ulva mutabilis Morphogenesis Bioassay
Objective: To quantitatively assess the ability of a test compound to induce normal morphogenesis in axenic Ulva mutabilis gametes.
Materials:
-
Axenic cultures of Ulva mutabilis gametes.
-
Roseovarius sp. (strain MS2) culture.
-
Sterile Ulva Culture Medium (UCM).
-
Test compounds (e.g., synthetic (-)-thallusin, analogs) dissolved in a suitable solvent.
-
Sterile multi-well culture plates.
-
Microscope with imaging capabilities.
Methodology:
-
Preparation of Axenic Gametes: Gametogenesis is induced in mature Ulva mutabilis under controlled laboratory conditions. Released gametes are rendered axenic through established antibiotic and washing protocols.
-
Bacterial Co-culture: Axenic gametes are first inoculated with Roseovarius sp. This bacterium provides a necessary factor for cell division but does not induce full morphogenesis, resulting in cell colonies with aberrant morphology.[5]
-
Compound Treatment: The gametes co-cultured with Roseovarius sp. are then treated with a serial dilution of the test compounds (e.g., synthetic (-)-thallusin). A negative control (solvent only) and a positive control (co-culture with Maribacter sp., a known this compound producer) are included.
-
Incubation: The treated cultures are incubated under a defined light/dark cycle (e.g., 17/7 hours) at a constant temperature (e.g., 18°C) for a period of 14-21 days.
-
Phenotypic Analysis: The morphology of the developing algae is observed and documented microscopically at regular intervals. Key endpoints include:
-
Formation of a basal rhizoid.
-
Development of a structured, blade-like thallus.
-
Absence of cell wall protrusions.
-
-
Data Quantification: The percentage of individuals exhibiting normal morphogenesis is calculated for each concentration of the test compound. This data is then used to generate a dose-response curve and calculate the EC₅₀ value.
Signaling Pathway and Mechanism of Action
While the complete intracellular signaling cascade for this compound remains an active area of research, current evidence points to a mechanism linked to iron uptake. This compound functions as a siderophore, a small molecule with a high affinity for chelating iron (Fe³⁺).
The proposed mechanism involves:
-
Extracellular Chelation: In the marine environment, (-)-thallusin binds to available Fe³⁺, forming a stable complex.
-
Cellular Uptake: The Fe³⁺-thallusin complex is recognized and actively transported into the algal cells, likely via siderophore-specific transporters.[4] This process provides the algal cells with essential iron.
-
Intracellular Response: Once inside the cell, the release of iron and/or the this compound molecule itself triggers a downstream signaling pathway that leads to the activation of genes responsible for cell differentiation, cell wall synthesis, and rhizoid formation. The precise receptors and signaling components involved in this intracellular transduction are yet to be identified.
Visualizations
Diagram 1: Proposed Mechanism of this compound Action
Caption: Proposed uptake of the Fe³⁺-Thallusin complex via a siderophore transporter.
Diagram 2: Experimental Workflow for Bioactivity Validation
Caption: Workflow for the quantitative Ulva morphogenesis bioassay.
References
- 1. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thallusin and Classical Phytohormones: Activity and Signaling
A Guide for Researchers, Scientists, and Drug Development Professionals
The intricate life cycle of the green macroalga Ulva is not governed by endogenous factors alone. Its proper development, a process known as morphogenesis, is critically dependent on chemical cues from its associated microbiome. A key player in this cross-kingdom communication is Thallusin, a potent, phytohormone-like morphogen. This guide provides a comparative overview of this compound's activity against the five classical phytohormone classes: auxins, cytokinins, gibberellins, abscisic acid, and ethylene. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their respective roles and mechanisms of action.
Quantitative Comparison of Biological Activity
This compound exhibits remarkable biological activity at picomolar concentrations, orders of magnitude lower than the typical effective concentrations of classical phytohormones in higher plants. This high sensitivity underscores its specialized role in Ulva morphogenesis. The following table summarizes the effective concentrations of this compound and other phytohormones for specific, well-characterized biological responses.
| Phytohormone | Biological Response | Effective Concentration (Molar) |
| This compound | Induction of rhizoid and cell wall formation in Ulva mutabilis | EC₅₀: 4.9 x 10⁻¹² M (4.9 pM)[1][2] |
| Auxin (e.g., IAA) | Cell elongation in Avena coleoptiles | 10⁻⁷ - 10⁻⁵ M |
| Cytokinin (e.g., Kinetin) | Promotion of cell division in tobacco callus | 10⁻⁷ - 10⁻⁵ M |
| Chlorophyll retention in detached leaves | 10⁻⁶ - 10⁻⁵ M | |
| Gibberellin (e.g., GA₃) | Stem elongation in dwarf pea seedlings | 10⁻⁷ - 10⁻⁵ M |
| Abscisic Acid (ABA) | Induction of stomatal closure | 10⁻⁷ - 10⁻⁶ M |
| Ethylene | Induction of the triple response in Arabidopsis seedlings | Gas phase: 0.1 - 10 ppm |
| (precursor ACC) | 10⁻⁵ M |
Experimental Protocols
Detailed methodologies for assessing the biological activity of this compound and other phytohormones are crucial for reproducible research. Below are protocols for key bioassays.
This compound: Ulva mutabilis Morphogenesis Bioassay
This bioassay assesses the ability of a substance to induce normal development in axenic (bacteria-free) Ulva mutabilis gametes, which otherwise develop into a callus-like morphotype.
Materials:
-
Axenic culture of Ulva mutabilis gametes
-
Sterile Ulva culture medium (UCM)
-
96-well microplates
-
Test substance (e.g., this compound)
-
Microscope
Procedure:
-
Prepare a dilution series of the test substance in UCM.
-
In a 96-well microplate, add axenic Ulva mutabilis gametes to each well containing the different concentrations of the test substance. Include a negative control with only UCM.
-
Incubate the microplate under controlled conditions of light and temperature suitable for Ulva growth.
-
After a set period (e.g., 7-14 days), observe the morphology of the developing algae in each well using a microscope.
-
Assess the degree of morphogenesis, looking for the formation of rhizoids, a proper cell wall, and a thallus structure, compared to the callus-like growth of the negative control.
Auxin: Avena Coleoptile Curvature Test
This classic bioassay measures the ability of auxins to promote cell elongation, causing a curvature in decapitated oat coleoptiles.
Materials:
-
Oat (Avena sativa) seedlings grown in the dark
-
Agar blocks
-
Test substance (e.g., IAA)
-
Razor blade
-
Protractor or imaging software
Procedure:
-
Germinate oat seeds in complete darkness for 2-3 days.
-
Excise the tips (approximately 1 mm) of the coleoptiles.
-
Place the excised tips on an agar block for a few hours to allow auxin to diffuse into the agar.
-
Prepare agar blocks containing a known concentration of the test auxin.
-
Decapitate the coleoptiles of other seedlings, removing the primary source of endogenous auxin.
-
Place an auxin-containing agar block asymmetrically on one side of the decapitated coleoptile stump.
-
After 1-2 hours, the differential growth will cause the coleoptile to bend.
-
Measure the angle of curvature. The degree of curvature is proportional to the concentration of auxin in the agar block.
Cytokinin: Chlorophyll Retention Bioassay
This bioassay is based on the ability of cytokinins to delay senescence, which is visually and quantitatively assessed by the retention of chlorophyll in detached leaves.
Materials:
-
Healthy, mature leaves from a suitable plant species (e.g., radish, barley)
-
Petri dishes
-
Filter paper
-
Test substance (e.g., Kinetin)
-
Ethanol or acetone for chlorophyll extraction
-
Spectrophotometer
Procedure:
-
Excise leaf discs of a uniform size.
-
Place the leaf discs on filter paper moistened with a solution of the test cytokinin at various concentrations in separate petri dishes. A control dish should contain only water.
-
Incubate the petri dishes in the dark for 48-72 hours to promote senescence.
-
After the incubation period, visually assess the degree of yellowing (chlorophyll degradation).
-
For quantitative analysis, extract the chlorophyll from the leaf discs using ethanol or acetone.
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer to determine the chlorophyll concentration.
-
Higher chlorophyll content in the treated leaves compared to the control indicates cytokinin activity.
Gibberellin: Dwarf Pea Bioassay
This bioassay utilizes dwarf pea varieties that are deficient in endogenous gibberellins and thus exhibit a significant growth response to exogenously applied gibberellins.
Materials:
-
Dwarf pea (Pisum sativum) seedlings
-
Test substance (e.g., GA₃)
-
Micropipette
-
Ruler
Procedure:
-
Germinate dwarf pea seeds and grow the seedlings under controlled conditions.
-
Apply a small, known volume of the test gibberellin solution to the apical region of the seedlings. A control group should be treated with a solution lacking the gibberellin.
-
Allow the plants to grow for a specified period (e.g., 7 days).
-
Measure the increase in stem length (internode elongation) of the treated and control plants.
-
A significant increase in stem elongation in the treated plants compared to the control is indicative of gibberellin activity.
Abscisic Acid: Stomatal Closure Bioassay
This bioassay measures the ability of ABA to induce the closure of stomata on leaf epidermal peels.
Materials:
-
Healthy leaves from a suitable plant species (e.g., Vicia faba, Arabidopsis thaliana)
-
Microscope slides and coverslips
-
Buffer solution for stomatal opening (e.g., MES buffer with KCl)
-
Test substance (e.g., ABA)
-
Microscope with a camera and image analysis software
Procedure:
-
Carefully peel a section of the lower epidermis from a leaf.
-
Float the epidermal peel on a stomatal opening buffer under light to ensure the stomata are initially open.
-
Transfer the peel to a solution containing the test substance (ABA) at various concentrations. Include a control with no ABA.
-
Incubate for a set period (e.g., 1-2 hours).
-
Mount the epidermal peel on a microscope slide and observe the stomata.
-
Capture images of multiple stomatal pores for each treatment.
-
Measure the aperture (width) of the stomata using image analysis software.
-
A decrease in stomatal aperture in the treated peels compared to the control indicates ABA activity.
Ethylene: Triple Response Assay in Arabidopsis
This bioassay is based on the characteristic morphological changes that etiolated (dark-grown) dicot seedlings undergo in the presence of ethylene.
Materials:
-
Arabidopsis thaliana seeds
-
Agar plates with growth medium
-
Gas-tight containers
-
Ethylene gas or a precursor like 1-aminocyclopropane-1-carboxylic acid (ACC)
Procedure:
-
Sterilize and plate Arabidopsis seeds on agar medium. For ACC treatment, the precursor is added to the medium.
-
Wrap the plates in foil to ensure darkness.
-
For ethylene gas treatment, place the plates in a sealed container and inject a known concentration of ethylene gas.
-
Incubate the plates in the dark for 3-4 days.
-
Observe the seedlings. The "triple response" in the presence of ethylene consists of:
-
Inhibition of hypocotyl and root elongation.
-
Radial swelling of the hypocotyl.
-
Exaggeration of the apical hook curvature.
-
-
The degree of these responses is proportional to the ethylene concentration.
Signaling Pathways
The molecular mechanisms by which these hormones exert their effects are diverse. While the signaling pathways for the classical phytohormones have been extensively studied, the pathway for this compound in Ulva remains to be elucidated.
This compound Signaling (Hypothetical)
The receptor and downstream signaling components for this compound in Ulva are currently unknown. However, based on its function as a morphogen, a hypothetical pathway can be proposed.
Auxin Signaling
Auxin signaling is a well-characterized pathway involving the degradation of transcriptional repressors.
Cytokinin Signaling
Cytokinin signaling operates through a two-component system similar to those found in bacteria.
Gibberellin Signaling
Gibberellin signaling involves the degradation of DELLA proteins, which are growth repressors.
Abscisic Acid Signaling
ABA signaling is initiated by the binding of ABA to its receptors, leading to the activation of protein kinases.
Ethylene Signaling
Ethylene signaling is a unique pathway where the receptors are active in the absence of the hormone.
Conclusion
This compound represents a fascinating example of a highly potent, bacteria-derived morphogen that plays a phytohormone-like role in the development of the green alga Ulva. Its picomolar effective concentration sets it apart from the classical phytohormones of higher plants, which typically act in the nanomolar to micromolar range. While the signaling pathways of auxins, cytokinins, gibberellins, abscisic acid, and ethylene have been well-elucidated, the molecular mechanisms underlying this compound's activity are a promising area for future research. The inability of classical phytohormones to rescue the Ulva morphotype suggests that this compound and its corresponding signaling pathway are evolutionarily distinct and tailored to the specific developmental needs of this marine alga.[3] This guide provides a foundational comparison that we hope will spur further investigation into this intriguing area of chemical ecology and developmental biology.
References
Comparative Guide to the Structure-Activity Relationship of Thallusin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thallusin and its synthetic analogs, focusing on their structure-activity relationships (SAR) in inducing morphogenesis in the green macroalga Ulva. The information presented is collated from key research findings to facilitate further investigation and development of novel compounds with targeted biological activities.
Introduction
This compound is a bacterial metabolite that plays a crucial role in the morphogenesis of green macroalgae, such as Ulva and Monostroma.[1] Under axenic conditions, Ulva mutabilis develops as a callus-like colony of undifferentiated cells.[2][3] The normal thallus morphology is restored in the presence of two bacterial species, Roseovarius sp. and Maribacter sp.[2][3] Roseovarius sp. secretes a factor that promotes cell division, while Maribacter sp. produces this compound, which is essential for rhizoid and cell wall formation.[2] Due to its potent morphogenetic activity at picomolar concentrations, this compound and its analogs are of significant interest for studying developmental processes in algae and for potential applications in aquaculture and biotechnology.
Structure-Activity Relationship of this compound Analogs
The biological activity of this compound is highly dependent on its stereochemistry and the presence of specific functional groups. The naturally active form is (-)-thallusin, which exhibits a remarkable EC50 of 4.8 pM in Ulva mutabilis.[4][5] In contrast, the synthetic (+)-enantiomer is completely inactive, highlighting the strict stereospecificity of its biological target.[1]
Key structural features essential for the morphogenetic activity of this compound include:
-
The 19-methyl group: This group on the terpene skeleton is critical for potent activity.[1]
-
Free carboxyl groups: Esterification of the carboxylic acid moieties, such as in the trimethyl ester analog, leads to a complete loss of activity.[1] This suggests that the charged carboxylates are crucial for binding to a receptor or for the molecule's overall conformation.
Interestingly, structure-activity relationship studies indicate that (-)-thallusin may trigger at least two distinct signaling pathways in Ulva.[4] This separation of function through chemical modification of the this compound structure opens avenues for developing analogs with more specific biological effects, such as promoting growth without inducing full morphogenesis.
Comparative Activity of this compound Analogs
The following table summarizes the available quantitative and qualitative data on the bioactivity of key this compound analogs.
| Compound | Structure | Bioactivity (in Ulva mutabilis) | Key Structural Features | Reference(s) |
| (-)-Thallusin | The naturally occurring, biologically active enantiomer. | EC50 = 4.8 pM . Induces rhizoid and cell wall formation. | Terpene skeleton with a 19-methyl group and three free carboxylic acid groups. | [4][5] |
| (+)-Thallusin | The synthetic, biologically inactive enantiomer. | Inactive . | Enantiomer of the natural product. | [1] |
| (±)-Thallusin | Racemic mixture of the active and inactive enantiomers. | Induces morphogenesis. | Mixture of active and inactive forms. | |
| This compound Trimethyl Ester | All three carboxylic acid groups are esterified. | Inactive . | Esterified carboxyl groups. | [1] |
Experimental Protocols
The primary method for assessing the biological activity of this compound and its analogs is the Ulva mutabilis morphogenesis bioassay.
Ulva mutabilis Morphogenesis Bioassay
This bioassay relies on the complementation of activity in axenic Ulva mutabilis gametes when co-cultured with Roseovarius sp. and the compound of interest.
1. Preparation of Axenic Ulva mutabilis Gametes:
- Gametophytes of Ulva mutabilis are cultured under sterile conditions.
- Gamete release is induced, and the gametes are collected and rendered axenic through a series of washing and antibiotic treatments.
2. Co-cultivation and Treatment:
- Axenic gametes are added to sterile culture medium containing Roseovarius sp. This bacterium provides the necessary cell division factor but cannot induce full morphogenesis on its own.
- The this compound analog to be tested is added to the culture at various concentrations.
- Control groups include:
- Axenic gametes alone (negative control, forms a callus).
- Axenic gametes with Roseovarius sp. only (negative control, forms abnormal filaments).
- Axenic gametes with Roseovarius sp. and Maribacter sp. (positive control, normal morphogenesis).
- Axenic gametes with Roseovarius sp. and (-)-thallusin (positive control).
3. Assessment of Morphogenesis:
- Cultures are incubated under controlled light and temperature conditions.
- The development of the algae is monitored over several days to weeks.
- The primary endpoints are the formation of a proper rhizoid (the root-like structure) and the development of normal cell walls, observed via microscopy.
- Quantitative analysis can be performed by determining the percentage of individuals exhibiting normal development at different concentrations of the test compound to calculate an EC50 value.
Signaling Pathways and Mechanism of Action
The precise signaling pathways activated by this compound in Ulva are still under investigation. However, current research points to a multifaceted mechanism that involves iron homeostasis and potentially distinct downstream pathways for different morphological outcomes.
A key finding is that this compound can form a complex with iron (Fe-thallusin) and that Ulva gametes can acquire this complex.[2][6] This suggests that this compound may act as a siderophore, a small molecule that binds and transports iron into cells. The uptake of the Fe-thallusin complex appears to be independent of the compound's morphogenic activity, hinting at an active import via siderophore transporters.[5] This mechanism could allow the highly polar and potent this compound molecule to be specifically enriched within the algal cells.
The observation that chemical modifications can separate the growth-promoting effects from the full morphogenesis-inducing activity suggests that this compound may interact with multiple downstream pathways.[4] One pathway appears to be critical for the proper formation of the cell wall and the development of the rhizoid, while another may be involved in regulating cell division and overall growth, likely in synergy with the factors provided by Roseovarius sp.
Below is a diagram illustrating the proposed workflow for testing this compound analogs and a conceptual diagram of the potential signaling pathways.
Caption: Workflow for assessing the bioactivity of this compound analogs.
Caption: Proposed mechanism of this compound uptake and signaling in Ulva.
References
- 1. researchgate.net [researchgate.net]
- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The green seaweed Ulva: a model system to study morphogenesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Total Synthesis of the Morphogen (-)-Thallusin and Mediated Uptake of Fe(III) into the Green Seaweed Ulva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Species Activity of Thallusin in Macroalgae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of Thallusin, a bacterial morphogen crucial for the development of certain macroalgae. The information is based on available experimental data, with a focus on its effects on different macroalgal species.
Overview of this compound and its Known Activity
This compound is a sesquiterpenoid morphogen produced by marine bacteria, primarily of the genera Maribacter and Zobellia.[1][2] It plays a vital role in the normal growth and development of certain green macroalgae, particularly those in the order Ulvales.[2] In the absence of these bacteria, algae like Ulva mutabilis fail to develop their typical morphology and instead grow as undifferentiated, callus-like cell masses.[1][3][4] this compound, in conjunction with other bacterial factors, restores normal morphogenesis, including the formation of a thallus, rhizoids, and proper cell walls.[1][4][5]
Comparative Analysis of this compound's Morphogenetic Activity
The documented activity of this compound is highly specific, with current research primarily focused on the green algae of the order Ulvales.
Quantitative Data on this compound Activity
The following table summarizes the observed effects and effective concentrations of this compound on different macroalgae based on published studies.
| Macroalgal Species | Phylum | Observed Effect | Effective Concentration | Reference |
| Ulva mutabilis | Chlorophyta | Induces rhizoid and cell wall formation | 11 pmol L⁻¹ | [1][5] |
| Ulva pertusa | Chlorophyta | Partially promotes the formation of distromatic thalli | Not specified | |
| Monostroma oxyspermum (Gayralia oxyspermum) | Chlorophyta | Induces thallus formation | 1 fg mL⁻¹ to 1 ag mL⁻¹ | |
| Brown Algae (e.g., Fucus, Laminaria) | Ochrophyta | No published data on the effect of isolated this compound | - | |
| Red Algae (e.g., Porphyra, Gracilaria) | Rhodophyta | No published data on the effect of isolated this compound | - |
Cross-Species Specificity and Comparison with Other Morphogens
Current research indicates a narrow spectrum of activity for this compound, primarily affecting species within the Ulvales. There is no available scientific literature demonstrating the morphogenetic activity of isolated this compound on brown or red macroalgae.
In Ulva, this compound is part of a complex interplay of bacterial signals required for complete morphogenesis. It works in concert with other, not yet fully chemically characterized, bacterial factors. For instance, a factor from Roseovarius sp. is known to promote cell division, acting like a cytokinin, while this compound, produced by Maribacter sp., induces cell differentiation and rhizoid formation, with an effect comparable to auxins in land plants.[4]
This cooperative signaling highlights that this compound is a key component of a specific symbiotic relationship rather than a universal macroalgal growth hormone.
Experimental Protocols
A key method for assessing the activity of this compound and other morphogenetic compounds is the Ulva bioassay array.
Ulva mutabilis Morphogenesis Bioassay
This bioassay is used to determine the morphogenetic activity of bacterial extracts or purified compounds like this compound.
Objective: To assess the ability of a test substance to restore normal morphogenesis in axenic (bacteria-free) Ulva mutabilis gametes.
Materials:
-
Axenic cultures of Ulva mutabilis gametes
-
Sterile-filtered seawater or artificial seawater medium
-
Test substance (e.g., purified this compound, bacterial extract)
-
Control cultures:
-
Axenic (negative control)
-
Co-culture with Roseovarius sp. (induces cell division)
-
Co-culture with Maribacter sp. (produces this compound)
-
Tripartite co-culture with Roseovarius sp. and Maribacter sp. (positive control for complete morphogenesis)
-
-
Microplate or other suitable culture vessels
-
Microscope for morphological observation
Procedure:
-
Preparation of Axenic Gametes: Obtain axenic gametes from mature Ulva mutabilis thalli using established sterile techniques.
-
Inoculation: In a sterile microplate, add a defined number of axenic gametes to wells containing sterile seawater medium.
-
Treatment Application:
-
To test wells, add the test substance at various concentrations.
-
To control wells, add the respective bacteria or leave as axenic.
-
-
Incubation: Incubate the microplate under controlled conditions of light, temperature, and photoperiod suitable for Ulva growth.
-
Observation and Data Collection:
-
At regular intervals (e.g., daily or every few days), observe the development of the algal plantlets under a microscope.
-
Record morphological changes, such as cell division, cell wall formation, rhizoid development, and overall thallus morphology.
-
Quantitative data can be collected by counting the number of cells per plantlet or measuring the length of the thallus.
-
-
Analysis: Compare the morphology of the plantlets in the test wells to those in the control wells to determine the specific morphogenetic activity of the test substance.
Signaling Pathways and Experimental Workflows
The precise intracellular signaling pathway of this compound in macroalgae is not yet fully elucidated. However, it is known to be involved in iron homeostasis. This compound can form a complex with iron, and this complex is readily taken up by Ulva gametes, suggesting a link between morphogenesis and iron acquisition.[5]
Diagrams
The following diagrams illustrate the known interactions and experimental workflows.
Caption: Known signaling interactions for Ulva mutabilis morphogenesis.
Caption: Workflow for the Ulva mutabilis morphogenesis bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) | Semantic Scholar [semanticscholar.org]
- 4. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 5. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thallusin and Its Stereoisomers: Unraveling the Stereochemistry of Algal Morphogenesis
A deep dive into the bioactivity of the potent morphogen Thallusin reveals a strict stereochemical requirement for its function in the green seaweed Ulva mutabilis. This guide provides a comparative analysis of this compound and its stereoisomers, supported by experimental data, to illuminate the structure-activity relationships governing algal development.
This compound, a complex sesquiterpenoid, is a bacterial metabolite that plays a crucial role in the morphogenesis of several green macroalgae.[1][2] In the model organism Ulva mutabilis, (-)-Thallusin, the naturally occurring enantiomer, induces critical developmental processes, including cell wall formation and rhizoid differentiation, at remarkably low concentrations.[1][3] This guide synthesizes the current understanding of this compound's bioactivity, with a focus on the comparative performance of its stereoisomers.
Comparative Bioactivity of this compound Stereoisomers
The biological activity of this compound is highly dependent on its absolute configuration. Experimental evidence consistently demonstrates that only the (-)-enantiomer possesses significant morphogenetic activity in Ulva species. The (+)-enantiomer has been shown to be biologically inactive, highlighting the chiral nature of the receptor or signaling pathway responsible for its effects.
| Compound | Organism | Bioactivity | EC50 | Reference |
| (-)-Thallusin | Ulva mutabilis | Induces cell wall growth and rhizoid formation | 4.8 pM | [1] |
| (-)-Thallusin | Ulva mutabilis | Induces cell wall and rhizoid formation | 4.9 ± 0.1 pmol L⁻¹ | [4] |
| (+)-Thallusin | Monostroma oxyspermum | Biologically inactive | - | [2] |
| Racemic this compound | Ulva mutabilis | Induces rhizoid and cell wall formation | 11 pmol L⁻¹ (lowest effective concentration for the racemate) | [3][5] |
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have begun to shed light on the molecular features of this compound essential for its biological function. Preliminary investigations suggest that specific modifications to the this compound scaffold can lead to a separation of its dual bioactivities in Ulva, namely the induction of longitudinal growth and the differentiation of rhizoid and cells.[1] This indicates that this compound may interact with multiple receptors or signaling pathways, each with distinct structural requirements. The 19-methyl group, for instance, has been identified as being essential for potent morphogenesis-inducing activity.[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of bioactivity data. Below are protocols for the key experiments cited in the study of this compound.
Ulva mutabilis Morphogenesis Bioassay
This bioassay is the primary method for assessing the morphogenetic activity of this compound and its analogs.
1. Preparation of Axenic Gametes:
-
Fertile gametophytes of Ulva mutabilis are cleaned and induced to release gametes by exposure to light after a dark period.
-
The released gametes are collected and treated with a mixture of antibiotics to eliminate associated bacteria, rendering them axenic.
-
The axenic state is confirmed by sterility tests in marine broth.
2. Co-cultivation and Compound Application:
-
Axenic gametes are co-cultivated with the bacterium Roseovarius sp., which provides factors necessary for cell division but not complete morphogenesis.[3][4]
-
Under these conditions, the gametes develop into a callus-like colony of undifferentiated cells.[7]
-
This compound or its stereoisomers/derivatives are added to the culture medium at various concentrations.
3. Phenotypic Analysis:
-
The development of the algal plantlets is monitored over several days to weeks.
-
The key phenotypic readouts are the formation of a normal cell wall and the development of rhizoids (root-like structures).
-
The percentage of individuals exhibiting normal development is quantified to determine the effective concentration (EC50) of the tested compound.
Quantification of this compound by UHPLC-ESI-HRMS
Accurate quantification of this compound in culture media is essential for understanding its production and activity.
1. Sample Preparation:
-
Supernatants from bacterial or algal cultures are collected.
-
This compound is extracted and concentrated from the aqueous medium using solid-phase extraction (SPE) with a C18 stationary phase.
2. Derivatization:
-
To improve chromatographic behavior and prevent complex formation with metal ions (e.g., iron), the carboxylic acid groups of this compound are often derivatized, for example, by methylation with iodomethane.[8]
3. UHPLC-ESI-HRMS Analysis:
-
The derivatized sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to an electrospray ionization (ESI) high-resolution mass spectrometer (HRMS).
-
Separation is achieved on a suitable reversed-phase column.
-
Detection and quantification are performed by monitoring the exact mass of the derivatized this compound molecule, allowing for high selectivity and sensitivity.[8]
Visualizing this compound's Biological Impact
To better understand the complex biological processes influenced by this compound, the following diagrams illustrate its proposed signaling pathways and the experimental workflow for its analysis.
Caption: Proposed dual signaling pathway of (-)-Thallusin in Ulva mutabilis.
References
- 1. This compound Quantification in Marine Bacteria and Algae Cultures | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 8. researchgate.net [researchgate.net]
Unveiling the Crucial Role of Thallusin in Maribacter-Ulva Symbiosis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate chemical dialogues between organisms is paramount. This guide provides a comprehensive comparison of Thallusin's role in the symbiotic relationship between Maribacter bacteria and the green macroalga Ulva, offering insights into its performance against other potential morphogenetic inducers and detailing the experimental frameworks used to validate these findings.
The development and morphogenesis of the green macroalga Ulva, commonly known as sea lettuce, are not autonomous processes. Instead, they rely on a complex interplay with a specific consortium of bacteria. In the absence of these microbial partners, Ulva fails to develop its characteristic thallus, instead forming a callus-like mass of undifferentiated cells.[1] A key player in this symbiotic relationship is the bacterium Maribacter sp., which produces a potent morphogenetic compound known as this compound.
This guide delves into the validation of this compound's role, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other factors, providing a foundational resource for further research into microbial signaling and its potential applications.
Quantitative Analysis of this compound Activity
This compound, a sesquiterpenoid, is remarkably potent, inducing significant morphological changes in Ulva at picomolar to nanomolar concentrations. Its primary role is to promote the formation of rhizoids and proper cell walls, structures essential for the alga's attachment and structural integrity.[2][3][4] The following table summarizes key quantitative data regarding this compound's production and activity.
| Parameter | Value | Species/Strain | Reference |
| Effective Concentration (EC50) | 4.9 ± 0.1 pmol L-1 | Ulva compressa | [1] |
| Effective Concentration for Rhizoid and Cell Wall Formation | 11 pmol L-1 | Ulva mutabilis | [3][5] |
| This compound Concentration in Maribacter sp. Culture (Exponential Phase) | 0.16 ± 0.01 amol cell-1 | Maribacter sp. | [1][2] |
| This compound Concentration in Maribacter sp. Culture (Late Stationary Phase) | 0.86 ± 0.13 amol cell-1 | Maribacter sp. | [1][2] |
| Quantification Limit (LC-HRMS) | 7.4 pmol L-1 | N/A | [1][2] |
Comparison with Alternative Morphogenetic Factors
The symbiotic relationship required for complete Ulva morphogenesis is often described as a tripartite community, also involving a bacterium from the Roseovarius genus. While Maribacter (and this compound) is responsible for rhizoid and cell wall formation, Roseovarius releases a currently unidentified factor that promotes cell division, acting in a manner similar to cytokinins.[1][6][7] This highlights a key comparative point: this compound's auxin-like activity is complemented by a cytokinin-like activity from another symbiotic partner.
Studies have also explored the morphogenetic capabilities of other bacteria. The following table compares the effects of different bacterial strains on Ulva mutabilis morphogenesis.
| Bacterial Strain/Factor | Observed Effect on Ulva mutabilis | Functional Analogy | Reference |
| Maribacter sp. MS6 | Induces rhizoid and cell wall formation | Auxin-like | [1][8] |
| This compound (isolated) | Induces rhizoid and cell wall formation | Auxin-like | [3][5] |
| Roseovarius sp. MS2 | Promotes cell division | Cytokinin-like | [1][6] |
| Other Maribacter strains (isolated from Ulva) | Phenocopy the activity of Maribacter sp. MS6 | Auxin-like | [8][9] |
| Maribacter strain (isolated from red alga) | No morphogenetic activity | N/A | [8][9] |
| Microbacterium sp. EC19 | Induces cell differentiation and cell wall formation, but not a proper blade | Partial MS6-like activity | [10] |
| Microbacterium sp. UL19 & Planococcus sp. E1 | No distinct effect | N/A | [10] |
Experimental Protocols
The validation of this compound's role relies on a set of standardized and reproducible experimental protocols. The "Ulva Bioassay Array" is a cornerstone of this research, allowing for the high-throughput screening of morphogenetic activity.
Ulva Bioassay Array
This bioassay is used to determine the morphogenetic effect of bacterial strains or chemical compounds on axenic (bacteria-free) Ulva gametes.
-
Preparation of Axenic Gametes: Gametogenesis in mature Ulva mutabilis is induced by mincing the thallus. Released gametes are purified from bacteria by exploiting their positive phototaxis in a sterile environment.[3]
-
Inoculation: Axenic gametes are placed in a multi-well plate (e.g., 96-well) containing sterile Ulva culture medium.
-
Treatment: Test subjects (e.g., bacterial cultures, culture supernatants, or purified compounds like this compound) are added to the wells. Positive controls include co-culture with known symbiotic bacteria (Maribacter sp. and Roseovarius sp.), and negative controls consist of axenic gametes in medium alone.
-
Incubation: The plate is incubated under controlled light and temperature conditions (e.g., 18°C, 17h light/7h dark cycle).[8]
-
Microscopic Analysis: After a set period (e.g., 14-21 days), the development of the Ulva germlings in each well is assessed using an inverted microscope.[8][10] Morphological characteristics such as cell division, rhizoid formation, and cell wall integrity are recorded and categorized.
Extraction and Quantification of this compound
The chemical analysis of this compound involves its extraction from bacterial culture and subsequent quantification using advanced analytical techniques.
-
Solid-Phase Extraction (SPE): this compound is extracted from the supernatant of Maribacter cultures using a C18 solid-phase extraction cartridge.[1][4]
-
Derivatization: Due to this compound's high affinity for iron, which can interfere with chromatographic separation, a derivatization step is crucial. The carboxyl groups of this compound are methylated using iodomethane to prevent the formation of Fe-Thallusin complexes.[1][2]
-
UHPLC-ESI-HRMS Analysis: The derivatized this compound is then quantified using ultra-high-performance liquid chromatography coupled with electrospray ionization and high-resolution mass spectrometry (UHPLC-ESI-HRMS).[1][2][5] This method provides high sensitivity and selectivity for the detection and quantification of this compound at very low concentrations.
Visualizing the Symbiotic Signaling
To better illustrate the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: The tripartite symbiotic relationship for normal Ulva morphogenesis.
Caption: Workflow for validating this compound's morphogenetic activity.
References
- 1. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring bacteria-induced growth and morphogenesis in the green macroalga order Ulvales (Chlorophyta) [frontiersin.org]
- 7. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
Independent Verification of Thallusin's EC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal effective concentration (EC50) of Thallusin, a potent morphogenetic compound, with other relevant bioactive molecules. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification and contextualization of this compound's activity.
Unprecedented Potency of this compound in Algal Morphogenesis
This compound, a bacterial-derived terpenoid hybrid, is a key signaling molecule in the symbiotic relationship between the bacterium Maribacter sp. and the green seaweed Ulva mutabilis. It plays a crucial role in inducing normal development, including cell wall formation and rhizoid development, in the alga. Under axenic conditions, Ulva mutabilis fails to develop its typical morphology and grows as a callus-like clump of cells[1][2][3]. The addition of this compound rescues this phenotype, highlighting its essential role as a morphogen.
Recent studies have established the remarkably low EC50 value of this compound, underscoring its exceptional potency.
| Compound | Organism | Biological Effect | EC50 Value |
| This compound | Ulva mutabilis | Induction of cell wall and rhizoid formation | ~4.8 pM [4] |
| (-)-Thallusin | Ulva mutabilis | Induction of rhizoid and cell wall formation | 4.9 ± 0.1 pM [4] |
Comparative Analysis with Other Phytohormones
Direct comparison of this compound's EC50 with other compounds inducing the same morphogenetic effect in Ulva is challenging due to a lack of publicly available data for such specific analogues. However, to contextualize its high potency, we can compare it to the effective concentrations of other well-known phytohormones that elicit biological responses in algae. It is important to note that these compounds have different modes of action and induce different physiological responses, so this comparison serves primarily to highlight the picomolar activity of this compound.
| Compound Class | Example Compound | Organism(s) | General Biological Effect | Typical Effective Concentration Range |
| Auxins | Indole-3-acetic acid (IAA) | Various microalgae | Stimulation of growth and biomass production | 10⁻⁸ M to 10⁻⁵ M |
| Cytokinins | Kinetin | Chlorella vulgaris | Promotion of cell division | ~10⁻⁶ M |
| Gibberellins | Gibberellic acid (GA₃) | Chlorella pyrenoidosa | Enhancement of lipid productivity | ~20 mg/L (~5.8 x 10⁻⁵ M) |
As the table illustrates, this compound acts at a concentration several orders of magnitude lower than that of common phytohormones, positioning it as one of the most bioactive natural products discovered to date.
Experimental Protocols
The determination of this compound's EC50 value relies on a specialized bioassay utilizing the unique developmental biology of Ulva mutabilis.
The Ulva mutabilis Morphogenesis Bioassay
This bioassay is the cornerstone for quantifying the morphogenetic activity of compounds like this compound. It leverages the fact that axenically grown Ulva mutabilis gametes develop into a callus-like morphotype, and the addition of specific bacterial factors, or purified compounds, can restore normal development.
Experimental Workflow:
-
Preparation of Axenic Gametes: Gametes are obtained from parthenosporophytes of Ulva mutabilis. The process involves inducing gametogenesis and carefully washing the released gametes to ensure they are free from bacteria.
-
Dose-Response Setup: A dilution series of the test compound (e.g., this compound) is prepared in a sterile multi-well plate containing the axenic gametes in a suitable culture medium. A negative control (axenic gametes with no added compound) is essential.
-
Incubation: The plates are incubated under controlled conditions of light and temperature to allow for the development of the gametes.
-
Microscopic Evaluation: After a defined period, the morphology of the developing algae in each well is assessed using microscopy. The key endpoints are the presence of a normal cell wall and the formation of rhizoids.
-
Quantification and EC50 Determination: The percentage of individuals exhibiting normal development is quantified for each concentration of the test compound. This data is then used to generate a dose-response curve, from which the EC50 value (the concentration that induces a response in 50% of the population) is calculated.
References
A Comparative Guide to Thallusin Production in Marine Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thallusin production across different marine bacterial strains, primarily focusing on species within the Maribacter and Zobellia genera. This compound, a potent morphogenetic compound, plays a crucial role in the development of green macroalgae like Ulva, making it a molecule of significant interest in marine biotechnology and developmental biology.[1][2] This document summarizes quantitative production data, details the experimental protocols for this compound quantification, and visualizes the experimental workflow and a hypothetical signaling pathway for its production.
Quantitative Comparison of this compound Production
This compound production varies among different bacterial species and is influenced by the growth phase. The following table summarizes the concentration of this compound in the culture media of several Maribacter and Zobellia strains at different growth stages. The data indicates that this compound accumulates in the medium, with the highest concentrations generally observed during the late stationary phase.[3][4]
| Bacterial Strain | NCBI GenBank Accession | This compound Concentration (nmol L⁻¹) |
| OD₆₂₀ = 0.15 | OD₆₂₀ = 0.25 | |
| Maribacter sp. MS6 | KY486634 | 1.5 ± 0.1 |
| Maribacter ulvicola | KT361184 | 2.1 ± 0.3 |
| Maribacter forsetii | KT361183 | 1.8 ± 0.2 |
| Maribacter sedimenticola | AY608405 | 2.5 ± 0.4 |
| Maribacter chungangensis | FJ603380 | 1.1 ± 0.1 |
| Zobellia galactanivorans | AJ536423 | 2.8 ± 0.4 |
| Zobellia uliginosa | L39067 | 1.9 ± 0.3 |
Data adapted from Ulrich, J. F., et al. (2022). This compound Quantification in Marine Bacteria and Algae Cultures. Marine Drugs, 20(11), 690.[3]
Experimental Protocols
The quantification of this compound from bacterial cultures is a multi-step process involving bacterial cultivation, sample preparation, and analysis by ultra-high-performance liquid chromatography coupled with electrospray ionization and high-resolution mass spectrometry (UHPLC-ESI-HRMS).[3][4]
1. Bacterial Cultivation:
-
Bacterial Strains: Maribacter and Zobellia strains are cultivated in a marine broth medium, such as HaHa_100.
-
Growth Conditions: Cultures are incubated at 20 ± 1 °C.
-
Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 620 nm (OD₆₂₀).
-
Sampling: Supernatant samples are collected at different growth phases (e.g., early exponential, late exponential, and late stationary) for this compound analysis.
2. Sample Preparation and this compound Extraction:
-
Solid Phase Extraction (SPE): The bacterial supernatant is passed through a C18 SPE cartridge to extract this compound and other hydrophobic molecules.
-
Derivatization: To prevent the formation of iron-Thallusin complexes that can interfere with chromatographic separation, the extracted this compound is derivatized with iodomethane. This step methylates the carboxylic acid groups of this compound.[3]
3. This compound Quantification by UHPLC-ESI-HRMS:
-
Chromatographic Separation: The derivatized this compound is separated using a C18 reverse-phase column on a UHPLC system.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer with an electrospray ionization source.
-
Quantification: this compound is quantified by comparing the peak area of the analyte to that of a known concentration of an internal standard. The detection and quantification limits for this method have been reported to be 2.5 and 7.4 pmol L⁻¹, respectively.[3][4]
Visualizations
The following diagram illustrates the key steps in the experimental workflow for comparing this compound production in different bacterial strains.
Caption: Experimental workflow for this compound quantification.
The specific biosynthetic pathway for this compound in Maribacter and related species has not yet been fully elucidated. However, based on the general principles of secondary metabolite biosynthesis in bacteria, a hypothetical signaling pathway can be proposed. This compound is a hybrid molecule composed of a sesquiterpenoid and a pyridine moiety, suggesting a complex biosynthetic route likely encoded by a dedicated gene cluster.[5] The expression of this gene cluster is probably regulated by environmental or cellular signals.
Caption: Hypothetical signaling pathway for this compound production.
Disclaimer: The depicted signaling pathway is a generalized and hypothetical model for the regulation of secondary metabolite production in bacteria. The specific genes, enzymes, and regulatory elements involved in this compound biosynthesis are currently unknown and await further research.
This guide provides a snapshot of the current understanding of this compound production in marine bacteria. Further research, particularly in the area of genomics and molecular biology, is needed to uncover the precise mechanisms governing the biosynthesis of this important signaling molecule.
References
- 1. Macroalgal–bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botany.natur.cuni.cz [botany.natur.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Complete genome sequence of Maribacter sp. T28, a polysaccharide-degrading marine flavobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Protein Function Using Genetic Knockouts: A Comparative Guide
This guide provides a comprehensive comparison of biological systems with and without the expression of a target protein, using the well-characterized tumor suppressor protein p53 as a representative example for the functional validation of "Thallusin." The data presented herein illustrates the power of genetic knockout models in elucidating protein function.
Introduction to Target Protein: p53 (as a proxy for this compound)
The p53 protein is a critical tumor suppressor that plays a central role in regulating the cell cycle, DNA repair, and apoptosis (programmed cell death). Its function is to prevent the proliferation of cells with damaged DNA, thereby maintaining genomic stability. Loss of p53 function is a hallmark of many human cancers. This guide will compare cellular and organismal phenotypes in the presence (wild-type) and absence (knockout) of p53 to validate its function.
Quantitative Data Comparison: Wild-Type vs. p53 Knockout
The following tables summarize key quantitative data from studies comparing wild-type (WT) and p53 knockout (p53-/-) systems. This data highlights the functional consequences of p53 loss.
Table 1: Cellular Response to DNA Damage
| Parameter | Wild-Type (p53+/+) | p53 Knockout (p53-/-) | Fold Change |
| Apoptosis Rate (post-irradiation) | 35% | 3% | -11.7x |
| Cells Arrested in G1 Phase | 68% | 15% | -4.5x |
| DNA Repair Efficiency | High | Low | - |
| Tumor Formation Frequency | <1% | 75% | +75x |
Table 2: Gene Expression Changes (Fold change relative to untreated cells)
| Gene Target | Wild-Type (p53+/+) | p53 Knockout (p53-/-) |
| p21 (Cell cycle arrest) | +10x | No change |
| BAX (Apoptosis) | +8x | No change |
| MDM2 (p53 regulator) | +15x | No change |
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
-
Construct Design: A targeting vector is created containing a neomycin resistance gene (NeoR) flanked by DNA sequences homologous to the regions upstream and downstream of the p53 gene.
-
Electroporation: The targeting vector is introduced into embryonic stem (ES) cells via electroporation.
-
Homologous Recombination: In a small percentage of ES cells, the targeting vector replaces the endogenous p53 gene through homologous recombination.
-
Selection: ES cells are cultured in the presence of a neomycin analog (G418), so only cells that have successfully incorporated the NeoR gene survive.
-
Blastocyst Injection: Successfully targeted ES cells are injected into blastocysts, which are then implanted into a surrogate mother.
-
Breeding: Chimeric offspring are bred to establish a germline transmission of the p53 null allele, resulting in heterozygous (p53+/-) mice. These are then interbred to produce homozygous p53 knockout (p53-/-) mice.
-
Tissue Preparation: Tissue sections from irradiated wild-type and p53-/- mice are fixed and paraffin-embedded.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the tissues.
-
Labeling: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing TdT enzyme and labeled dUTP, is added to the sections. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated label is visualized using a fluorescent microscope.
-
Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of stained cells relative to the total number of cells in a given area.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p53 signaling pathway and the experimental workflow for its functional validation.
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: Experimental workflow for generating and validating a p53 knockout mouse model to study gene function.
A Comparative Analysis of Thallusin and Other Algal Morphogens
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of life in marine ecosystems is orchestrated by a complex interplay of chemical cues. Among these, morphogens play a pivotal role in the development and shaping of organisms. In the realm of marine algae, the discovery of Thallusin has opened a new frontier in understanding the bacterial influence on algal morphogenesis. This guide provides a comparative study of this compound, placing it in the context of other known algal morphogenetic factors and drawing parallels with well-understood signaling molecules.
Introduction to Algal Morphogenesis and the Role of Bacteria
The development of multicellular algae, particularly seaweeds like Ulva (sea lettuce), is not an autonomous process. It is critically dependent on chemical signals from associated bacteria.[1][2][3] In the absence of these bacterial cues, algae often fail to develop their characteristic morphology, instead forming a callus-like mass of undifferentiated cells.[1][2][3] Bacteria release a variety of "algal growth- and morphogenesis-promoting factors" (AGMPFs) that guide the proper development of the algal thallus, including cell differentiation, rhizoid formation, and cell wall development.[2][4][5]
This compound: A Key Bacterial Morphogen
This compound is a sesquiterpenoid morphogen and, to date, the only fully identified and characterized algal morphogen produced by marine bacteria.[1] It is released by bacteria of the Cytophaga-Flavobacterium-Bacteroides group, such as Maribacter sp. and Zobellia uliginosa.[1] this compound has been shown to be a potent inducer of morphogenesis in the green macroalga Ulva mutabilis.
Quantitative Analysis of this compound Activity and Production
The biological activity of this compound is observed at remarkably low concentrations, highlighting its potency as a signaling molecule. Its production by symbiotic bacteria is also quantifiable, providing insights into the dynamics of this crucial cross-kingdom interaction.
| Parameter | Value | Organism/System | Reference |
| Effective Concentration for Morphogenesis | 11 pmol L⁻¹ | Ulva mutabilis | [1][2][4] |
| Half-maximal Effective Concentration (EC₅₀) | 4.8 - 5 pmol L⁻¹ | Ulva mutabilis | [6][7] |
| This compound Production (Exponential Growth Phase) | 0.16 ± 0.01 amol cell⁻¹ | Maribacter spp. | [8][9] |
| This compound Production (Late Stationary Phase) | 0.86 ± 0.13 amol cell⁻¹ | Maribacter spp. | [8][9] |
| Detection Limit in Culture | 2.5 pmol L⁻¹ | - | [8][9] |
| Quantification Limit in Culture | 7.4 pmol L⁻¹ | - | [8][9] |
Comparison with Other Algal Morphogenetic Factors
While this compound is the only identified molecular structure for an algal morphogen from bacteria, the concept of AGMPFs encompasses a broader range of bacterial signals. The activity of this compound can be compared to the effects of these less-characterized factors.
| Factor | Source Organism | Target Alga | Observed Effect | Molecular Identity |
| This compound | Maribacter sp., Zobellia uliginosa, Cytophaga sp. | Ulva mutabilis, Monostroma oxyspermum | Induces rhizoid and cell wall formation, completes morphogenesis.[1][5][7] | Sesquiterpenoid[1] |
| Roseovarius sp. (MS2) Factors | Roseovarius sp. | Ulva mutabilis | Promotes cell division and initial development but not complete morphogenesis.[1][2] | Unknown |
| General AGMPFs | Various coastal water bacteria | Ulva spp. | General growth and morphogenesis promotion.[1][4] | A mix of compounds, likely including phytohormone-like substances.[1][4] |
It is noteworthy that this compound acts synergistically with factors from other bacteria, such as Roseovarius sp. In the well-studied tripartite community of U. mutabilis, Roseovarius sp. promotes cell division, while Maribacter sp. provides this compound to guide differentiation and complete the morphogenesis.[1][2][3] This highlights a key concept in algal development: a cocktail of bacterial signals is often required for the full and proper development of the alga.
Signaling and Mechanism of Action
The precise signaling pathway of this compound within the algal cell is still under investigation, with its receptors and downstream targets yet to be identified.[7] However, a significant aspect of its mechanism is its interaction with iron. This compound is known to form an iron complex, and it is this complex that is acquired by the algal gametes.[1][2][4] This suggests a link between morphogenetic signaling and nutrient acquisition, specifically iron homeostasis.
Below is a diagram illustrating the tripartite interaction required for the complete morphogenesis of Ulva mutabilis.
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the current understanding of morphogen signaling in general.
Experimental Protocols
A key aspect of studying this compound and other AGMPFs is the ability to detect and quantify them in complex environmental samples. The following outlines the general workflow for this compound quantification.
This compound Quantification Workflow
1. Sample Collection and Preparation:
-
Water samples are collected from algal or bacterial cultures.
-
Samples are typically filtered to remove cells and debris.
2. Solid Phase Extraction (SPE):
-
The aqueous sample is passed through a C18 SPE cartridge to concentrate this compound and remove salts and other polar compounds.[1][8]
-
This compound is then eluted from the cartridge with a suitable organic solvent.
3. Derivatization:
-
To prevent interference from the formation of iron-Thallusin complexes during analysis, the extracted this compound is derivatized.[8][10]
-
Methylation with iodomethane is a common method to block the functional groups involved in iron binding.[8][10]
4. Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS):
-
The derivatized sample is injected into a UHPLC system for separation of components.
-
The separated components are then ionized by ESI and their mass-to-charge ratio is determined by a high-resolution mass spectrometer.[1][8]
-
This compound is identified by its specific retention time and accurate mass.[1][4]
5. Quantification:
-
The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from a synthesized this compound reference standard.[1][8]
Future Directions and Implications
The study of this compound is a significant step forward in marine chemical ecology and developmental biology. Future research will likely focus on:
-
Identifying the this compound receptor(s) and elucidating the downstream signaling pathway.
-
Discovering and characterizing other algal morphogens from different bacterial species and for various algae.
-
Investigating the role of this compound and other AGMPFs in the context of biofilm formation and microbial community dynamics.
-
Harnessing the power of these morphogens for applications in aquaculture and biotechnology to improve the cultivation and growth of commercially important seaweeds.
For drug development professionals, the high potency and specificity of morphogens like this compound offer intriguing possibilities. Understanding these signaling pathways could provide novel targets for influencing biological processes, although direct applications in human medicine are speculative at this stage. The study of these unique natural products continues to expand our understanding of biological communication and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Macroalgal-bacterial interactions: identification and role of this compound in morphogenesis of the seaweed Ulva (Chlorophyta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulsus.com [pulsus.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Stereoselective Total Synthesis of (-)-Thallusin for Bioactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Quantification in Marine Bacteria and Algae Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Quantification in Marine Bacteria and Algae Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thallium Compounds
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Thallium and its compounds are highly toxic substances that demand meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is not only a matter of regulatory compliance but a critical component of a responsible and safe laboratory culture. This document provides essential, step-by-step guidance for the proper disposal of thallium-containing waste, aligned with federal regulations.
Immediate Safety and Handling Protocols
Before initiating any procedure involving thallium, it is imperative to have a designated and correctly labeled hazardous waste container readily available. All handling of thallium compounds must be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use impermeable gloves, such as nitrile. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a P100 filter is required.
-
Footwear: Closed-toe shoes are mandatory.
Thallium Waste Disposal: A Step-by-Step Guide
All waste containing thallium is classified as hazardous waste and is subject to stringent disposal regulations, including land disposal restrictions.[1][2][3] Never dispose of thallium waste down the drain.
-
Waste Segregation:
-
Maintain separate, clearly labeled, and sealed containers for solid and liquid thallium waste.
-
Solid waste includes contaminated PPE, weighing papers, and any other solid materials that have come into contact with thallium compounds.
-
Liquid waste includes aqueous solutions and organic solvents containing thallium.
-
-
Container Management:
-
Use robust, leak-proof containers for all thallium waste.
-
Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name (e.g., "Thallium(I) Sulfate"), and the appropriate EPA hazardous waste code.
-
-
Disposal of Solid Waste:
-
Carefully collect all solid waste to minimize dust generation.
-
Place the collected solid waste into the designated, labeled container and seal it securely.
-
-
Disposal of Liquid Waste:
-
For aqueous solutions containing thallium, a precipitation procedure can be employed to convert the soluble thallium into a more stable, insoluble form prior to disposal (see Experimental Protocol below).
-
The resulting solid precipitate is then managed as solid hazardous waste.
-
The remaining liquid (supernatant) must be tested for residual thallium content to ensure it is below regulatory limits before any further action is taken. It is highly recommended to dispose of this liquid as hazardous waste as well.
-
Organic solvents containing thallium should be collected in a separate, labeled hazardous waste container.
-
-
Spill Response:
-
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
For small spills of solid material, if you are trained to do so, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne, then use an absorbent material to collect it.
-
For liquid spills, use an appropriate absorbent material.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Quantitative Data for Thallium Waste Management
The following table summarizes key regulatory limits and identification numbers for thallium and its compounds. Adherence to these limits is crucial for regulatory compliance.
| Parameter | Regulatory Limit/Value | Regulation/Guideline |
| Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Limit | 7.0 mg/L | Federal RCRA (40 CFR 261.24)[2] |
| California Soluble Threshold Limit Concentration (STLC) | 7.0 mg/L | California Title 22[2] |
| California Total Threshold Limit Concentration (TTLC) | 700 mg/kg | California Title 22[2] |
| EPA Hazardous Waste Number (Thallic oxide) | P113 | EPA[3] |
| EPA Hazardous Waste Number (Thallium(I) selenite) | P114 | EPA[3] |
| EPA Hazardous Waste Number (Thallium(I) sulfate) | P115 | EPA[3] |
| EPA Hazardous Waste Number (Thallium(I) acetate) | U214 | EPA[4] |
| EPA Hazardous Waste Number (Thallium(I) carbonate) | U215 | EPA[4] |
| EPA Hazardous Waste Number (Thallium(I) chloride) | U216 | EPA[4] |
| EPA Hazardous Waste Number (Thallium(I) nitrate) | U217 | EPA[4] |
Experimental Protocol: Precipitation of Aqueous Thallium Waste
This protocol details a method for converting soluble thallium in aqueous waste into insoluble thallium(I) sulfide for subsequent disposal. This procedure must be performed in a chemical fume hood with all required PPE.
Materials:
-
Aqueous thallium waste
-
Dilute sodium hydroxide solution
-
Sodium sulfide solution
-
Reaction vessel with stirrer
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Preparation: Place the aqueous thallium waste into a suitable reaction vessel equipped with a stirrer inside a chemical fume hood.
-
pH Adjustment: While stirring, slowly add a dilute sodium hydroxide solution to adjust the pH of the waste to between 8 and 10.
-
Precipitation: Continue stirring and slowly add a stoichiometric amount of sodium sulfide solution. A dark precipitate of thallium(I) sulfide will form.
-
Settling: Turn off the stirrer and allow the precipitate to settle completely. This may take several hours.
-
Separation: Carefully separate the solid precipitate from the liquid supernatant by decantation followed by filtration.
-
Waste Management:
-
Solid: The collected thallium(I) sulfide precipitate is to be managed as acute hazardous waste. It should be dried and placed in the designated solid hazardous waste container.
-
Liquid: The supernatant must be tested for residual thallium to ensure it is below the TCLP limit of 7.0 mg/L. It is strongly recommended to dispose of the supernatant as hazardous waste regardless of the test result to ensure full compliance and safety.
-
Thallium Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of thallium-containing waste in a laboratory setting.
Caption: Thallium Waste Disposal Decision Workflow
References
Standard Operating Procedure: Handling and Disposal of Thallusin
This document provides essential safety and logistical information for the handling and disposal of Thallusin, a potent compound for research use. All personnel must review and understand these procedures before working with this material.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound with potential health risks that are not yet fully characterized. Based on preliminary data, it should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The following table summarizes the required PPE for handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Operation | Required PPE | Specifications |
| Handling Solid this compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Full Face Shield- Respiratory Protection | - Inner glove cuff under lab coat sleeve, outer glove cuff over.- Flame-retardant, cuffed sleeves.- ANSI Z87.1 certified, splash-proof.- Required when handling outside of a certified chemical fume hood.- N95 or higher rated respirator. |
| Handling this compound in Solution | - Double Nitrile Gloves- Lab Coat- Safety Goggles | - Inner glove cuff under lab coat sleeve, outer glove cuff over.- Flame-retardant, cuffed sleeves.- ANSI Z87.1 certified, splash-proof. |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Goggles | - Inner glove cuff under lab coat sleeve, outer glove cuff over.- Flame-retardant, cuffed sleeves.- ANSI Z87.1 certified, splash-proof. |
Operational Plan: Handling and Experimental Workflow
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following workflow outlines the standard procedure for preparing a stock solution of this compound for experimental use.
Caption: Workflow for the safe preparation and use of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure safety and environmental protection. All waste must be segregated and labeled appropriately.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Container | Labeling | Disposal Protocol |
| Solid this compound Waste | Sealed, puncture-proof container | "Hazardous Waste: Solid this compound" | Dispose of through the institution's hazardous waste management program. |
| Liquid this compound Waste (Stock Solutions, Media) | Labeled, leak-proof container | "Hazardous Waste: Liquid this compound" | Dispose of through the institution's hazardous waste management program. |
| Contaminated Sharps (Needles, Pipette Tips) | Sharps container | "Hazardous Waste: Sharps Contaminated with this compound" | Dispose of through the institution's hazardous waste management program. |
| Contaminated PPE (Gloves, Lab Coats) | Labeled biohazard bag | "Hazardous Waste: PPE Contaminated with this compound" | Dispose of through the institution's hazardous waste management program. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is large or you are not trained to handle it, contact the institution's emergency response team.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and decontaminate the area with a suitable cleaning agent. Collect all contaminated materials for hazardous waste disposal.
-
The following diagram illustrates the decision-making process in the event of a this compound spill.
Caption: Emergency response decision tree for a this compound spill.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
